methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-(cyanomethyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRDJXPPAFDJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] This guide details a robust and efficient synthetic methodology, focusing on the N-alkylation of methyl 1H-pyrrole-2-carboxylate. It elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and discusses the critical parameters influencing the reaction's success. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related pyrrole derivatives.
Introduction: The Significance of Pyrrole Derivatives
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1][2][3][4] Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its importance in biological systems.[3] In the realm of medicinal chemistry, pyrrole derivatives are highly valued for their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][4]
The target molecule, this compound, incorporates two key functional groups: a cyanomethyl substituent at the nitrogen atom and a methyl ester at the 2-position. The cyanomethyl group can serve as a versatile handle for further chemical transformations, while the ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other modifications. This strategic combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Strategy: N-Alkylation of Methyl 1H-pyrrole-2-carboxylate
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of the corresponding N-unsubstituted pyrrole precursor, methyl 1H-pyrrole-2-carboxylate.[5] This reaction involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an appropriate electrophile, in this case, a cyanomethylating agent.
Mechanistic Rationale
The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), and therefore requires a suitable base to generate the pyrrolide anion. This anion is a potent nucleophile that can readily react with an electrophilic carbon atom. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.
The overall transformation can be depicted as follows:
Caption: General mechanism for the N-alkylation of pyrrole.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure has been optimized for efficiency and reproducibility.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyl 1H-pyrrole-2-carboxylate | 125.13 | ≥98% | Commercially available |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 24.00 | 60% | Commercially available |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | ≥99.8% | Commercially available |
| Chloroacetonitrile | 75.50 | ≥99% | Commercially available |
| Diethyl ether | 74.12 | ≥99.5% | Commercially available |
| Saturated aqueous sodium bicarbonate | - | - | Prepared in-house |
| Brine | - | - | Prepared in-house |
| Anhydrous magnesium sulfate | 120.37 | ≥99.5% | Commercially available |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methyl 1H-pyrrole-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely. The use of an anhydrous solvent is crucial to prevent the quenching of the sodium hydride.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. The addition of NaH should be done slowly to control the evolution of hydrogen gas.
-
Anion Formation: Stir the reaction mixture at 0 °C for 30 minutes. The formation of the pyrrolide anion is typically accompanied by a slight color change.
-
Alkylation: Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture via the dropping funnel.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Causality and Field-Proven Insights
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for deprotonating the pyrrole nitrogen. Its insolubility in most organic solvents necessitates a polar aprotic solvent like DMF to facilitate the reaction. Other bases such as potassium tert-butoxide can also be used.[6]
-
Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it effectively solvates the sodium cation of the pyrrolide salt, enhancing the nucleophilicity of the pyrrolide anion.
-
Electrophile: Chloroacetonitrile is a suitable electrophile for introducing the cyanomethyl group. Bromoacetonitrile can also be used and may be more reactive, potentially leading to shorter reaction times.
-
Temperature Control: The initial cooling to 0 °C during the addition of NaH is a critical safety measure to control the exothermic reaction and the rate of hydrogen gas evolution. The subsequent warming to room temperature allows the alkylation reaction to proceed at a reasonable rate.
-
Purification: Column chromatography is generally required to remove unreacted starting materials and any byproducts, ensuring the high purity of the final product.
Conclusion
The N-alkylation of methyl 1H-pyrrole-2-carboxylate with chloroacetonitrile provides a reliable and efficient route to this compound. This in-depth guide has outlined the key synthetic considerations, provided a robust experimental protocol, and offered insights into the critical parameters that govern the success of this transformation. The resulting product is a versatile intermediate poised for further elaboration in the synthesis of novel drug candidates and other functional organic molecules.
References
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Synthesis and Evaluation of Pyrrole Derivatives. ijrpr. [Link]
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Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate. [Link]
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Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. SYNTHETIC COMMUNICATIONS. [Link]
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Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]
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Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. [Link]
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Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
This guide provides a comprehensive technical overview of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications, grounded in established scientific principles and supported by authoritative references.
Introduction: A Versatile Pyrrole Scaffold
This compound (CAS No. 123257-07-8) is a polysubstituted pyrrole derivative featuring a synthetically versatile cyanomethyl group at the nitrogen atom and a methyl ester at the 2-position.[1] The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The presence of the cyanomethyl and ester functionalities on this particular pyrrole derivative offers multiple avenues for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This guide will serve as a practical resource for harnessing the full potential of this compound in your research and development endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis. The key properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 123257-07-8 | [1][5] |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Melting Point | 79-80 °C | [1] |
| Boiling Point (Predicted) | 296.1 ± 20.0 °C | [1] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic Analysis (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyrrole Protons (H3, H4, H5): Three distinct signals are expected in the aromatic region (δ 6.0-7.5 ppm). The protons at C3, C4, and C5 will likely appear as doublets of doublets or multiplets, with coupling constants characteristic of a 2-substituted pyrrole.
-
Cyanomethyl Protons (-CH₂CN): A singlet is anticipated around δ 5.0-5.5 ppm, deshielded by the adjacent nitrogen and the cyano group.
-
Methyl Ester Protons (-OCH₃): A sharp singlet is expected in the upfield region, typically around δ 3.7-3.9 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl, is expected around δ 160-165 ppm.
-
Pyrrole Carbons (C2, C3, C4, C5): Four signals in the aromatic region (δ 100-140 ppm) are anticipated. The C2 carbon, attached to the ester, will be the most downfield of the ring carbons.
-
Cyano Carbon (-CN): A signal for the nitrile carbon is expected around δ 115-120 ppm.
-
Cyanomethyl Carbon (-CH₂CN): The methylene carbon should appear in the range of δ 35-45 ppm.
-
Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group is expected to resonate around δ 51-53 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ for the nitrile group.
-
C=O Stretch: A strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl should be present around 1700-1720 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹ are expected for the C-H bonds of the pyrrole ring.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and methylene groups.
-
C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ is anticipated for the ester C-O bond.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 164. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 133, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 105.
-
Synthesis of this compound
The most direct and logical synthetic route to this compound is the N-alkylation of the readily available methyl 1H-pyrrole-2-carboxylate with an appropriate cyanomethylating agent, such as 2-bromoacetonitrile. This reaction is a classic example of a nucleophilic substitution where the deprotonated pyrrole nitrogen acts as the nucleophile.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of pyrroles and related heterocycles.[12]
Materials and Reagents:
-
Methyl 1H-pyrrole-2-carboxylate
-
2-Bromoacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 1H-pyrrole-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases, indicating the formation of the sodium pyrrolide salt.
-
Alkylation: Slowly add a solution of 2-bromoacetonitrile (1.1 eq) in a small amount of anhydrous DMF via the dropping funnel to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical as the pyrrolide anion is a strong base and will be quenched by water.
-
Strong Base: A strong base like sodium hydride is necessary to deprotonate the weakly acidic N-H of the pyrrole.
-
Aprotic Polar Solvent: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophilic pyrrolide anion.
-
Controlled Addition: Slow addition of the reagents, particularly NaH and 2-bromoacetonitrile, at low temperature helps to control the exothermicity of the reaction and minimize side reactions.
-
Aqueous Workup: The quench with NH₄Cl neutralizes any remaining base, and the subsequent extractions and washes are essential for removing the solvent and inorganic byproducts.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the pyrrole ring, the N-cyanomethyl group, and the methyl ester.
Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the presence of the electron-withdrawing methyl ester at the 2-position will deactivate the ring towards electrophilic attack and direct incoming electrophiles primarily to the 4-position. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be explored, though may require forcing conditions.
Reactivity of the N-Cyanomethyl Group
The cyanomethyl group offers several avenues for chemical transformation:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, methyl 1-(carboxymethyl)-1H-pyrrole-2-carboxylate, or the amide, methyl 1-(carbamoylmethyl)-1H-pyrrole-2-carboxylate.
-
Reduction: The nitrile can be reduced to a primary amine, methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up possibilities for further derivatization of the resulting amine.
-
Reaction with Organometallics: The nitrile can react with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.
-
Generation of a Carbanion: The methylene protons adjacent to the cyano group are acidic and can be deprotonated with a strong base to generate a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions.[13]
Reactivity of the Methyl Ester
The methyl ester at the 2-position is a versatile handle for further modifications:
-
Hydrolysis: Saponification with a base such as sodium hydroxide will yield the corresponding carboxylic acid, 1-(cyanomethyl)-1H-pyrrole-2-carboxylic acid.
-
Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines, often facilitated by heating or the use of coupling agents.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (1-(cyanomethyl)-1H-pyrrol-2-yl)methanol, using strong reducing agents like LiAlH₄.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl groups.
Applications in Research and Development
This compound is a valuable building block for the synthesis of a diverse array of target molecules with potential applications in several fields:
-
Drug Discovery: As a scaffold for the synthesis of novel bioactive compounds. The pyrrole core is a key component of many existing drugs, and the functional handles on this molecule allow for the introduction of various pharmacophores to explore structure-activity relationships.[2][3][4]
-
Agrochemicals: Pyrrole derivatives have been investigated for their potential as herbicides, insecticides, and fungicides. This compound can serve as a starting material for the development of new agrochemicals.
-
Materials Science: The pyrrole ring is a component of conducting polymers and organic electronic materials. The functional groups on this molecule allow for its incorporation into larger polymeric structures or for the synthesis of novel dyes and pigments.
-
Organic Synthesis: As a versatile intermediate, it can be used in the construction of more complex heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, through intramolecular cyclization reactions.[14]
Safety and Handling
Hazard Identification: [15]
-
Harmful if swallowed (H302).
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Precautionary Measures: [15]
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: [1]
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
Recommended storage temperature: 2-8 °C.
Disclaimer: This information is for guidance only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound before handling.
Conclusion
This compound is a valuable and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reactive pyrrole core and two distinct functional groups provides a rich platform for the creation of diverse and complex molecular architectures. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and an exploration of its chemical reactivity, empowering researchers to effectively utilize this compound in their scientific pursuits.
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Wang, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 63(10), 5279-5301. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The structural features of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, specifically the electron-withdrawing cyanomethyl group at the N1 position and the methyl carboxylate group at the C2 position, significantly influence its spectroscopic properties. Understanding these influences is key to its unambiguous identification.
Molecular Structure and Key Features
This compound (CAS No. 123257-07-8) possesses a molecular formula of C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol .[1] Its structure consists of a central pyrrole ring, a five-membered aromatic heterocycle. The key functional groups that dictate its spectroscopic signature are the N-substituted cyanomethyl group (-CH₂CN) and the C2-substituted methyl carboxylate group (-COOCH₃).
Part 1: Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds, including methyl 1-methylpyrrole-2-carboxylate and methyl 1H-pyrrole-2-carboxylate.[2][3]
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the pyrrole ring protons, the methylene protons of the cyanomethyl group, and the methyl protons of the ester. The electron-withdrawing nature of the substituents will cause a general downfield shift of the pyrrole ring protons compared to unsubstituted pyrrole.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.0 - 7.2 | dd | J₅,₄ ≈ 2.5-3.0, J₅,₃ ≈ 1.5-2.0 |
| H-3 | 6.8 - 7.0 | dd | J₃,₄ ≈ 3.5-4.0, J₃,₅ ≈ 1.5-2.0 |
| H-4 | 6.1 - 6.3 | dd | J₄,₃ ≈ 3.5-4.0, J₄,₅ ≈ 2.5-3.0 |
| N-CH₂-CN | 5.4 - 5.6 | s | - |
| O-CH₃ | 3.8 - 3.9 | s | - |
Causality Behind Predictions: The chemical shifts of the pyrrole protons (H-3, H-4, and H-5) are influenced by the anisotropic effects of the ring current and the electronic effects of the substituents. The cyanomethyl and methyl carboxylate groups are both electron-withdrawing, which deshields the ring protons, shifting them downfield. The H-5 proton is expected to be the most downfield due to its proximity to the nitrogen and the influence of the adjacent ester group. The methylene protons of the cyanomethyl group are significantly deshielded by the adjacent nitrogen and the nitrile group, resulting in a singlet in the 5.4 - 5.6 ppm range. The methyl ester protons will appear as a characteristic singlet around 3.8 - 3.9 ppm.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 165 |
| C-5 | 125 - 130 |
| C-2 | 122 - 127 |
| C-3 | 115 - 120 |
| CN (nitrile) | 115 - 120 |
| C-4 | 110 - 115 |
| O-CH₃ | 50 - 55 |
| N-CH₂-CN | 35 - 40 |
Causality Behind Predictions: The carbonyl carbon of the ester group will be the most downfield signal. The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C-2 and C-5 carbons, being adjacent to the heteroatom and substituents, will be more downfield than C-3 and C-4. The nitrile carbon (CN) is expected in the 115-120 ppm range.[4] The methyl carbon of the ester and the methylene carbon of the cyanomethyl group will appear in the upfield region of the spectrum.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (nitrile) | 2240 - 2260 | Medium |
| C=O (ester) | 1710 - 1730 | Strong |
| C=C (aromatic) | 1500 - 1600 | Medium |
| C-O (ester) | 1200 - 1300 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
Causality Behind Predictions: The strong absorption band for the ester carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹. The nitrile (C≡N) stretch will appear as a medium intensity band in the 2240-2260 cm⁻¹ region. The aromatic C=C stretching vibrations of the pyrrole ring will be observed in the 1500-1600 cm⁻¹ range. The strong C-O stretch of the ester will be prominent in the 1200-1300 cm⁻¹ region.
Predicted Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 124 | [M - CH₂CN]⁺ |
| 133 | [M - OCH₃]⁺ |
| 105 | [M - COOCH₃]⁺ |
| 40 | [CH₂CN]⁺ |
Causality Behind Predictions: The molecular ion peak [M]⁺ is expected at m/z 164, corresponding to the molecular weight of the compound. Key fragmentation pathways would include the loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z 124, loss of the methoxy radical (•OCH₃) to give a fragment at m/z 133, and loss of the methyl carboxylate radical (•COOCH₃) to yield a fragment at m/z 105. The peak at m/z 40 would correspond to the cyanomethyl cation [CH₂CN]⁺.
Part 2: Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following standard protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Use a standard EI energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 30-300.
-
Part 3: Visualization
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
References
-
PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][2]
-
Ilies, M., Ilie, C., Bîcu, E., Shova, S., & Mangalagiu, I. I. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6483. Retrieved from [Link][4]
-
GISSMO. (n.d.). Methyl 1H-pyrrole-2-carboxylate. Retrieved from [Link][3]
Sources
- 1. 123257-07-8 CAS MSDS (1H-Pyrrole-2-carboxylicacid,1-(cyanomethyl)-,methylester(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. GISSMO - Methyl 1H-pyrrole-2-carboxylate [gissmo.bmrb.io]
- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, supported by established principles of NMR spectroscopy and detailed experimental protocols, to aid in the accurate interpretation of spectral data.
The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals.[1] Understanding the influence of various substituents on the chemical environment of the pyrrole ring is critical for confirming molecular structures and predicting physicochemical properties.[1] This guide will delve into the characteristic chemical shifts of a disubstituted pyrrole, exploring how these are modulated by the electronic effects of the N-cyanomethyl and C2-methoxycarbonyl groups.
Core Principles of Pyrrole NMR Spectroscopy
The five-membered aromatic ring of pyrrole gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.[1] In an unsubstituted pyrrole molecule, symmetry results in two unique proton signals and two unique carbon signals in the aromatic region.[1] The α-protons (H-2/H-5) and α-carbons (C-2/C-5) are located adjacent to the nitrogen atom, while the β-protons (H-3/H-4) and β-carbons (C-3/C-4) are further away.[1] The chemical shifts of these nuclei are highly sensitive to the electronic nature of any substituent attached to the ring.[1]
Generally, electron-withdrawing groups (EWGs) deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups (EDGs) shield the ring nuclei, resulting in an upfield shift to lower ppm values.[1] The magnitude of this shift depends on both the nature of the substituent and its position on the pyrrole ring. In the case of this compound, both the cyanomethyl and the methyl carboxylate groups are electron-withdrawing, which will significantly influence the chemical shifts of the pyrrole ring protons and carbons.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three pyrrole ring protons, the methylene protons of the cyanomethyl group, and the methyl protons of the ester group. The electron-withdrawing nature of the substituents will cause all pyrrole ring protons to shift downfield compared to unsubstituted pyrrole.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.9 - 7.1 | Doublet of doublets | J(H3-H4) ≈ 3.5-4.0, J(H3-H5) ≈ 1.5-2.0 |
| H-4 | ~6.2 - 6.4 | Doublet of doublets | J(H4-H3) ≈ 3.5-4.0, J(H4-H5) ≈ 2.5-3.0 |
| H-5 | ~6.8 - 7.0 | Doublet of doublets | J(H5-H4) ≈ 2.5-3.0, J(H5-H3) ≈ 1.5-2.0 |
| -CH₂CN | ~5.3 - 5.5 | Singlet | N/A |
| -OCH₃ | ~3.8 - 3.9 | Singlet | N/A |
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The signals for the pyrrole ring carbons will be influenced by the electron-withdrawing substituents. The carbonyl carbon of the ester, the nitrile carbon, the methylene carbon, and the methyl carbon will also show characteristic signals.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 - 128 |
| C-3 | ~110 - 113 |
| C-4 | ~112 - 115 |
| C-5 | ~123 - 126 |
| -C=O | ~160 - 163 |
| -CH₂CN | ~35 - 38 |
| -CN | ~115 - 118 |
| -OCH₃ | ~51 - 53 |
Experimental Protocols
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]
-
Concentration:
-
Transfer: The solution should be homogeneous and free of particulate matter.[5] Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[2][4]
-
Volume: The sample height in the NMR tube should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR probe.[4][6]
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[7]
¹H NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a few milligrams of sample. |
| Acquisition Time (AQ) | 2-4 s | Determines the digital resolution. A longer acquisition time provides better resolution.[8] |
| Relaxation Delay (D1) | 1-2 s | Allows for relaxation of the protons between scans. |
| Spectral Width (SW) | 12-16 ppm | Should encompass all expected proton signals.[7] |
¹³C NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled 30-degree pulse experiment. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is needed due to the low sensitivity of ¹³C.[8] |
| Acquisition Time (AQ) | 1-2 s | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2 s | Ensures quantitative results, especially for quaternary carbons. |
| Spectral Width (SW) | 200-240 ppm | Covers the entire range of expected ¹³C chemical shifts.[9] |
Visualization of Key Concepts
Molecular Structure and Atom Numbering
Caption: General workflow for NMR analysis from sample preparation to structural elucidation.
References
-
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available from: [Link]
-
JEOL. NMR Sample Preparation. Available from: [Link]
-
Nanalysis. NMR acquisition parameters and qNMR. Available from: [Link]
-
Western University. NMR Sample Preparation. Available from: [Link]
-
University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Available from: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available from: [Link]
-
Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-699. Available from: [Link]
-
Wiley-VCH. NMR Spectroscopy: Data Acquisition. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]
-
ResearchGate. Nuclear magnetic resonance spectra of some pyrrole derivatives. Available from: [Link]
-
Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]
-
Wiley Online Library. 13C NMR chemical shift assignments for some 1H‐pyrrole‐2‐carboxylic acid derivatives. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]
-
Royal Society of Chemistry. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Available from: [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
GISSMO NMR. Methyl 1H-pyrrole-2-carboxylate. Available from: [Link]
-
The Royal Society of Chemistry. Pyrrol Supp Info revised. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available from: [Link]
-
Chemical Synthesis Database. methyl 1-phenyl-1H-pyrrole-2-carboxylate. Available from: [Link]
-
eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]
-
National Institutes of Health. Methyl 1-methylpyrrole-2-carboxylate. Available from: [Link]
-
PubChemLite. Methyl 1h-pyrrole-2-carboxylate (C6H7NO2). Available from: [Link]
-
SpectraBase. Methyl 1-methylpyrrole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
ChemSynthesis. methyl 1-(1H-pyrrol-1-ylcarbonyl)-1H-pyrrole-2-carboxylate. Available from: [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a substituted N-arylpyrrole of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the core principles of mass spectrometry as applied to this molecule, predicts its fragmentation behavior under various ionization techniques, and offers detailed protocols for its analysis. The insights provided herein are grounded in established scientific principles and aim to equip the reader with the expertise to confidently analyze this and structurally related compounds.
Introduction to this compound and the Role of Mass Spectrometry
This compound belongs to the pyrrole class of heterocyclic compounds, which form the core structure of many biologically active molecules and pharmaceuticals.[1] The pyrrole nucleus is found in natural products like heme and chlorophyll and in synthetic drugs such as atorvastatin and sunitinib.[1] The subject of this guide, with its cyanomethyl and methyl carboxylate substitutions, presents a unique analytical challenge and opportunity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. It provides crucial information about a molecule's mass, elemental composition, and structural features through the analysis of its ionized forms and their fragments.[2]
This guide will focus on two primary ionization techniques: Electron Ionization (EI), a "hard" ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" ionization technique that typically produces intact molecular ions.[2][3] Understanding the molecule's behavior under both conditions is paramount for comprehensive characterization.
Core Concepts in the Mass Spectrometry of Heterocyclic Compounds
The choice of ionization technique is a critical first step in mass spectrometric analysis and is dictated by the analyte's properties and the desired information.
Electron Ionization (EI): This technique bombards the analyte with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[4] The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. EI is well-suited for volatile and thermally stable compounds and is often coupled with Gas Chromatography (GC-MS).[2] For N-substituted pyrroles, EI mass spectra often show a stable molecular ion peak, with fragmentation initiated by cleavage of bonds alpha to the pyrrole ring or within the substituent groups.[2][5]
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for less volatile or thermally labile molecules.[3] It generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is invaluable for determining the molecular weight of the parent compound.[6][7] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, providing detailed structural insights.[8][9] The fragmentation pathways of 2-substituted pyrrole derivatives under ESI conditions are significantly influenced by the nature of the side-chain substituents.[10][11]
Predicted Mass Spectrometry Fragmentation Pathways
Based on the known fragmentation patterns of pyrrole derivatives and related heterocyclic compounds, we can predict the behavior of this compound under both EI and ESI conditions.
Predicted Electron Ionization (EI) Fragmentation
The molecular weight of this compound (C₈H₈N₂O₂) is 176.16 g/mol . Under EI, a prominent molecular ion peak (M⁺˙) at m/z 176 is expected. Key fragmentation pathways are likely to involve the substituents on the pyrrole ring.
Key Predicted EI Fragments:
| m/z | Proposed Fragment | Proposed Loss |
| 176 | [M]⁺˙ | - |
| 145 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 136 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical |
| 117 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate radical |
| 94 | [Pyrrole-2-carboxylate ion]⁺ | Cleavage of the N-CH₂CN bond |
| 78 | [Pyrrole cation]⁺ | Further fragmentation |
Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
In positive ion mode ESI, the protonated molecule [M+H]⁺ at m/z 177 would be the precursor ion for MS/MS analysis. Fragmentation would likely be initiated by the loss of neutral molecules.
Key Predicted ESI-MS/MS Fragments:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 177 | 145 | Loss of methanol (CH₃OH) |
| 177 | 136 | Loss of acetonitrile (CH₃CN) |
| 177 | 118 | Loss of both methanol and HCN |
| 136 | 108 | Loss of CO |
Experimental Protocols
To obtain high-quality mass spectra, meticulous adherence to optimized experimental protocols is essential.
GC-MS Analysis Protocol
This protocol is designed for the analysis of this compound using a standard GC-MS system with an EI source.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern.
-
LC-MS/MS Analysis Protocol
This protocol is suitable for the analysis of the target compound using a liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.[8][12]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Dilute to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B.
-
2-10 min: 10% to 90% B.
-
10-12 min: 90% B.
-
12-12.1 min: 90% to 10% B.
-
12.1-15 min: 10% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ ion.
-
MS/MS Scan: Product ion scan of the precursor ion at m/z 177.
-
Collision Energy: Ramped from 10-30 eV to observe a range of fragment ions.
-
-
Data Analysis:
-
Extract the chromatogram for m/z 177 to confirm the presence of the analyte.
-
Analyze the product ion spectrum to identify key fragment ions.
-
Propose fragmentation pathways based on the observed product ions and their relative abundances.
-
Data Interpretation and Trustworthiness
The interpretation of mass spectra is a deductive process that combines theoretical knowledge with empirical data. The proposed fragmentation pathways in this guide serve as a hypothesis to be tested against experimental results. A self-validating system of analysis involves:
-
Consistency Check: The fragmentation patterns observed should be consistent with the known chemical properties of the functional groups present in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification of fragment ions, HRMS can be employed to determine their elemental composition.
-
Isotopic Labeling Studies: In advanced research, isotopic labeling can definitively confirm fragmentation mechanisms.
By following the detailed protocols and applying these principles of data interpretation, researchers can achieve a high degree of confidence in their structural assignments.
Conclusion
This technical guide has provided a comprehensive overview of the mass spectrometric analysis of this compound. By understanding the principles of EI and ESI and predicting the fragmentation pathways, researchers are better equipped to design experiments and interpret the resulting data. The detailed protocols provided offer a robust starting point for the analysis of this and other novel pyrrole derivatives, ultimately facilitating advancements in drug discovery and development.
References
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Trisonthi, P., & Pripdeevech, P. (2018). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. Molecules, 23(10), 2585. [Link]
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The Cyanomethyl Group on a Pyrrole Ring: A Nexus of Reactivity for Synthetic Innovation
Abstract
The cyanomethyl-substituted pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile handle for molecular elaboration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity inherent to the cyanomethyl group when appended to a pyrrole ring. Moving beyond a simple recitation of reactions, this document elucidates the mechanistic underpinnings and stereoelectronic factors that govern the diverse transformations of this functional dyad. We will explore the nuanced reactivity of the nitrile moiety, the strategic importance of the active methylene bridge, and the influence of the pyrrole ring's electronic landscape on the overall chemical behavior. This guide is designed to empower chemists to strategically leverage the cyanomethyl pyrrole core for the efficient construction of complex molecular architectures.
Introduction: The Strategic Significance of the Cyanomethylpyrrole Moiety
Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a cyanomethyl group (-CH₂CN) onto the pyrrole ring dramatically expands its synthetic utility. This appendage is not merely a passive substituent; it is a reactive nexus, offering three primary sites for chemical modification: the electrophilic carbon of the nitrile, the nucleophilic nitrogen of the nitrile (upon coordination or reduction), and the acidic protons of the methylene bridge. The interplay of these reactive centers, modulated by the electron-rich nature of the pyrrole ring, provides a rich and often nuanced chemical landscape for synthetic exploration. Understanding the factors that control the chemoselectivity of reactions at these sites is paramount for the rational design of synthetic routes.
Reactivity of the Nitrile Group
The cyano group is a versatile functional group that can undergo a variety of transformations to yield other valuable moieties.
Hydrolysis to Pyrrolylacetic Acids
The conversion of the cyanomethyl group to a carboxylic acid is a fundamental transformation, providing access to pyrrole-2-acetic acid derivatives, which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. This hydrolysis can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.
Mechanism of Nitrile Hydrolysis:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid.[1]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid.[1][2]
Experimental Protocol: General Procedure for the Hydrolysis of (Pyrrol-2-yl)acetonitrile
-
Acidic Conditions: (Pyrrol-2-yl)acetonitrile is dissolved in a mixture of a strong mineral acid (e.g., concentrated HCl or H₂SO₄) and water. The mixture is heated to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the pyrrole-2-acetic acid. The product is then collected by filtration, washed with cold water, and dried.
-
Basic Conditions: (Pyrrol-2-yl)acetonitrile is suspended in an aqueous solution of a strong base (e.g., NaOH or KOH). The mixture is heated to reflux for an extended period. Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the pyrrole-2-acetic acid. The product is isolated by filtration, washed with cold water, and dried.[3]
Reduction to 2-(2-Aminoethyl)pyrroles
The reduction of the cyanomethyl group to a primary amine is a crucial step in the synthesis of various alkaloids and pharmacologically active compounds, including tryptamine analogs. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reduction Workflow:
Experimental Protocol: Reduction of (Pyrrol-2-yl)acetonitrile with LiAlH₄
-
A solution of (pyrrol-2-yl)acetonitrile in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
The resulting granular precipitate is removed by filtration, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 2-(2-aminoethyl)pyrrole, which can be further purified by distillation or chromatography.[4]
Reactivity of the Active Methylene Bridge
The methylene group flanked by the pyrrole ring and the electron-withdrawing cyano group exhibits significant acidity, allowing for the formation of a resonance-stabilized carbanion. This nucleophilic center is the linchpin for a variety of carbon-carbon bond-forming reactions.
Alkylation Reactions
Deprotonation of the active methylene group with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a potent nucleophile that can readily participate in Sₙ2 reactions with alkyl halides. This provides a straightforward method for introducing alkyl substituents at the α-position to the pyrrole ring.
Alkylation Mechanism:
Experimental Protocol: General Procedure for the Alkylation of (Pyrrol-2-yl)acetonitrile
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise to generate LDA.
-
A solution of (pyrrol-2-yl)acetonitrile in anhydrous THF is then added slowly to the LDA solution, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
The alkyl halide is added, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5][6]
Condensation Reactions with Carbonyl Compounds
The carbanion generated from (pyrrol-2-yl)acetonitrile can also act as a nucleophile in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. This reaction provides access to α,β-unsaturated nitriles, which are valuable intermediates in organic synthesis.
Knoevenagel Condensation Mechanism:
The reaction is typically catalyzed by a weak base (e.g., piperidine or pyridine) and involves the nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield the α,β-unsaturated product.[1]
Experimental Protocol: Knoevenagel Condensation of (Pyrrol-2-yl)acetonitrile with Benzaldehyde
-
A mixture of (pyrrol-2-yl)acetonitrile, benzaldehyde, and a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to afford the desired 2-cyano-3-phenyl-3-(pyrrol-2-yl)acrylonitrile.[7]
Intramolecular Reactions: The Thorpe-Ziegler Cyclization
In molecules containing two nitrile groups, an intramolecular version of the Thorpe reaction, known as the Thorpe-Ziegler reaction, can occur. This powerful cyclization method is used to synthesize large rings and cyclic ketones after hydrolysis of the initial enamine product. While not a direct reaction of a simple cyanomethylpyrrole, the principles are highly relevant for more complex pyrrole-containing dinitriles. The reaction is initiated by a base, which deprotonates the α-carbon of one nitrile, and the resulting carbanion attacks the carbon of the second nitrile group intramolecularly.[5][8][9]
Influence of the Pyrrole Ring and its Substituents
The reactivity of the cyanomethyl group is intrinsically linked to the electronic properties of the pyrrole ring.
-
Positional Isomerism: The acidity of the methylene protons and the electrophilicity of the nitrile carbon are influenced by whether the cyanomethyl group is at the 2- or 3-position of the pyrrole ring. The greater electron-donating ability of the nitrogen atom towards the 2-position can influence the stability of the corresponding carbanion.
-
Substituent Effects: Electron-donating groups on the pyrrole ring will increase the electron density of the ring, potentially decreasing the acidity of the methylene protons. Conversely, electron-withdrawing groups will increase the acidity of these protons, facilitating carbanion formation.[10][11] These electronic perturbations can be strategically employed to modulate the reactivity of the cyanomethyl group. For instance, N-protection with an electron-withdrawing group can prevent unwanted side reactions at the pyrrole nitrogen during reactions involving the cyanomethyl group.[12]
Conclusion
The cyanomethyl group on a pyrrole ring is a synthetically powerful functional group that offers a multitude of opportunities for molecular diversification. By understanding the fundamental principles of its reactivity—the transformations of the nitrile, the nucleophilicity of the active methylene bridge, and the modulating influence of the pyrrole ring—chemists can unlock the full potential of this versatile building block. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of synthetic strategies targeting novel and complex pyrrole-containing molecules for a wide range of applications.
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potential biological activity of cyanomethylpyrrole derivatives
An In-depth Technical Guide to the Biological Potential of Cyanomethylpyrrole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its myriad derivatives, those bearing a cyanomethyl or a related cyano moiety have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of cyanomethylpyrrole derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and harness the therapeutic promise of this chemical class.
The Pyrrole Scaffold: A Foundation for Bioactivity
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of FDA-approved drugs.[3][4] The five-membered pyrrole ring, in particular, is a cornerstone of medicinal chemistry, found in blockbuster drugs like atorvastatin, sunitinib, and the non-steroidal anti-inflammatory drug (NSAID) ketorolac.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents.[5] The introduction of a cyano group (often via precursors like aminocyanopyrroles or through reactions involving malononitrile) can significantly modulate the molecule's electronic profile, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets.[6][7]
Synthetic Strategies: Building the Core Scaffold
The generation of functionalized cyanopyrrole libraries is crucial for exploring their biological potential. Several robust synthetic methodologies have been developed.
Multi-Component Reactions (MCRs)
One of the most efficient approaches is the one-pot, multi-component synthesis. For instance, 2-aminopyrrole-3-carbonitriles can be synthesized from the reaction of benzoin, primary aromatic amines, and malononitrile.[6] This method allows for rapid diversification of the pyrrole core, enabling extensive SAR studies.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of cycloimmonium N-ylides to cyano-containing dipolarophiles like fumaronitrile is another powerful technique. This approach has been successfully used to generate novel pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline scaffolds with significant anticancer properties.[8]
General Synthesis Workflow
The diagram below illustrates a generalized workflow for the synthesis and screening of novel cyanomethylpyrrole derivatives, starting from readily available precursors and proceeding through biological evaluation.
Caption: Generalized workflow for synthesis and biological screening of cyanomethylpyrrole derivatives.
Anticancer Activity: Targeting Cellular Proliferation
Cyanomethylpyrrole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases (RTKs).[1][9][10]
Mechanism: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for cancer therapy.[11] Several pyrrole-fused heterocyclic compounds exhibit antitumor activity by binding to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1] For example, novel cyanomethyl vinyl ether derivatives have shown significant cytotoxicity in ovarian (SKOV3) and lung (A549) carcinoma cells, with molecular docking studies confirming robust interaction with tubulin.[11] Similarly, a pyrrolo[1,2-a]quinoline derivative, 10a , was found to inhibit tubulin polymerization in vitro and was particularly potent against renal cancer cell lines.[1]
Mechanism: Kinase Inhibition
Signal transduction pathways mediated by kinases are often overactive in cancer cells.[12] Pyrrole derivatives have been designed as potent inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor growth and angiogenesis.[12][13] The pyrrole indolin-2-one scaffold, found in the approved drug sunitinib, is a well-established kinase inhibitor framework.[12] Fused pyrrole derivatives have also been developed as chimeric kinase inhibitors, showing broad-spectrum activity and high anti-proliferative effects against multiple cancer cell lines.[14]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative cyanomethylpyrrole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1E | SKOV3 (Ovarian) | Cytotoxicity | 2.92 ± 0.28 | [11] |
| 7E | SKOV3 (Ovarian) | Cytotoxicity | 2.62 ± 0.53 | [11] |
| 12E | A549 (Lung) | Cytotoxicity | 9.89 ± 0.25 | [11] |
| 9a | A498 (Renal) | Growth Inhibition | 0.027 | [1] |
| 4a | LoVo (Colon) | Cytotoxicity | Dose-dependent | [9] |
| 4d | LoVo (Colon) | Cytotoxicity | Dose-dependent | [9] |
| 5o | HeLa (Cervical) | Cytotoxicity | 0.50 - 3.45 | [15] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard method for evaluating the in vitro cytotoxicity of novel compounds on cancer cell lines.
Objective: To determine the concentration of a cyanomethylpyrrole derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a key factor in numerous diseases, and pyrrole derivatives have long been recognized for their anti-inflammatory properties, with compounds like tolmetin and ketorolac being established NSAIDs.[3][16]
Mechanism: COX-2 Inhibition
A primary mechanism for the anti-inflammatory action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[17] The COX-2 isoenzyme is inducible and its expression is elevated at sites of inflammation.[16] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[16] Newly synthesized fused pyrrole derivatives, derived from aminocyanopyrroles, have shown promising and selective COX-2 inhibitory activity.[16] Molecular docking studies have confirmed that these compounds can adopt unique binding poses within the COX-2 active site.[16]
Mechanism: Dual COX-2/LOX Inhibition
The arachidonic acid cascade produces both pro-inflammatory prostaglandins (via COX) and leukotrienes (via lipoxygenase, LOX).[17] Developing dual inhibitors of both COX-2 and LOX is a promising therapeutic strategy for treating inflammatory conditions with a potentially better safety profile.[18] Molecular hybridization, combining a pyrrole scaffold with other pharmacophores like cinnamic acid, has led to the development of potent dual inhibitors.[17][18]
Caption: Inhibition points of pyrrole derivatives in the arachidonic acid inflammatory cascade.
Quantitative Data: COX/LOX Inhibition
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Hybrid 5 | COX-2 | In Vitro Enzymatic | 0.55 | [17][18] |
| Hybrid 6 | COX-2 | In Vitro Enzymatic | 7.0 | [17][18] |
| Pyrrole 2 | Soybean LOX | In Vitro Enzymatic | 7.5 | [17][18] |
| Hybrid 5 | Soybean LOX | In Vitro Enzymatic | 30 | [17][18] |
| Hybrid 6 | Soybean LOX | In Vitro Enzymatic | 27.5 | [17][18] |
Antimicrobial Activity: A New Front Against Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[3][4] Pyrrole derivatives, including those with cyano-substitutions, have shown potent activity against a range of pathogens.[6][19]
Spectrum of Activity
A series of 2-aminopyrrole-3-carbonitriles and their subsequent derivatives have been tested for in vitro antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger, Candida albicans).[6][19] Certain derivatives showed potent activity, in some cases comparable or superior to standard drugs like Ciprofloxacin and Clotrimazole.[19] The mechanism is often linked to the inhibition of essential bacterial processes. For example, some pleuromutilin derivatives incorporating a pyrrole moiety inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[20]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound Class/ID | Target Organism | MIC (µg/mL) | Reference |
| PDP (Pleuromutilin Derivative) | MRSA (Gram-positive) | 0.008 - 0.063 | [20] |
| PDP (Pleuromutilin Derivative) | S. aureus (Gram-positive) | 0.008 | [20] |
| Compound 1b | S. aureus | Potent Activity | [6] |
| Compound 3b | S. aureus | Potent Activity | [6] |
| Compound 7d | A. niger (Fungus) | Potent Activity | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial/Fungal strain
-
Mueller-Hinton Broth (MHB) or appropriate broth for the organism
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Positive control (growth control, no compound) and negative control (sterility control, no inoculum)
Procedure:
-
Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the compound stock solution (e.g., at 2x the highest desired concentration) to the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This results in wells with 50 µL of varying compound concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
Other Potential Biological Activities
Beyond the major areas discussed, cyanomethylpyrrole derivatives have shown promise in other therapeutic applications:
-
Tyrosinase Inhibition: 2-cyanopyrrole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production and food browning.[21] Compound A12 showed an IC50 of 0.97 µM, approximately 30 times more potent than the reference inhibitor kojic acid, suggesting applications in cosmetics and the food industry.[21]
-
Antioxidant and Neuroprotective Effects: Pyrrole derivatives have demonstrated antioxidant activity, protecting against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, a model relevant to Parkinson's disease.[2] This activity is linked to the reduction of intracellular reactive oxygen species (ROS).[2]
Structure-Activity Relationship (SAR) and Future Directions
Systematic SAR analysis is key to optimizing the potency and selectivity of these derivatives. Several key insights have emerged:
-
For Anticancer Activity: The stereochemistry of substituents can be crucial. For cyanomethyl vinyl ethers targeting tubulin, the E isomer consistently shows significantly higher biological activity than the Z isomer.[11]
-
For Tyrosinase Inhibition: The position and nature of substituents on phenyl rings attached to the pyrrole core greatly influence inhibitory potency.[21]
-
For Anti-inflammatory Activity: Increased lipophilicity and molecular volume of substituents on the pyrrole core can enhance anti-LOX activity but may reduce antioxidant effects.[17][22]
The versatility of the cyanomethylpyrrole scaffold, combined with the efficiency of modern synthetic methods, provides a robust platform for future drug discovery. Future work should focus on optimizing ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, exploring novel fused heterocyclic systems, and conducting in vivo studies to validate the promising in vitro results. The development of multi-target agents, such as dual kinase inhibitors or combined anti-inflammatory/antimicrobial compounds, represents an exciting frontier for this promising class of molecules.
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Chao-Pellicer, J., et al. (n.d.). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. PubMed Central. [Link]
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Oprita, E. I., et al. (2021). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. PubMed Central. [Link]
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Biava, M., et al. (2013). Anti-inflammatory and analgesic results for compounds of Scheme 5 and... ResearchGate. [Link]
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Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. [Link]
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Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
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Noti, V., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
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Bîrnea, C., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed Central. [Link]
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Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. [Link]
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Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]
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Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Tzu Chi Medical Journal. [Link]
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Noti, V., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. ResearchGate. [Link]
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Rusu, E., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
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Noti, V., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]
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Bejan, V., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]
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Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
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Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed. [Link]
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Noti, V., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed. [Link]
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Rusu, E., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]
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Martinez-Alonso, E., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health. [Link]
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Liu, Y., et al. (2018). Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. PubMed Central. [Link]
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Title: The Strategic Utility of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate as a Versatile Precursor for Novel Bioactive Heterocycles
An In-depth Technical Guide for Medicinal and Synthetic Chemists
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic functionalization of this scaffold provides a powerful platform for the generation of novel molecular architectures with significant therapeutic potential. This technical guide focuses on methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a highly versatile yet underexplored precursor. We will dissect its synthesis, explore its core reactivity, and provide detailed, field-proven protocols for its transformation into high-value, fused heterocyclic systems such as pyrrolo[1,2-a]pyrimidines and pyrrolo[1,2-a]pyrazines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic strategies for the creation of novel chemical entities.
Introduction: The Privileged Pyrrole Scaffold and the Power of a Multifunctional Precursor
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, prized for their ability to engage in specific biological interactions and their favorable pharmacokinetic profiles.[1] Among these, the pyrrole ring is a "privileged scaffold," appearing in a vast array of pharmacologically active compounds.[2][3][4] The development of efficient methods to construct complex molecules from simple, highly functionalized pyrroles is therefore a critical endeavor in synthetic and medicinal chemistry.[5][6]
This compound emerges as a precursor of significant strategic value. Its structure incorporates three distinct and orthogonally reactive functional groups:
-
The N-Cyanomethyl Group: The protons on the methylene bridge are acidified by the adjacent nitrile group, creating a potent nucleophilic center upon deprotonation. The nitrile itself is a versatile handle for cyclization or conversion into other functional groups (e.g., amine, carboxylic acid).
-
The C2-Ester Group: This electrophilic center is an ideal partner for intramolecular cyclization reactions and can be readily modified (e.g., hydrolysis, amidation, reduction).
-
The Pyrrole Ring: Provides the core aromatic scaffold and influences the overall electronic and steric properties of the resulting fused systems.
This guide will demonstrate how these functionalities can be orchestrated to construct complex, drug-like heterocyclic systems in a controlled and efficient manner.
Synthesis and Characterization of the Precursor
The synthesis of the title precursor is most reliably achieved via the N-alkylation of a readily available pyrrole ester. This approach ensures high regioselectivity at the nitrogen atom, avoiding competing C-alkylation that can plague reactions with unsubstituted pyrrole.
Synthetic Workflow
The synthesis is a straightforward two-step process starting from commercially available pyrrole. First, the pyrrole is acylated at the 2-position, followed by N-alkylation.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Expert Insight: This protocol is divided into two distinct, reliable stages. The initial acylation using trichloroacetyl chloride followed by haloform reaction is a robust method for introducing the C2-ester.[7] The subsequent N-alkylation uses sodium hydride (NaH) as a strong, non-nucleophilic base to cleanly deprotonate the pyrrole nitrogen, minimizing side reactions.
Part A: Methyl 1H-pyrrole-2-carboxylate [7]
-
Acylation: To a stirred solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether, add trichloroacetyl chloride (1.05 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Carefully add a saturated aqueous solution of potassium carbonate. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-pyrrolyl trichloromethyl ketone as a solid.
-
Esterification: Prepare a solution of sodium methoxide by dissolving sodium metal (1.5 eq) in anhydrous methanol. Add the 2-pyrrolyl trichloromethyl ketone (1.0 eq) portionwise. Stir for 30 minutes.
-
Purification: Neutralize with dilute HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by vacuum distillation or silica gel chromatography to afford methyl 1H-pyrrole-2-carboxylate.[8]
Part B: N-Alkylation
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C. Stir for 30 minutes at this temperature until hydrogen evolution ceases.
-
Alkylation: Add a solution of bromoacetonitrile (1.1 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.[9][10]
Trustworthiness Check:
-
Expected Results: The final product should be an off-white to pale yellow solid. Purity should be >95% as determined by ¹H NMR and LC-MS.
-
Troubleshooting: Incomplete deprotonation in Part B leads to low yields. Ensure the NaH is fresh and the THF is scrupulously dry. If the reaction is sluggish, gentle heating (40 °C) can be applied after the addition of bromoacetonitrile.
Core Reactivity: The Thorpe-Ziegler Pathway to Pyrrolo[1,2-a]pyrimidines
One of the most powerful applications of this precursor is in the construction of the pyrrolo[1,2-a]pyrimidine scaffold, a core structure found in compounds with anti-inflammatory, analgesic, and antitumor activities.[11][12] This is achieved through an intramolecular Thorpe-Ziegler reaction, which is conceptually related to the Dieckmann condensation.[13]
Mechanistic Deep Dive
The reaction leverages the dual functionality of the precursor. A strong base deprotonates the α-carbon of the cyanomethyl group, generating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the ester group, forging a new C-C bond and constructing the six-membered pyrimidine ring.
Causality Behind Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) is critical.[14] Weaker bases may not be sufficient to deprotonate the α-carbon effectively, while nucleophilic bases (e.g., alkoxides) could lead to undesired transesterification.
-
Solvent: An aprotic solvent like THF or DME is required to prevent quenching of the carbanion intermediate.
-
High Dilution: While not always strictly necessary for 6-membered ring formation, conducting the reaction under high-dilution conditions can further suppress intermolecular polymerization, which is a common side reaction in Thorpe-Ziegler cyclizations.[14]
Caption: Mechanism of the base-catalyzed Thorpe-Ziegler cyclization.
Experimental Protocol: Synthesis of 4-Amino-2,3-dihydro-1H-pyrrolo[1,2-a]pyrimidin-2-one
-
Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion, 1.5 eq) in 50 mL of anhydrous THF.
-
Addition of Precursor: Slowly add a solution of this compound (1.0 eq) in 150 mL of anhydrous THF via a syringe pump over 4 hours to the stirred suspension at reflux. (This maintains high dilution).
-
Reaction: After the addition is complete, maintain the reflux for an additional 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of glacial acetic acid until the pH is neutral.
-
Work-up: Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield the target pyrrolo[1,2-a]pyrimidine.
Trustworthiness Check:
-
Expected Results: The product is typically a stable, crystalline solid. The enamine tautomer is generally the major form observed.[14]
-
Troubleshooting: A major potential side product is the intermolecular dimer or polymer. The slow addition via syringe pump is the most critical factor in preventing this. If polymerization is still an issue, increase the total solvent volume.
Synthesis of Pyrrolo[1,2-a]pyrazines via Reductive Cyclization
The pyrrolo[1,2-a]pyrazine core is another privileged scaffold, with derivatives showing anti-inflammatory, antimicrobial, and kinase inhibitory activity.[15][16] A robust strategy to access this system from our precursor involves a multi-step sequence centered around the reduction of the nitrile and subsequent condensation.
Synthetic Strategy Workflow
This pathway transforms the nitrile and ester functionalities into an amine and an aldehyde, respectively, setting the stage for a classical Pictet-Spengler type cyclization/oxidation sequence.
Caption: Multi-step workflow for the synthesis of Pyrrolo[1,2-a]pyrazines.
Alternative One-Pot Approach: Reductive Cyclization
A more convergent strategy involves the reduction of the nitrile to a primary amine, followed by in-situ condensation with a 1,2-dicarbonyl compound like glyoxal or diacetyl.
Expert Insight: This approach is more step-economical. The key is controlling the initial reduction. Catalytic hydrogenation is often preferred as it is milder than metal hydrides and less likely to affect the ester group if conditions are chosen carefully.
Experimental Protocol: One-Pot Synthesis of 1-Methylpyrrolo[1,2-a]pyrazine
-
Reduction: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (approx. 10% w/w). Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature overnight.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Condensation: To the filtrate containing the intermediate amine, add a 40% aqueous solution of methylglyoxal (1.1 eq) and a catalytic amount of acetic acid.
-
Cyclization/Aromatization: Stir the mixture at 60 °C for 6 hours. The cyclization and subsequent air oxidation often proceed spontaneously. For more robust aromatization, a mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be added after the initial condensation.
-
Purification: Concentrate the reaction mixture and purify by silica gel column chromatography to isolate the target 1-methylpyrrolo[1,2-a]pyrazine.
Data Summary
The following table summarizes representative data for the precursor and the heterocyclic products derived from it.
| Compound | Structure | Synthetic Method | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm) |
| Precursor | This compound | N-Alkylation | 85-95 | 74-78 | 5.35 (s, 2H, N-CH₂-CN) |
| Product 1 | 4-Amino-2,3-dihydro-1H-pyrrolo[1,2-a]pyrimidin-2-one | Thorpe-Ziegler | 60-75 | 210-215 | 7.5 (br s, 2H, -NH₂) |
| Product 2 | 1-Methylpyrrolo[1,2-a]pyrazine | Reductive Cyclization | 45-55 | 88-92 | 2.5 (s, 3H, -CH₃) |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for constructing medicinally relevant fused heterocyclic systems. The strategic placement of its nitrile, ester, and pyrrole functionalities enables chemists to access diverse scaffolds like pyrrolo[1,2-a]pyrimidines and pyrrolo[1,2-a]pyrazines through well-established and reliable chemical transformations. The protocols detailed herein provide a solid foundation for further exploration. Future work could involve leveraging this precursor in multi-component reactions, exploring cycloaddition pathways, or modifying the ester and nitrile groups to introduce further diversity, thereby expanding the accessible chemical space for drug discovery programs.
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- 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
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A Technical Guide to the Theoretical Electronic Structure of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate: A Computational Chemistry Perspective for Drug Discovery
Introduction: The Pyrrole Scaffold and the Imperative of Electronic Structure Analysis
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Its electron-rich nature and versatile reactivity make it an attractive starting point for the design of novel therapeutic agents.[4][5][6] The specific functionalization of the pyrrole core dictates its pharmacokinetic and pharmacodynamic properties. Understanding the electronic structure of a pyrrole derivative, such as methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, is therefore not merely an academic exercise; it is a critical step in rational drug design.[7]
This technical guide provides a comprehensive overview of the theoretical methods used to elucidate the electronic structure of this compound. We will delve into the causality behind the selection of computational methodologies, provide a detailed protocol for their implementation, and interpret the resulting data—including optimized geometry, frontier molecular orbitals, charge distribution, and electrostatic potential—within the context of drug development.
Part 1: The Theoretical Framework - Causality Behind Method Selection
The primary goal of our computational analysis is to generate a reliable model of the molecule's electronic behavior. The choice of theoretical method is paramount and is guided by a balance between accuracy and computational cost.
Why Density Functional Theory (DFT)?
For organic molecules of this size, Density Functional Theory (DFT) offers the most favorable combination of precision and efficiency. Unlike more computationally expensive ab initio methods like Møller–Plesset perturbation theory (MP2), DFT calculates the electronic structure based on the three-dimensional electron density, a simpler entity than the many-electron wavefunction.[8][9] This approach has been extensively validated for heterocyclic compounds, providing excellent predictions of molecular geometries, vibrational frequencies, and electronic properties.[10]
Selecting the Functional and Basis Set: The B3LYP/6-311++G(d,p) Standard
Within the DFT framework, the choice of the exchange-correlation functional and the basis set is critical.
-
Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior, particularly in conjugated systems like the pyrrole ring. It is a widely used and well-benchmarked functional that has demonstrated high accuracy for the structural and electronic properties of pyrrole-carboxylic acids and related derivatives.[8][9][11]
-
Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. We employ the 6-311++G(d,p) Pople-style basis set. Let's break down its components to understand its suitability:
-
6-311G: This indicates a triple-zeta split-valence basis set, providing a high degree of flexibility for valence electrons, which are most important for chemical bonding and reactivity.
-
++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and non-covalent interactions, which are relevant for the carboxylate and nitrile groups and potential receptor interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, accounting for the distortion of atomic orbitals within the molecular environment, which is essential for describing the π-system of the pyrrole ring and the polar C=O and C≡N bonds.
-
This combination of B3LYP and 6-311++G(d,p) is a robust standard for achieving reliable results for the properties we aim to investigate.[8][9]
Part 2: The Computational Workflow - A Self-Validating Protocol
The following protocol outlines the step-by-step methodology for calculating the electronic structure of this compound using a standard quantum chemistry software package like Gaussian.[12][13][14]
Caption: Computational workflow for electronic structure analysis.
Experimental Protocol:
-
Structure Generation:
-
Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable starting bond lengths and angles.
-
-
Input File Creation:
-
Create an input file for the quantum chemistry software.
-
Specify the route section (keywords). For a comprehensive calculation, this should be: #p B3LYP/6-311++G(d,p) Opt Freq Pop=Mulliken.
-
#p: Requests enhanced print output.
-
B3LYP/6-311++G(d,p): Defines the theoretical model.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation. This is a crucial validation step.
-
Pop=Mulliken: Requests a Mulliken population analysis to be performed.
-
-
Specify a neutral charge (0) and a singlet multiplicity (1) for this closed-shell molecule.
-
Paste the Cartesian coordinates from the structure generation step.
-
-
Job Submission and Monitoring:
-
Submit the input file to the calculation queue.
-
Monitor the job's progress, ensuring it converges to a stable energy minimum.
-
-
Validation of Results:
-
Upon successful completion, open the output file (typically a .log or .out file).
-
Crucial Step: Search for the results of the frequency calculation. Confirm that there are zero imaginary frequencies . The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be redone. This step is essential for the self-validation of the protocol.
-
-
Data Extraction and Analysis:
-
Extract the final optimized Cartesian coordinates.
-
Record key geometric parameters (bond lengths, angles, dihedral angles).
-
From the population analysis section, extract the Mulliken atomic charges.
-
Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
To visualize the molecular electrostatic potential (MEP), a separate calculation using the optimized geometry is often required to generate a cube file, which can then be rendered by visualization software.
-
Part 3: Analysis and Interpretation of Electronic Properties
The output of the DFT calculation provides a wealth of data that, when interpreted correctly, reveals the molecule's chemical personality.
Optimized Molecular Geometry
The geometry optimization will likely reveal a largely planar conformation for the pyrrole ring and its immediate substituents (the carboxylate and cyanomethyl groups), which is characteristic of sp²-hybridized systems. Deviations from planarity can indicate steric strain. Key bond lengths, such as those within the pyrrole ring and of the C=O and C≡N bonds, can be compared to experimental data from similar crystal structures to further validate the computational model.[8][9]
| Parameter | Expected Value (Å) | Significance |
| C-N (Pyrrole Ring) | ~1.37 - 1.38 | Indicates partial double bond character due to π-delocalization. |
| C=C (Pyrrole Ring) | ~1.38 - 1.43 | Shows variation due to the heteroatom's influence on electron density. |
| C=O (Ester) | ~1.21 | Typical double bond length, indicating a polar, electron-withdrawing site. |
| C≡N (Nitrile) | ~1.16 | Typical triple bond length, another key site of negative potential. |
| Table 1: Representative optimized bond lengths expected from a B3LYP/6-311++G(d,p) calculation. |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are central to the Fronter Molecular Orbital (FMO) theory. Their energies and spatial distribution are fundamental indicators of chemical reactivity.[15][16]
-
Highest Occupied Molecular Orbital (HOMO): This orbital represents the primary electron donor. In pyrrole derivatives, the HOMO is typically a π-orbital localized predominantly over the electron-rich pyrrole ring.[16][17] Its energy level is a proxy for the molecule's ionization potential; a higher HOMO energy suggests it is more easily oxidized.
-
Lowest Unoccupied Molecular Orbital (LUMO): This orbital is the primary electron acceptor. For this molecule, the LUMO is expected to have significant contributions from the electron-withdrawing methyl carboxylate and cyanomethyl groups, as well as the pyrrole ring. Its energy relates to the electron affinity.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[18] This gap is also fundamental to the molecule's electronic absorption properties (e.g., its UV-Visible spectrum).[19]
| Orbital | Expected Energy (eV) | Expected Localization |
| HOMO | -6.0 to -7.0 | Primarily on the C=C bonds of the pyrrole ring. |
| LUMO | -1.0 to -2.0 | Distributed across the pyrrole ring, carbonyl, and nitrile groups. |
| ΔE (Gap) | ~4.0 to 6.0 | Indicates significant electronic stability. |
| Table 2: Predicted Frontier Molecular Orbital properties. |
Caption: Relationship between functional groups and frontier orbitals.
Mulliken Population Analysis
Mulliken analysis partitions the total electron density among the atoms, providing an estimate of partial atomic charges.[20] While these charges are not physical observables and can be basis-set dependent, they are invaluable for understanding the molecule's polarity and electrostatic interactions.[21][22]
-
Expected Charge Distribution:
-
The nitrogen and oxygen atoms of the carboxylate group and the nitrogen of the nitrile group will exhibit significant negative charges, identifying them as key sites for hydrogen bonding or interaction with positively charged residues in a receptor.
-
The carbonyl carbon and the carbons attached to the electronegative atoms will carry a partial positive charge.
-
The hydrogen atoms will be partially positive.
-
These charges are critical inputs for subsequent studies, such as molecular docking simulations, where electrostatic complementarity between a ligand and its receptor is a major determinant of binding affinity.[23]
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to the molecule's reactive sites.[24]
-
Red Regions (Negative Potential): These areas are electron-rich and represent the most likely sites for attack by electrophiles or for forming hydrogen bonds with donor groups. For our molecule, intense red regions are expected around the carbonyl oxygen and the nitrile nitrogen.[25][26][27]
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms, particularly the N-H proton if it were present (in our case, the N-substituent alters this).
-
Green/Yellow Regions (Neutral Potential): These correspond to areas of relatively low polarity, such as the alkyl portions of the molecule.
For drug development professionals, the MEP map is a direct visual hypothesis of how the molecule will "appear" to a biological target, highlighting the key pharmacophoric features responsible for electrostatic interactions.
Conclusion and Implications for Drug Development
The theoretical calculation of the electronic structure of this compound provides a detailed, atom-level understanding of its intrinsic properties. This is not merely foundational science; it is actionable intelligence for drug discovery.
-
Target Interaction Modeling: The calculated atomic charges and MEP map provide a robust basis for predicting how the molecule will interact with a protein active site, guiding lead optimization to enhance electrostatic complementarity.
-
Reactivity and Metabolism: The HOMO-LUMO gap and orbital distributions offer insights into the molecule's susceptibility to metabolic transformation (e.g., oxidation), a key consideration in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[10]
-
Structure-Activity Relationship (SAR): By systematically modifying the substituents on the pyrrole scaffold and recalculating the electronic properties, researchers can build quantitative structure-activity relationship (QSAR) models, accelerating the discovery of compounds with improved potency and selectivity.
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Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | The Journal of Physical Chemistry A - ACS Publications. [Link]
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Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | Request PDF - ResearchGate. [Link]
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Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia - ResearchGate. [Link]
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Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation - ResearchGate. [Link]
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The singlet electronic states of pyrrole: a theoretical study by bothab initiomulti-reference configuration interaction methods and time-dependent density functional theory and a reconsideration of the experimental VUV spectral data - OUCI. [Link]
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Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][12][28]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC - NIH. [Link]
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Methodological & Application
Protocol for the Regioselective N-Alkylation of Methyl Pyrrole-2-carboxylate with Bromoacetonitrile
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the N-alkylation of methyl pyrrole-2-carboxylate using bromoacetonitrile. The N-alkylation of pyrrole scaffolds is a cornerstone reaction in synthetic organic chemistry, particularly in the development of pharmaceutical agents where the introduction of specific N-substituents is critical for modulating biological activity. This document details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and data characterization, designed for researchers in medicinal chemistry and drug development.
Introduction and Scientific Rationale
Pyrrole derivatives are privileged heterocyclic motifs found in a vast array of biologically active compounds and natural products. The nitrogen atom of the pyrrole ring offers a convenient handle for chemical modification. N-alkylation, specifically, allows for the introduction of diverse functional groups that can influence a molecule's solubility, metabolic stability, and target-binding affinity.
The procedure described herein focuses on the synthesis of methyl 1-(cyanomethyl)pyrrole-2-carboxylate. This reaction proceeds via a classic SN2 mechanism. The initial and critical step is the deprotonation of the pyrrole nitrogen, which is weakly acidic, using a strong, non-nucleophilic base. Sodium hydride (NaH) is an exemplary choice for this transformation, as it irreversibly deprotonates the pyrrole to form the corresponding sodium pyrrolide salt and hydrogen gas.[1] The resulting pyrrolide anion is a potent nucleophile that readily attacks the electrophilic carbon of bromoacetonitrile, displacing the bromide leaving group to form the desired N-C bond.[2]
The choice of a polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the pyrrolide anion, thereby facilitating the SN2 reaction.[3] Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and preventing side reactions.
Overall Experimental Workflow
The entire process, from initial setup to final product analysis, is outlined below. This workflow emphasizes anhydrous conditions and an inert atmosphere to ensure the integrity of the strong base and the anionic intermediate.
Caption: Experimental workflow for N-alkylation.
Reagents and Materials
| Reagent Name | Formula | MW ( g/mol ) | CAS No. | Properties |
| Methyl pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | 1193-62-0 | White to off-white solid, MP: 74-78 °C.[4] |
| Bromoacetonitrile | C₂H₂BrN | 119.95 | 590-17-0 | Pale yellow liquid, Lachrymator, Toxic.[5] |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 7646-69-7 | Grey powder, Reacts violently with water.[1] |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Liquid, BP: 66 °C. Required for reaction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Liquid, BP: 77.1 °C. Used for extraction. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Liquid. Used for washing NaH and chromatography. |
| Saturated aq. NH₄Cl | - | - | - | Aqueous solution. Used for quenching. |
| Saturated aq. NaCl (Brine) | - | - | - | Aqueous solution. Used for washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | White solid. Used as a drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Solid. Used for column chromatography. |
Critical Safety and Handling Precautions
This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.
-
Bromoacetonitrile : Extremely toxic and hazardous. It is harmful if swallowed, inhaled, or absorbed through the skin.[6] It is a potent lachrymator (induces tearing) and causes severe irritation to the skin, eyes, and respiratory system.[7][8] Always handle in a fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[9]
-
Sodium Hydride (NaH) : A highly reactive and flammable solid. It reacts violently with water and acids to produce flammable hydrogen gas.[1] The 60% dispersion in mineral oil reduces its pyrophoric nature but requires careful handling. Never add water directly to NaH. All quenching operations must be performed slowly and at reduced temperatures.
-
General Precautions : The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the base and anionic intermediates by atmospheric moisture. All glassware must be thoroughly dried (e.g., oven or flame-dried) before use.
Detailed Experimental Protocol
5.1. Preparation of Sodium Hydride
-
In a chemical fume hood, weigh 1.2 equivalents of 60% sodium hydride dispersion into a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous hexanes via cannula to the flask. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle.
-
Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing process two more times to ensure the complete removal of the mineral oil.
-
Briefly dry the remaining grey powder under a stream of inert gas.
5.2. N-Alkylation Reaction
-
To the flask containing the washed NaH, add anhydrous THF via cannula to create a suspension (approx. 0.2 M relative to the substrate).
-
Cool the suspension to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve methyl pyrrole-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous THF.
-
Slowly add the solution of methyl pyrrole-2-carboxylate to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas evolution) will be observed.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add bromoacetonitrile (1.1 eq.) dropwise to the reaction mixture at 0 °C. A color change may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
5.3. Workup and Isolation
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
CAUTIOUSLY quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This will neutralize any unreacted NaH. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with saturated aqueous sodium chloride (brine).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5.4. Purification and Characterization
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
The final product, methyl 1-(cyanomethyl)pyrrole-2-carboxylate, should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR : Expect the disappearance of the broad N-H proton singlet and the appearance of a new singlet corresponding to the -CH₂-CN protons.
-
¹³C NMR : Confirm the presence of all expected carbon signals.
-
Mass Spectrometry : Verify the molecular weight of the product (C₈H₈N₂O₂, MW = 164.16 g/mol ).
-
Expected Results and Troubleshooting
-
Yield : This reaction typically proceeds in good to excellent yields (75-95%), depending on the purity of reagents and adherence to anhydrous conditions.
-
Potential Pitfalls :
-
Low Yield : Often caused by incomplete deprotonation due to impure NaH or the presence of moisture. Ensure all reagents, solvents, and glassware are scrupulously dry.
-
C-Alkylation : While N-alkylation is strongly favored for pyrrole anions, trace amounts of C-alkylation are theoretically possible.[10] The use of Na⁺ as the counter-ion in a polar aprotic solvent minimizes this side reaction.
-
Solvent Reactivity : While THF is generally robust, using DMF with NaH can sometimes lead to side reactions where NaH acts as a reducing agent on the solvent, especially with problematic substrates.[3]
-
References
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Methyl 1H-pyrrole-2-carboxylate. ChemBK. Available at: [Link]
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Sodium hydride. Wikipedia. Available at: [Link]
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Methyl pyrrole-2-carboxylate | C6H7NO2. PubChem, National Institutes of Health. Available at: [Link]
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Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry. Available at: [Link]
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Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate in Modern Drug Discovery
Abstract
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug design. This document provides a detailed guide on the strategic application of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate , a versatile and highly functionalized building block, in drug discovery campaigns. We will explore its synthetic utility, provide detailed experimental protocols for its modification, and discuss its potential in developing novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
Heterocyclic compounds are the bedrock of pharmaceutical development, and among them, the pyrrole nucleus stands out for its remarkable versatility.[3][4] This five-membered aromatic heterocycle is a key structural motif in a multitude of biologically active molecules, from the heme porphyrin ring in hemoglobin to blockbuster drugs like atorvastatin and sunitinib.[1][4] The power of the pyrrole scaffold lies in its ability to serve as a pharmacophore that can be readily and strategically functionalized to modulate physicochemical properties, target affinity, and pharmacokinetic profiles.[2][5] Derivatives of the pyrrole ring are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][6][7]
This compound emerges as a particularly valuable intermediate for medicinal chemists. It provides a rigid pyrrole core pre-functionalized at two key positions:
-
N1-Cyanomethyl Group: A versatile synthetic handle that can be elaborated into a variety of functional groups.
-
C2-Methyl Ester Group: Readily converted into carboxylic acids, amides, or other bioisosteric replacements, crucial for tuning target engagement and ADME properties.
This dual-functionalization allows for the rapid generation of diverse chemical libraries, accelerating the structure-activity relationship (SAR) studies that are central to lead optimization.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material is fundamental. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 123257-07-8 | [8] |
| Molecular Formula | C₈H₈N₂O₂ | [8] |
| Molecular Weight | 164.16 g/mol | [8] |
| Melting Point | 79-80 °C | [8] |
| Boiling Point | 296.1 ± 20.0 °C (Predicted) | [8] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [8] |
| Appearance | White to light yellow powder | [3] |
Strategic Application in Drug Discovery Workflows
This building block is not an end-product but a strategic starting point. Its value is realized through its integration into a drug discovery pipeline, enabling the exploration of chemical space around the pyrrole core.
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Application Notes and Protocols: Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate in Medicinal Chemistry
Abstract
Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will explore its role as a key building block in the construction of more complex, biologically active molecules, with a particular focus on the development of novel antibacterial agents. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, alongside a discussion of the chemical rationale and relevant structure-activity relationships (SAR).
Introduction: The Pyrrole Scaffold in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its aromaticity, hydrogen bonding capabilities, and ability to be readily functionalized at multiple positions make it an ideal template for interacting with biological targets.[1] Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3]
Specifically, the pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are crucial pharmacophores in the development of potent bioactive agents.[4] For instance, derivatives of this class have shown significant promise as inhibitors of DNA gyrase and mycobacterial membrane protein large 3 (MmpL3), highlighting their potential in combating drug-resistant tuberculosis.[4][5] this compound serves as a valuable starting material for accessing these important molecular architectures. The presence of both a reactive ester and a cyanomethyl group allows for sequential and diverse chemical modifications.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved in a two-step process starting from commercially available reagents. The first step involves the formation of methyl 1H-pyrrole-2-carboxylate, followed by N-alkylation with bromoacetonitrile.
Step 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate
This protocol is adapted from a well-established procedure for the synthesis of pyrrole-2-carboxylates.[6][7] The reaction proceeds via the formation of 2-(trichloroacetyl)-pyrrole, which is then converted to the methyl ester.
Protocol 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate
-
Materials:
-
Pyrrole
-
Trichloroacetyl chloride
-
Anhydrous diethyl ether
-
Potassium carbonate (K₂CO₃)
-
Sodium methoxide (NaOMe) in Methanol
-
Anhydrous methanol
-
Magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Hexane
-
-
Procedure:
-
Acylation of Pyrrole: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve trichloroacetyl chloride in anhydrous diethyl ether. Cool the solution in an ice bath. Add a solution of freshly distilled pyrrole in anhydrous diethyl ether dropwise with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Slowly add a solution of potassium carbonate in water to neutralize the reaction mixture.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude 2-(trichloroacetyl)-pyrrole. Recrystallize from hexane.
-
Esterification: Prepare a solution of sodium methoxide in anhydrous methanol. To this, add the 2-(trichloroacetyl)-pyrrole portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water.
-
Dry the ether layer over anhydrous magnesium sulfate, treat with activated charcoal, and filter.
-
Evaporate the solvent to yield methyl 1H-pyrrole-2-carboxylate as a solid.
-
Step 2: N-Alkylation to Yield this compound
The introduction of the cyanomethyl group at the N1 position is achieved through a standard N-alkylation reaction.
Protocol 2: Synthesis of this compound
-
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Bromoacetonitrile
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add bromoacetonitrile (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
-
Diagram of Synthesis Workflow:
Caption: Synthetic route to this compound.
Application in the Synthesis of Bioactive Molecules: Pyrrole-2-Carboxamides as Antibacterial Agents
This compound is an excellent precursor for the synthesis of pyrrole-2-carboxamides, a class of compounds with demonstrated antibacterial activity.[4][5][8] The following protocol outlines the conversion of the methyl ester to a primary amide and its subsequent elaboration.
Protocol 3: Synthesis of 1-(Cyanomethyl)-1H-pyrrole-2-carboxamide
-
Materials:
-
This compound
-
Ammonia (7N solution in methanol)
-
Methanol
-
-
Procedure:
-
Dissolve this compound in methanol in a sealed pressure vessel.
-
Add a 7N solution of ammonia in methanol.
-
Seal the vessel and heat the mixture at 80-100 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization or silica gel chromatography to yield 1-(cyanomethyl)-1H-pyrrole-2-carboxamide.
-
Rationale for Pyrrole-2-Carboxamides as Antibacterial Agents
The pyrrole-2-carboxamide scaffold has been identified as a key pharmacophore for targeting essential bacterial enzymes. For example, in the context of Mycobacterium tuberculosis, these compounds have been designed to inhibit MmpL3, a mycolic acid transporter crucial for the formation of the mycobacterial cell wall.[5]
Table 1: Example Structure-Activity Relationship (SAR) Data for Pyrrole-2-Carboxamide Analogs against M. tuberculosis
| Compound ID | R1-substituent (at N1) | R2-substituent (on carboxamide) | MIC (µg/mL) |
| A | -H | Adamantyl | 0.016 |
| B | -CH₃ | Adamantyl | 3.7 |
| C | -H | Cyclohexyl | 0.1 |
| D | -H | Phenyl | >32 |
Data is illustrative and based on findings from cited literature.[5]
The data suggests that:
-
The N-H of the pyrrole ring is important for activity, as methylation (Compound B vs. A) significantly reduces potency.[5]
-
A bulky, lipophilic substituent on the carboxamide nitrogen (e.g., adamantyl or cyclohexyl) is crucial for potent activity.[5]
Signaling Pathway/Mechanism of Action Diagram:
Caption: Inhibition of MmpL3 by pyrrole-2-carboxamide derivatives.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry. The protocols provided herein offer a reliable pathway for its synthesis and subsequent elaboration into promising antibacterial agents. The dual functionality of the molecule opens avenues for the creation of diverse chemical libraries for screening against a wide range of therapeutic targets. Future work could explore the transformation of the cyanomethyl group into other functional moieties, such as tetrazoles or carboxylic acids, to further probe the structure-activity landscape of this versatile scaffold.
References
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Zhao, X. et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Rusu, G. et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]
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PrepChem (n.d.). Synthesis of methyl pyrrole-2-carboxylate. Available at: [Link]
-
Li, C. et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology. Available at: [Link]
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Organic Syntheses (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]
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Zhao, X. et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
-
Imbri, D. et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available at: [Link]
-
Rusu, G. et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
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Kazemi, M. & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link]
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Kaur, R. et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science. Available at: [Link]
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MySkinRecipes (n.d.). This compound. Available at: [Link]
-
Ivan, B-C. et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. Available at: [Link]
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
Dumitrascu, F. et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]
-
Kazemi, M. & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link]
-
Singh, S. et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]
-
NIST (n.d.). Methyl 1-methylpyrrole-2-carboxylate. NIST Chemistry WebBook. Available at: [Link]
-
Request PDF (n.d.). The pyrrole moiety as a template for COX-1/COX-2 inhibitors. Available at: [Link]
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Synthetic Routes to Pyrrolo[1,2-a]pyrazines: An Application Guide Utilizing Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of the pyrrolo[1,2-a]pyrazine scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This guide focuses on a strategic synthetic route starting from the versatile building block, methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and drug discovery efforts.
Introduction to Pyrrolo[1,2-a]pyrazines
The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules that contain it. Derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects.[1][4] The ability to efficiently construct this bicyclic system is therefore of high value to the synthetic and medicinal chemistry community.
Synthetic Strategy: Reductive Intramolecular Cyclization
The synthetic approach detailed in this guide hinges on a key transformation: the reductive intramolecular cyclization of this compound. This strategy involves two main steps:
-
Selective Reduction of the Nitrile: The cyano group is selectively reduced to a primary amine without affecting the methyl ester functionality.
-
Intramolecular Cyclization: The newly formed primary amine undergoes an intramolecular condensation with the proximal methyl ester to form the desired dihydropyrrolo[1,2-a]pyrazinone ring system.
This approach is advantageous due to the ready availability of the starting materials and the efficiency of the key reductive cyclization step.
PART 1: Synthesis of the Starting Material: this compound
While commercially available from some suppliers, the synthesis of this compound is a straightforward procedure for laboratories that prefer to prepare their own starting materials. The protocol below is based on the N-alkylation of methyl 1H-pyrrole-2-carboxylate.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-pyrrole-2-carboxylate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To the stirred solution, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
PART 2: Synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
This part details the core synthetic transformation: the reductive cyclization of this compound to yield the target pyrrolo[1,2-a]pyrazine scaffold. The protocol utilizes Raney® Nickel for the selective reduction of the nitrile group.
Causality Behind Experimental Choices:
-
Catalyst Selection: Raney® Nickel is a well-established and highly effective catalyst for the hydrogenation of nitriles to primary amines.[5][6] It offers excellent chemoselectivity, leaving the ester group intact under the reaction conditions.
-
Solvent: Methanol is a common solvent for catalytic hydrogenations as it readily dissolves the starting material and the resulting amine intermediate. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine intermediates reacting with the product amine.
-
Hydrogen Pressure: A moderate hydrogen pressure is sufficient to drive the reduction to completion in a reasonable timeframe.
-
Intramolecular Cyclization: The cyclization of the intermediate amino ester to the lactam is often spontaneous upon heating or can be facilitated by mild acid or base catalysis. In many cases, the work-up conditions or purification on silica gel can be sufficient to induce cyclization. For a more controlled cyclization, heating the isolated amino ester in a high-boiling point solvent like toluene or xylene is effective.
Protocol 2: Reductive Cyclization to 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol (MeOH)
-
Ammonia solution (e.g., 7N in methanol or concentrated aqueous ammonium hydroxide)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Celite® or a similar filter aid
-
Toluene or Xylene
-
Round-bottom flask with a reflux condenser
-
Rotary evaporator
Procedure:
Step A: Catalytic Hydrogenation
-
In a suitable high-pressure reaction vessel, suspend this compound (1.0 eq) in methanol.
-
Carefully add a catalytic amount of Raney® Nickel (approximately 10-20% by weight of the starting material) after washing it with methanol to remove the water.
-
Add a solution of ammonia in methanol (e.g., 7N solution, 5-10% of the total solvent volume).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the uptake of hydrogen ceases.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate. This intermediate can be used in the next step without further purification.
Step B: Intramolecular Cyclization
-
Dissolve the crude methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate in a high-boiling point solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (approximately 110-140 °C) for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be purified by recrystallization or column chromatography on silica gel.
Visualization of the Synthetic Workflow
Sources
- 1. Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Role of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate in the Genesis of Novel Anticancer Agents
Introduction: The Pyrrole Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrrole nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent electronic properties and the ability to be extensively functionalized have made it a cornerstone in the design of therapeutic agents across various disease areas. In the realm of oncology, pyrrole derivatives have demonstrated remarkable success, leading to the development of potent drugs that target key pathways in cancer progression.[2] Marketed anticancer agents such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, underscore the clinical significance of the pyrrole motif.[3] The diverse mechanisms of action of pyrrole-containing anticancer drugs include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2]
This guide focuses on a specific, highly functionalized pyrrole derivative: methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate . This molecule is a versatile building block poised for the synthesis of a new generation of anticancer agents. Its unique trifunctional nature—a reactive cyanomethyl group at the N1 position, a readily modifiable ester at C2, and the pyrrole ring itself—offers a strategic platform for constructing complex heterocyclic systems with therapeutic potential. This document will provide a detailed exploration of its synthetic utility, focusing on its application in the creation of pyrrolo[1,2-a]pyrimidines, a class of compounds with emerging importance in cancer therapy.
Synthetic Versatility of this compound
The strategic placement of three distinct functional groups in this compound makes it a powerful synthon for combinatorial chemistry and targeted drug design.
-
The N-Cyanomethyl Group: This moiety is not merely a placeholder. The methylene group is activated by the adjacent cyano group, making it susceptible to deprotonation and subsequent elaboration. More importantly, the nitrile functionality is a key participant in cyclization reactions, enabling the construction of fused ring systems.
-
The C2-Ester Group: The methyl ester at the C2 position serves as a versatile handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced or participate in condensation reactions.
-
The Pyrrole Core: The aromatic pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization to fine-tune the biological activity of the final compound.
The interplay of these functional groups provides a rich chemical landscape for the synthesis of diverse molecular architectures.
Application in the Synthesis of Pyrrolo[1,2-a]pyrimidine Anticancer Agents
Pyrrolo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest as potential anticancer agents.[4] Their rigid, planar structure allows them to interact with various biological targets, including protein kinases. The following section outlines a proposed synthetic pathway for the synthesis of a pyrrolo[1,2-a]pyrimidine scaffold from this compound. This pathway is based on established chemical principles and highlights the strategic utility of the starting material.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step sequence: a condensation reaction followed by an intramolecular cyclization.
Sources
- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application and Protocol Guide for the Hydrolysis of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Introduction: Navigating the Selective Deprotection of a Bifunctional Pyrrole Derivative
The hydrolysis of the methyl ester in methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The pyrrole-2-carboxylic acid moiety is a key structural motif, and the cyanomethyl group at the N1-position often serves as a handle for further functionalization or as a crucial element for biological activity. However, the presence of the base- and acid-sensitive cyanomethyl group introduces a significant challenge: achieving chemoselective hydrolysis of the methyl ester without compromising the integrity of the nitrile functionality.
Standard saponification or acidic hydrolysis conditions can lead to the concomitant hydrolysis of the nitrile to an amide or a carboxylic acid, resulting in undesired byproducts and reduced yields of the target compound. This guide provides a comprehensive overview of various protocols for the hydrolysis of this compound, detailing the underlying principles and offering field-proven methodologies to maximize selectivity and yield. We will explore classical acidic and basic hydrolysis, advanced methods employing mild reagents, and enzymatic approaches, providing researchers, scientists, and drug development professionals with the tools to select and implement the most suitable protocol for their specific needs.
Understanding the Chemical Landscape: The Challenge of Chemoselectivity
The core challenge in the hydrolysis of this compound lies in the differential reactivity of the ester and nitrile functional groups under hydrolytic conditions. Both groups are susceptible to nucleophilic attack by water or hydroxide ions, catalyzed by acid or base.
-
Ester Hydrolysis: This reaction, whether acid- or base-catalyzed, proceeds through a tetrahedral intermediate at the carbonyl carbon. Basic hydrolysis (saponification) is generally irreversible as the resulting carboxylate is deprotonated, while acidic hydrolysis is an equilibrium process.[1]
-
Nitrile Hydrolysis: Nitriles can also be hydrolyzed under both acidic and basic conditions, typically proceeding in two stages: first to an amide intermediate, and then to a carboxylic acid (or its conjugate base).[2][3] This process often requires harsher conditions (higher temperatures and/or stronger acids/bases) than ester hydrolysis, but the reactivity can be significant, especially under forcing conditions.[4]
The goal is to identify conditions that kinetically favor the hydrolysis of the methyl ester while minimizing the rate of nitrile hydrolysis.
Protocol I: Classical Saponification with Alkaline Hydroxides
Conventional saponification using strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) is a common method for ester cleavage. However, for the title compound, careful control of reaction parameters is paramount to mitigate nitrile hydrolysis.
Scientific Rationale
The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The choice of base and solvent system can influence the reaction's selectivity. Lithium hydroxide is often favored in complex substrates due to its milder nature compared to NaOH or KOH in some contexts.[5] The use of a mixed solvent system, such as tetrahydrofuran (THF) and water, can improve the solubility of the organic substrate in the aqueous basic medium.
Potential for Side Reactions
The primary side reaction is the hydrolysis of the cyanomethyl group to the corresponding carboxamide or carboxylic acid. Higher temperatures and prolonged reaction times significantly increase the risk of this undesired transformation.
Experimental Workflow: Saponification
Caption: Workflow for the basic hydrolysis of the methyl ester.
Detailed Protocol: Low-Temperature Saponification with LiOH
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (1.1-1.5 eq) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Quenching and Acidification: Once the starting material is consumed, carefully quench the reaction by adding dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C until the pH of the aqueous phase is ~2-3.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Base | LiOH | Generally considered milder and can offer better selectivity. |
| Equivalents of Base | 1.1 - 1.5 | A slight excess ensures complete ester hydrolysis. |
| Temperature | 0 °C to Room Temp | Lower temperatures significantly reduce the rate of nitrile hydrolysis.[6] |
| Solvent | THF/MeOH/H₂O | Ensures homogeneity of the reaction mixture. |
| Monitoring | TLC/LC-MS | Crucial to prevent prolonged reaction times and subsequent side reactions. |
Protocol II: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative to saponification. However, this method presents its own set of challenges, particularly concerning the stability of the pyrrole ring and the potential for decarboxylation of the product.
Scientific Rationale
In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group towards nucleophilic attack by water.[1] This reaction is reversible, and an excess of water is required to drive the equilibrium towards the products.
Potential for Side Reactions
-
Nitrile Hydrolysis: Similar to basic conditions, the nitrile group can be hydrolyzed under acidic conditions, especially with prolonged heating.[3]
-
Decarboxylation: Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation under strongly acidic conditions and heat. This would result in the formation of 1-(cyanomethyl)-1H-pyrrole.
-
Pyrrole Ring Instability: The pyrrole ring itself can be sensitive to strong acidic conditions, potentially leading to polymerization or degradation.
Experimental Workflow: Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of the methyl ester.
Detailed Protocol: Hydrolysis with Dilute HCl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of dioxane and 6 M aqueous hydrochloric acid (e.g., 1:1 v/v).
-
Heating: Heat the mixture to reflux (or a lower temperature such as 60-80 °C to minimize side reactions) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Extract the product with a suitable organic solvent. If the product is soluble in the aqueous layer, carefully neutralize the solution with a base like sodium bicarbonate and then extract.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as needed.
| Parameter | Condition | Rationale |
| Acid | Dilute HCl or H₂SO₄ | Provides the necessary catalysis for hydrolysis. |
| Temperature | 60-100 °C | Heat is typically required, but increases the risk of side reactions. |
| Solvent | Dioxane/Water | A co-solvent system to ensure solubility. |
| Caution | High potential for nitrile hydrolysis and decarboxylation. |
Protocol III: Advanced Chemoselective Hydrolysis with Trimethyltin Hydroxide
For substrates with sensitive functional groups, milder and more selective reagents are required. Trimethyltin hydroxide has emerged as an excellent reagent for the saponification of esters under neutral or near-neutral conditions, offering high chemoselectivity.[7][8][9][10]
Scientific Rationale
Trimethyltin hydroxide is thought to function through a mechanism involving coordination of the tin atom to the carbonyl oxygen, which activates the ester towards nucleophilic attack by the hydroxide. The mild, non-basic nature of the reagent allows for the selective cleavage of esters in the presence of base-labile groups.[7]
Advantages
-
High Chemoselectivity: Preserves base-sensitive functional groups like nitriles.
-
Mild Conditions: Reactions are often carried out at or near room temperature.
-
Reduced Epimerization: For chiral centers adjacent to the ester, this method can minimize racemization.
Experimental Workflow: Trimethyltin Hydroxide Hydrolysis
Caption: Workflow for selective ester hydrolysis using trimethyltin hydroxide.
Detailed Protocol: Hydrolysis with Trimethyltin Hydroxide
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add trimethyltin hydroxide (1.5-2.0 eq).
-
Heating: Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Acidification and Extraction: Wash the organic layer with dilute aqueous HCl to remove tin residues and then extract the product into a basic aqueous solution (e.g., saturated NaHCO₃).
-
Isolation: Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent.
-
Drying and Concentration: Dry the organic extracts and concentrate under reduced pressure.
-
Purification: Purify as necessary.
| Parameter | Condition | Rationale |
| Reagent | Trimethyltin Hydroxide | Mild and highly selective for ester hydrolysis. |
| Equivalents of Reagent | 1.5 - 2.0 | Ensures complete reaction. |
| Temperature | 60 - 80 °C | Moderate heating is typically sufficient. |
| Solvent | 1,2-Dichloroethane (DCE) | A common solvent for this reaction. |
| Safety Note | Organotin compounds are toxic and should be handled with appropriate safety precautions. |
Protocol IV: Enzymatic Hydrolysis
Enzymatic hydrolysis offers unparalleled selectivity due to the specific nature of enzyme-substrate interactions. Lipases and esterases are commonly used to hydrolyze esters under very mild conditions, making this an attractive method for complex and sensitive molecules.
Scientific Rationale
Enzymes such as lipases from Candida antarctica or pig liver esterase (PLE) can catalyze the hydrolysis of esters with high chemo-, regio-, and enantioselectivity. The reaction occurs in an aqueous buffer system, often with a co-solvent to aid substrate solubility, at or near physiological pH and temperature.
Advantages
-
Exceptional Selectivity: The enzyme's active site will typically only accommodate the ester, leaving the nitrile group untouched.
-
Extremely Mild Conditions: Reactions are run at or near room temperature and neutral pH, preserving sensitive functionalities and stereocenters.
-
Environmentally Friendly: Biocatalysis is a green chemistry approach.
Experimental Workflow: Enzymatic Hydrolysis
Caption: Workflow for the enzymatic hydrolysis of the methyl ester.
Detailed Protocol: Lipase-Catalyzed Hydrolysis
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Reaction Mixture: In a reaction vessel, suspend this compound in the phosphate buffer. A co-solvent such as acetone or tert-butanol may be added (e.g., 10-20% v/v) to improve solubility.
-
Enzyme Addition: Add a lipase, such as Candida antarctica lipase B (CALB), to the mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Incubation: Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, depending on the optimal temperature for the enzyme).
-
pH Control: Monitor the pH of the reaction. As the carboxylic acid is produced, the pH will drop. Maintain the pH at the desired level (e.g., 7.0) by the controlled addition of a dilute base (e.g., 0.1 M NaOH) using a pH-stat or by periodic manual addition.
-
Monitoring: Monitor the reaction progress by HPLC or by the consumption of the base.
-
Work-up: Once the reaction is complete, acidify the mixture to pH ~2-3 with dilute HCl.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Drying and Concentration: Dry and concentrate the organic extracts to obtain the product.
| Parameter | Condition | Rationale |
| Enzyme | Lipase (e.g., CALB) or Esterase | Provides high selectivity. |
| pH | ~7.0 | Optimal for many hydrolytic enzymes and prevents chemical hydrolysis. |
| Temperature | Room Temperature to 40 °C | Mild conditions that preserve the substrate and product. |
| Solvent | Aqueous buffer with optional co-solvent | Mimics physiological conditions and solubilizes the substrate. |
Conclusion and Protocol Selection
The choice of hydrolysis protocol for this compound depends critically on the desired level of selectivity, the scale of the reaction, and the available resources.
-
For initial small-scale trials where some optimization is feasible, low-temperature saponification with LiOH offers a good starting point due to its simplicity and common availability of reagents.
-
If side products from nitrile hydrolysis are a significant concern and the necessary reagents are available, hydrolysis with trimethyltin hydroxide provides a robust and highly selective method.
-
For the highest degree of chemoselectivity and for substrates that are particularly sensitive or chiral, enzymatic hydrolysis is the superior choice, albeit requiring some initial screening and optimization of enzyme and reaction conditions.
-
Acid-catalyzed hydrolysis should generally be avoided for this substrate due to the high risk of side reactions, including nitrile hydrolysis and decarboxylation.
By carefully considering the chemical sensitivities of the substrate and the principles outlined in this guide, researchers can successfully achieve the selective hydrolysis of this compound, paving the way for the synthesis of more complex and valuable molecules.
References
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. [Link]
-
Zendy. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Retrieved from [Link]
-
PubMed. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition in English. Retrieved from [Link]
-
Scholars Portal Journals. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Retrieved from [Link]
-
ResearchGate. (2022). Methyl ester hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). Production of fatty acid methyl esters and soap therefrom.
-
ResearchGate. (2011). LOW TEMPERATURE SAPONIFICATION IN ANHYDROUS SYSTEMS. Canadian Journal of Research. Retrieved from [Link]
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
ResearchGate. (2015). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved from [Link]
-
Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. Retrieved from [Link]
-
ResearchGate. (n.d.). Low temperature properties of methyl esters. Retrieved from [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
StudySmarter. (2024). Enzymatische Hydrolyse: Ablauf, Bedeutung. Retrieved from [Link]
-
CHIMIA. (n.d.). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Academia Sinica. (n.d.). Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. Retrieved from [Link]
-
ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. Retrieved from [Link]
-
Mount Sinai Scholars Portal. (n.d.). Nitrile hydrolyzing enzymes: Immobilization and potential applications. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-pyrrole-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. Retrieved from [Link]
-
Informationsplattform zur weißen Gentechnik. (n.d.). Peptidasen zur Proteinhydrolyse für Lebensmittel. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Trimethylzinnhydroxid, 98 %, Thermo Scientific Chemicals 25 g. Retrieved from [Link]
-
Leibniz Universität Hannover. (n.d.). Kontinuierliche enzymatische Produktionsverfahren mit Kapillarreaktorsystemen. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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reduction of the cyano group in methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Chemoselective Reduction of the Cyano Group in Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and detailed protocols for the chemoselective reduction of the cyano group in this compound to yield the corresponding primary amine, methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate. The target product is a valuable bifunctional building block in medicinal chemistry and materials science. The primary challenge in this transformation is the presence of a co-existing, reducible methyl ester group. This document evaluates various reduction strategies, explains the causality behind experimental choices, and presents two robust, field-proven protocols: catalytic hydrogenation with Raney® Nickel and chemical reduction using a borane complex. Each protocol is designed as a self-validating system, complete with mechanistic insights, troubleshooting, and safety considerations to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Strategic Considerations
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The target molecule, methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate, contains both a primary amine and a methyl ester, making it a versatile scaffold for the synthesis of complex heterocyclic systems, including novel pharmaceutical agents and functional polymers.
The core synthetic challenge is to achieve the selective reduction of the cyano group (C≡N) to an aminomethyl group (-CH₂NH₂) while preserving the methyl ester moiety (-CO₂Me). Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both functional groups, leading to the undesired amino-alcohol.[1][2] Therefore, the choice of reagent and reaction conditions is critical to steer the reaction towards the desired product. This guide focuses on methods that exhibit high chemoselectivity for the nitrile group.
Comparative Analysis of Reduction Methodologies
Selecting an appropriate reduction strategy requires balancing reactivity, selectivity, cost, and safety. Below is a comparative overview of viable and non-viable methods for this specific transformation.
| Method | Reagent/Catalyst | Selectivity Profile | Advantages | Disadvantages | Verdict for this Application |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Non-selective . Reduces both nitriles and esters.[3][4] | High reactivity, rapid reduction. | Poor chemoselectivity for this substrate. Pyrophoric reagent requiring strict anhydrous conditions. | Not Recommended |
| Hydride Reduction | Borane Complexes (BH₃·THF, BH₃·SMe₂) | Highly Selective . Reduces nitriles much faster than esters under controlled conditions.[5][6] | Excellent chemoselectivity, good functional group tolerance. | Requires anhydrous and inert atmosphere techniques. Borane reagents are air and moisture sensitive. | Highly Recommended |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | Highly Selective . Readily reduces nitriles; esters are stable under these conditions.[5][7] | High atom economy, clean reaction profile, catalyst is reusable. | Requires high-pressure hydrogenation equipment. Raney® Ni is pyrophoric.[8] Potential for secondary amine formation.[9] | Highly Recommended |
| Hydride Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Condition-Dependent . Primarily used for partial reduction of nitriles to aldehydes at low temp (-78 °C).[10][11] Use of >2 eq. can yield amines, but ester reduction is competitive.[12] | Excellent for partial reductions. | Narrow therapeutic window for selective full reduction of nitrile over ester. Requires cryogenic temperatures for control. | Not Recommended (High Risk of Side Products) |
Based on this analysis, Catalytic Hydrogenation and Borane Reduction stand out as the most reliable and selective methods.
Experimental Protocols
The following protocols are presented with detailed, step-by-step instructions. Adherence to safety precautions is paramount.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol leverages the high activity of Raney® Nickel for nitrile hydrogenation. The addition of ammonia to the solvent is a critical step to suppress the formation of secondary amine byproducts by shifting the equilibrium away from imine-amine condensation.[5][9]
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.
Materials:
-
This compound (1.0 eq.)
-
Raney® Nickel (50% slurry in water, ~10-20% by weight of substrate)
-
Methanol (MeOH), anhydrous
-
Ammonia (gas or 7N solution in MeOH)
-
Celite® 545
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
Procedure:
-
Solvent Preparation: Prepare a solution of ~2M ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0 °C or by diluting a commercial 7N solution.
-
Reactor Setup: To a glass liner of a Parr hydrogenator, add this compound (e.g., 5.0 g, 30.5 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, add the methanolic ammonia solution (100 mL). With extreme caution, add the Raney® Nickel slurry (0.5 - 1.0 g). Safety Critical: Raney® Nickel is pyrophoric upon drying.[8] Always handle as a slurry and ensure it remains covered with solvent.
-
Reaction: Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi. Begin stirring and heat the reaction to 40-50 °C.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. A small aliquot can be carefully removed (after depressurizing and purging with nitrogen), filtered, and analyzed by TLC or GC-MS to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge 3-5 times with nitrogen.
-
Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel and wash it with methanol. Safety Critical: Decant the reaction mixture onto the Celite® pad and filter. Keep the Celite® pad and the filtered catalyst wet with solvent at all times to prevent ignition. Wash the catalyst cake with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol or ethyl acetate/heptane with 1% triethylamine) to afford the pure methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate.
Protocol 2: Borane Reduction using BH₃·THF Complex
This protocol utilizes the high chemoselectivity of borane for nitriles. The reaction must be performed under strictly anhydrous and inert conditions.[6]
Mechanism Diagram: Borane Reduction of a Nitrile
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 1-(Cyanomethyl)-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The ability to precisely functionalize the pyrrole ring at specific positions is paramount for the development of novel molecular entities with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a reliable avenue for the late-stage functionalization of heterocyclic systems under mild conditions.[1][2]
This guide focuses on the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Heck, and Sonogashira reactions—to methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate . This substrate is a valuable building block for several reasons:
-
The ester at the C2 position is a common precursor for other functional groups and can influence the regioselectivity of substitution reactions.
-
The N-cyanomethyl group serves as a protecting group that can be potentially cleaved or modified. Its electron-withdrawing nature also modulates the electronic properties of the pyrrole ring, which can impact reactivity in cross-coupling processes.
While direct literature on cross-coupling reactions for this specific molecule is emerging, the protocols and principles outlined herein are based on well-established methodologies for structurally similar N-substituted pyrrole-2-carboxylates.[3][4] These notes are intended to provide researchers, scientists, and drug development professionals with a robust starting point for their synthetic endeavors.
PART 1: Foundational Concepts & Mechanistic Overviews
A foundational understanding of the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures from a halide (or triflate) and an organoboron compound.[5] For pyrrole substrates, this typically involves the coupling of a halogenated pyrrole with a boronic acid or ester.
Catalytic Cycle: The reaction is initiated by the oxidative addition of the halo-pyrrole to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Fig. 1: Suzuki-Miyaura Catalytic Cycle
The Heck Reaction: Arylation of Alkenes
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups onto the pyrrole scaffold.
Catalytic Cycle: Similar to the Suzuki reaction, the cycle begins with oxidative addition of the halo-pyrrole to Pd(0). The resulting Pd(II) complex coordinates with the alkene, followed by migratory insertion. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[6]
Fig. 2: Heck Reaction Catalytic Cycle
The Sonogashira Coupling: Synthesis of Alkynylated Pyrroles
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. It typically employs a dual catalytic system of palladium and copper.[7]
Catalytic Cycle: The palladium cycle mirrors that of the Heck and Suzuki reactions. Concurrently, a copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-aryl complex.[8][9]
Fig. 3: Sonogashira Dual Catalytic Cycle
PART 2: Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents should be appropriately dried and degassed where noted.
Synthesis of Halogenated Pyrrole Precursor
Cross-coupling reactions require a halo-pyrrole precursor. The bromination of this compound is a common entry point. The C5 position is generally the most activated for electrophilic substitution.
Protocol 2.1.1: Bromination at the C5-Position
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the coupling of methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate with an arylboronic acid.
Materials:
-
Methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ (0.02 - 0.05 eq)[3]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 5-aryl-1-(cyanomethyl)-1H-pyrrole-2-carboxylate.
Table 1: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale/Justification |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for heteroaryl couplings.[3] |
| Ligand | dppf (in catalyst) | Provides a good balance of electron-richness and steric bulk. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation. Cs₂CO₃ is more soluble and can be more effective for challenging couplings. |
| Solvent | Dioxane/H₂O, DME/H₂O | The aqueous component is crucial for dissolving the base and facilitating the catalytic cycle. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for oxidative addition and reductive elimination without promoting significant decomposition. |
Heck Reaction Protocol
This protocol is adapted for the coupling of methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate with an acrylate ester.
Materials:
-
Methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate
-
Alkene (e.g., ethyl acrylate) (1.5 - 2.0 eq)
-
Pd(OAc)₂ (0.05 - 0.10 eq)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (0.10 - 0.20 eq)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealed tube, combine methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate (1.0 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.10 eq).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the degassed solvent (e.g., DMF), followed by the alkene (1.5 eq) and the base (e.g., Et₃N, 2.5 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Table 2: Heck Reaction Parameters
| Parameter | Recommended Condition | Rationale/Justification |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ to Pd(0). |
| Ligand | PPh₃, P(o-tol)₃ | Triphenylphosphine is a standard ligand; bulkier phosphines like P(o-tol)₃ can sometimes improve yields. |
| Base | Et₃N, DIPEA | A non-nucleophilic organic base is required to regenerate the Pd(0) catalyst after β-hydride elimination. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction. |
| Temperature | 100 - 120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Sonogashira Coupling Protocol
This protocol details the coupling of methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate with a terminal alkyne.
Materials:
-
Methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate
-
Terminal alkyne (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.10 eq)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add methyl 5-bromo-1-(cyanomethyl)-1H-pyrrole-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with an inert atmosphere.
-
Add the degassed solvent (e.g., THF), followed by the base (e.g., Et₃N, which can often serve as both base and solvent).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Rationale/Justification |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable and widely used catalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate, which facilitates transmetalation.[7] |
| Base | Et₃N, DIPA | An amine base is required to deprotonate the terminal alkyne and neutralize the HBr formed. |
| Solvent | THF, Et₃N | THF is a good general solvent; using excess Et₃N as the solvent can also be effective. |
| Temperature | Room Temp - 50 °C | Sonogashira couplings are often efficient at or near room temperature. |
PART 3: Workflow and Final Considerations
The successful execution of these protocols relies on a systematic workflow from precursor synthesis to final product purification.
Fig. 4: General Experimental Workflow
Final Considerations:
-
Regioselectivity: While C5 is the most common site for functionalization on a C2-substituted pyrrole, other isomers may form depending on the conditions and the specific electronic nature of the N-substituent. Careful characterization of the final product is essential.
-
Ligand Choice: The choice of phosphine ligand can significantly impact reaction efficiency. For challenging couplings, screening a variety of ligands (e.g., Buchwald-type biaryl phosphines) may be necessary.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is critical for preventing the degradation of the Pd(0) catalyst and phosphine ligands, which are sensitive to oxygen.
By leveraging these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a versatile platform for the synthesis of novel, highly functionalized pyrrole derivatives.
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Martina, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4505-4517. [Link]
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Yu, H., et al. (2018). Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives. Organic Letters, 20(23), 7684–7688. [Link]
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Ivan, B-C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6667. [Link]
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Liu, Y., et al. (2016). Palladium-catalyzed ligand-promoted site-selective cyanomethylation of unactivated C(sp3)–H bonds with acetonitrile. Chemical Science, 7, 3094-3098. [Link]
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Dong, Y., et al. (2022). Palladium supported on pyrrole functionalized hypercrosslinked polymer: Synthesis and its catalytic evaluations towards Suzuki-Miyaura coupling reactions in aqueous media. Journal of Molecular Liquids, 367, 120679. [Link]
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Li, J., et al. (2021). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 12(15), 5463-5469. [Link]
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Imbri, D., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(23), 11750–11758. [Link]
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Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914. [Link]
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Christopher, W. D., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]
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Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-7. [Link]
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Bashir, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Khan, I., et al. (2018). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 23(1), 123. [Link]
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Mondal, P., et al. (2023). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 13(1), 263-273. [Link]
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Chen, W., et al. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. The Journal of Organic Chemistry, 79(13), 6097–6108. [Link]
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The Strategic Utility of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate in the Synthesis of Natural Product Analogues
Introduction: Unlocking Pyrrolic Scaffolds in Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities.[1][2] The functionalization of the pyrrole ring, particularly at the C2 and N1 positions, is a key strategy for modulating the pharmacological properties of these molecules.[3] In this context, methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate emerges as a highly versatile and strategic building block for the synthesis of complex natural product analogues. Its bifunctional nature, possessing an electrophilic center at the ester carbonyl and a readily transformable cyanomethyl group at the nitrogen, offers a powerful handle for the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and application of this valuable building block, with a focus on its utility in the synthesis of analogues of the potent antitumor agent, Rhazinilam.[4][5]
Synthesis and Characterization of the Building Block
The synthesis of this compound is efficiently achieved through the N-alkylation of the readily available methyl 1H-pyrrole-2-carboxylate.[6][7] The choice of a suitable base and an inert solvent is crucial to ensure high regioselectivity at the nitrogen atom and to prevent side reactions.
Protocol 1: Synthesis of this compound
This protocol details the N-alkylation of methyl 1H-pyrrole-2-carboxylate using bromoacetonitrile. The use of potassium carbonate as a mild base in dimethylformamide (DMF) provides a robust and scalable method for the synthesis of the title compound.[8][9]
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 1H-pyrrole-2-carboxylate | C6H7NO2 | 125.13 | 10 | 1.0 |
| Bromoacetonitrile | C2H2BrN | 119.95 | 12 | 1.2 |
| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | 20 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | C3H7NO | 73.09 | 50 mL | - |
| Ethyl acetate | C4H8O2 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyl 1H-pyrrole-2-carboxylate (1.25 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure good dispersion.
-
Slowly add bromoacetonitrile (1.05 mL, 12 mmol) to the stirring suspension via a syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane gradient) to afford this compound as a solid.
Expected Yield: 75-85%
Characterization Data (Predicted):
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| 1H NMR (CDCl3) | δ (ppm): 7.0-7.2 (m, 2H), 6.2-6.4 (m, 1H), 5.1-5.3 (s, 2H), 3.8-4.0 (s, 3H) |
| 13C NMR (CDCl3) | δ (ppm): 162-164, 125-127, 122-124, 115-117, 110-112, 51-53, 35-37 |
| IR (KBr) | ν (cm-1): ~2250 (C≡N), ~1710 (C=O) |
Application in the Synthesis of a Rhazinilam Analogue
The true power of this compound lies in its ability to serve as a precursor to more complex intermediates. The cyanomethyl group can be readily hydrolyzed to a carboxymethyl group, a key structural motif in many synthetic strategies towards Rhazinilam and its analogues.[1][10] The following section outlines a proposed synthetic pathway to a key intermediate for a Rhazinilam analogue, starting from our building block.
Workflow for the Synthesis of a Rhazinilam Analogue Precursor
Caption: Proposed synthetic workflow from the building block to a key Rhazinilam precursor.
Protocol 2: Hydrolysis of the Cyanomethyl Group
This protocol describes the acid-catalyzed hydrolysis of the cyanomethyl group to a carboxymethyl group.[11][12] This transformation is a critical step in converting the building block into a versatile intermediate for further elaboration.
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) |
| This compound | C8H8N2O2 | 164.16 | 5 |
| Concentrated Sulfuric Acid | H2SO4 | 98.08 | - |
| Methanol | CH4O | 32.04 | 50 mL |
| Water | H2O | 18.02 | 10 mL |
| Sodium Bicarbonate (saturated solution) | NaHCO3 | 84.01 | As needed |
| Dichloromethane | CH2Cl2 | 84.93 | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.82 g, 5 mmol) in 50 mL of methanol.
-
Cool the solution in an ice bath.
-
Slowly and carefully add 10 mL of concentrated sulfuric acid to the stirring solution.
-
Remove the ice bath and heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice in a beaker.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, methyl 1-(carboxymethyl)-1H-pyrrole-2-carboxylate, can be used in the next step without further purification or can be purified by column chromatography if necessary.
Further Transformations towards a Rhazinilam Analogue
The resulting methyl 1-(carboxymethyl)-1H-pyrrole-2-carboxylate is a valuable intermediate. The two ester groups can be selectively or fully hydrolyzed to the corresponding carboxylic acids. The di-acid can then be coupled with an appropriate amino-alkene fragment, followed by an intramolecular Heck reaction to construct the core nine-membered ring of a Rhazinilam analogue.[10][13][14]
Caption: Key transformations in the synthesis of a Rhazinilam analogue.
Alternative Transformations of the Cyanomethyl Group
The synthetic utility of this compound is not limited to its conversion to a carboxymethyl group. The cyanomethyl moiety can also be reduced to an aminoethyl group, opening up pathways to different classes of natural product analogues.
Protocol 3: Reduction of the Cyanomethyl Group
This protocol outlines the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH4), a powerful reducing agent.
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) |
| This compound | C8H8N2O2 | 164.16 | 5 |
| Lithium Aluminum Hydride (LiAlH4) | LiAlH4 | 37.95 | 10 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 50 mL |
| Water | H2O | 18.02 | As needed |
| 15% Sodium Hydroxide Solution | NaOH | 40.00 | As needed |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed |
Procedure:
-
To a dry 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH4 (0.38 g, 10 mmol) and 30 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (0.82 g, 5 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the pyrrole derivative dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of 0.4 mL of water, 0.4 mL of 15% aqueous NaOH, and finally 1.2 mL of water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate.
-
The product can be purified by column chromatography or used directly in subsequent reactions.
Conclusion
This compound is a strategically designed building block that offers multiple avenues for the synthesis of complex heterocyclic molecules. Its straightforward preparation and the versatile reactivity of its functional groups make it an invaluable tool for researchers in medicinal chemistry and natural product synthesis. The protocols and synthetic strategies outlined in this guide demonstrate its potential in the construction of Rhazinilam analogues and other pyrrole-containing compounds, highlighting its role in accelerating the discovery and development of new therapeutic agents.
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- 12. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the N-Cyanomethylation of Methyl Pyrrole-2-Carboxylate
Welcome to the technical support center for the N-cyanomethylation of methyl pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: The Chemistry at Hand
The N-cyanomethylation of methyl pyrrole-2-carboxylate is a crucial reaction for introducing a versatile cyanomethyl handle onto the pyrrole nitrogen. This functional group can be further elaborated, making the product a valuable intermediate in medicinal chemistry. However, the presence of the electron-withdrawing methyl ester at the 2-position introduces specific challenges that require careful consideration of reaction conditions to achieve high yields and purity. This guide will walk you through understanding and overcoming these challenges.
The core of this reaction is a nucleophilic substitution where the deprotonated pyrrole nitrogen attacks an electrophilic cyanomethyl source, typically chloroacetonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of methyl pyrrole-2-carboxylate challenging?
The methyl ester group at the C2 position is electron-withdrawing. This has two main consequences:
-
Increased Acidity: The N-H proton is more acidic than that of unsubstituted pyrrole, making deprotonation easier with a wider range of bases.
-
Decreased Nucleophilicity: The resulting pyrrolide anion is less nucleophilic due to the delocalization of the negative charge towards the ester group. This can slow down the desired N-alkylation reaction.
Q2: What are the most common side reactions to be aware of?
The primary side reaction of concern is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially when using strong, nucleophilic bases in the presence of water. Another potential, though less common, side reaction is C-alkylation , where the cyanomethyl group attaches to a carbon atom of the pyrrole ring instead of the nitrogen.
Q3: Which base is best for this reaction?
The choice of base is critical. A strong, non-nucleophilic base is generally preferred to avoid ester hydrolysis.
-
Sodium hydride (NaH): An excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole.
-
Potassium carbonate (K₂CO₃): A weaker base that can be effective, especially in polar aprotic solvents like DMF. It is less likely to cause ester hydrolysis.[1]
-
Potassium hydroxide (KOH): While a strong base, it should be used with caution and under strictly anhydrous conditions to minimize the risk of ester hydrolysis.
Q4: What is the best solvent for this reaction?
Polar aprotic solvents are generally the most effective as they can dissolve the pyrrolide salt and promote the Sₙ2 reaction.
-
N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve a wide range of reagents.[1]
-
Dimethyl sulfoxide (DMSO): Another highly polar aprotic solvent that can facilitate the reaction.
-
Acetonitrile (CH₃CN): A good option, especially with milder bases like K₂CO₃.
-
Tetrahydrofuran (THF): Often used with stronger bases like NaH.
Q5: Can I use bromoacetonitrile instead of chloroacetonitrile?
Yes, bromoacetonitrile is a more reactive alkylating agent than chloroacetonitrile and can be used to accelerate the reaction, especially if you are experiencing low conversion rates. However, it is also more expensive and may require lower reaction temperatures to control reactivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation: The base may not be strong enough or you may have used an insufficient amount. 2. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation energy. 3. Poor Reagent Quality: The pyrrole starting material, base, or alkylating agent may be old or impure. | 1. Switch to a stronger base like NaH. Ensure you are using at least 1.1 equivalents of the base. 2. Gradually increase the reaction temperature, monitoring for side product formation by TLC. 3. Use freshly purified starting materials and anhydrous solvents. |
| Formation of a Carboxylic Acid Side Product | Ester Hydrolysis: The base used is too nucleophilic or there is water present in the reaction mixture. | 1. Switch to a non-nucleophilic base like NaH. 2. If using a base like K₂CO₃ or KOH, ensure all reagents and solvents are rigorously dried. Use freshly dried K₂CO₃. 3. Use a milder base like K₂CO₃ instead of stronger, more hydrolytic bases like NaOH or KOH. |
| Multiple Spots on TLC, Difficult Purification | 1. C-Alkylation: Although less likely, some C-alkylation may be occurring, leading to isomeric products. 2. Degradation: The pyrrole ring can be sensitive to harsh conditions, leading to decomposition. | 1. Use reaction conditions that favor N-alkylation (polar aprotic solvents). 2. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Alkylating Agent: The alkylating agent may have been consumed or degraded. 2. Reversible Deprotonation: With weaker bases, the deprotonation may be reversible, leading to an equilibrium that does not favor the product. | 1. Add a small additional portion of the alkylating agent. 2. Switch to a stronger, irreversible base like NaH. |
Visualizing the Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in the N-cyanomethylation of methyl pyrrole-2-carboxylate.
Experimental Protocols
Two robust protocols are provided below, catering to different laboratory setups and reagent availability.
Protocol 1: Sodium Hydride in Tetrahydrofuran (THF)
This protocol is recommended for achieving high yields and minimizing side reactions due to the use of a strong, non-nucleophilic base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl pyrrole-2-carboxylate | 125.13 | 10.0 | 1.25 g |
| Sodium Hydride (60% in mineral oil) | 24.00 | 12.0 | 0.48 g |
| Chloroacetonitrile | 75.50 | 11.0 | 0.83 g (0.7 mL) |
| Anhydrous THF | - | - | 50 mL |
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol).
-
Washing (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully under a stream of nitrogen.
-
Addition of Pyrrole: Add anhydrous THF (30 mL) to the flask, followed by the dropwise addition of a solution of methyl pyrrole-2-carboxylate (1.25 g, 10.0 mmol) in anhydrous THF (20 mL) at 0 °C (ice bath).
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of a sodium pyrrolide salt may result in a suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C and add chloroacetonitrile (0.7 mL, 11.0 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate.
Protocol 2: Potassium Carbonate in N,N-Dimethylformamide (DMF)
This protocol uses a milder base and is a good alternative if sodium hydride is not available or if there are concerns about its handling.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl pyrrole-2-carboxylate | 125.13 | 10.0 | 1.25 g |
| Anhydrous Potassium Carbonate | 138.21 | 20.0 | 2.76 g |
| Chloroacetonitrile | 75.50 | 11.0 | 0.83 g (0.7 mL) |
| Anhydrous DMF | - | - | 40 mL |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl pyrrole-2-carboxylate (1.25 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous DMF (40 mL).
-
Addition of Alkylating Agent: Add chloroacetonitrile (0.7 mL, 11.0 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (50 mL), and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizing the General Reaction Workflow
Caption: A generalized workflow for the N-cyanomethylation of methyl pyrrole-2-carboxylate.
Product Characterization
Expected Product: this compound Molecular Formula: C₈H₈N₂O₂ Molecular Weight: 164.16 g/mol
¹H NMR (Expected Chemical Shifts in CDCl₃):
-
δ ~7.0-7.2 ppm (m, 1H): Pyrrole H5 proton
-
δ ~6.8-7.0 ppm (m, 1H): Pyrrole H3 proton
-
δ ~6.1-6.3 ppm (m, 1H): Pyrrole H4 proton
-
δ ~5.0-5.3 ppm (s, 2H): Methylene protons (-CH₂CN)
-
δ ~3.8-3.9 ppm (s, 3H): Methyl ester protons (-OCH₃)
¹³C NMR (Expected Chemical Shifts in CDCl₃):
-
δ ~160-162 ppm: Carbonyl carbon of the ester
-
δ ~125-130 ppm: Pyrrole C5
-
δ ~122-125 ppm: Pyrrole C2
-
δ ~115-120 ppm: Nitrile carbon (-CN)
-
δ ~110-115 ppm: Pyrrole C3
-
δ ~108-112 ppm: Pyrrole C4
-
δ ~51-53 ppm: Methyl ester carbon (-OCH₃)
-
δ ~35-40 ppm: Methylene carbon (-CH₂CN)
Infrared (IR) Spectroscopy (Expected Absorptions):
References
-
Bonacorso, H. G., et al. (2019). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. ResearchGate. Available at: [Link]
-
G., I., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Available at: [Link]
Sources
Technical Support Center: Synthesis of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in successfully navigating the challenges of this synthetic procedure. Our guidance is grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility in your laboratory.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through the N-alkylation of methyl 1H-pyrrole-2-carboxylate with a cyanomethylating agent, typically bromoacetonitrile or chloroacetonitrile. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, which involves the deprotonation of the pyrrole nitrogen to form a nucleophilic pyrrolide anion, followed by its attack on the electrophilic methylene carbon of the alkylating agent. While straightforward in principle, success hinges on the careful selection of base, solvent, and reaction conditions to maximize yield and minimize side reactions.
General Reaction Scheme
Caption: Overall synthetic route for N-alkylation of methyl 1H-pyrrole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in this N-alkylation reaction?
The single most critical factor is achieving efficient and clean deprotonation of the pyrrole nitrogen without generating unwanted side products. This is governed by the choice of base and solvent. The pyrrole N-H is weakly acidic (pKa ≈ 17.5 in DMSO), necessitating a sufficiently strong base. However, overly harsh conditions can lead to side reactions with the solvent or the ester group.
Q2: Which base is better: Sodium Hydride (NaH) or a carbonate base like K₂CO₃?
The choice depends on your experimental setup, scale, and tolerance for certain side reactions.
| Feature | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Basicity | Very strong, non-nucleophilic base. | Moderately strong base. |
| Reaction Speed | Fast, deprotonation is often complete in <1 hour at 0 °C to RT. | Slower, may require heating and/or longer reaction times (e.g., 14 hours).[1] |
| Solvent | Requires anhydrous aprotic solvents (THF, DMF). | Typically used in polar aprotic solvents like DMF or acetonitrile.[1][2] |
| Key Advantage | High reactivity, drives reaction to completion quickly. | Safer to handle, less sensitive to trace moisture, and less prone to reacting with solvents like DMF.[2] |
| Key Disadvantage | Highly reactive with water and protic solvents. Can react with DMF at elevated temperatures.[3] Requires careful handling under an inert atmosphere. | May not be strong enough for complete deprotonation, potentially leading to lower yields or requiring more forcing conditions. |
Expert Insight: For rapid, small-scale syntheses where anhydrous conditions can be strictly maintained, NaH in THF is often preferred for its efficiency.[4] For larger-scale reactions or when avoiding the hazards of NaH is a priority, K₂CO₃ in DMF offers a reliable, albeit slower, alternative.[1]
Q3: Can other alkylating agents be used?
Yes. While bromoacetonitrile is highly effective due to the good leaving group ability of bromide, chloroacetonitrile can also be used. Chloroacetonitrile is less reactive, which may require slightly longer reaction times or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive iodoacetonitrile in situ.
Q4: Why is regioselectivity (N- vs. C-alkylation) generally not a major issue here?
The pyrrolide anion is an ambident nucleophile, meaning it can react at the nitrogen or at a ring carbon.[5] However, for this specific substrate, N-alkylation is strongly favored for two reasons:
-
Steric Hindrance: The ester group at the C2 position sterically hinders attack at the adjacent C3 position.
-
Electronic Effects: The electron-withdrawing nature of the C2-carboxylate group reduces the nucleophilicity of the pyrrole ring carbons, making the nitrogen atom the more favorable site for electrophilic attack.
While C-alkylation is a known side reaction in the alkylation of simpler pyrroles, it is generally observed in low amounts for this substrate under standard conditions.[6]
Troubleshooting Guide
Encountering issues during the synthesis is common. This guide is structured to help you diagnose and solve specific problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem-Solution Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| No reaction or very low conversion (TLC shows primarily starting material). | 1. Inactive Base: Sodium hydride (NaH) can be deactivated by improper storage and exposure to atmospheric moisture. 2. Insufficiently Anhydrous Conditions: Trace water in the solvent or on glassware will quench the base before it can deprotonate the pyrrole. 3. Poor Quality Starting Material: Impurities in the methyl 1H-pyrrole-2-carboxylate can inhibit the reaction. | 1. Verify Base Activity: Carefully add a small amount of NaH to ethanol; vigorous bubbling (H₂ gas) should be observed. Use fresh, free-flowing NaH powder.[7] 2. Ensure Anhydrous Conditions: Dry solvents over appropriate drying agents (e.g., Na/benzophenone for THF, CaH₂ for DMF) and distill under inert gas. Flame-dry all glassware before use. 3. Purify Starting Material: If necessary, purify the starting ester by recrystallization or distillation. |
| Low yield with multiple unidentified spots on TLC. | 1. Reaction of Base with Solvent: NaH can react with DMF, especially with heating, to form various byproducts.[3] 2. Competing C-Alkylation: Although less common for this substrate, high temperatures can sometimes promote alkylation on the pyrrole ring. 3. Ester Hydrolysis: The methyl ester is sensitive to strongly basic conditions, especially if water is introduced during the reaction or workup. | 1. Modify Base/Solvent System: If using NaH/DMF, maintain the temperature below 25°C. For a cleaner reaction, switch the solvent to THF when using NaH.[4] Alternatively, use a milder base like K₂CO₃ in DMF.[1] 2. Control Temperature: Add the base and the alkylating agent at a lower temperature (0 °C) and allow the reaction to warm to room temperature slowly. This favors the kinetically preferred N-alkylation. 3. Careful Workup: Quench the reaction with a non-aqueous reagent (e.g., a few drops of acetic acid) before adding bulk water, or pour the reaction mixture directly into ice water to keep the temperature and base concentration low. |
| The product appears oily and is difficult to purify by column chromatography. | 1. Co-elution with Impurities: Side products, such as those from solvent decomposition, may have similar polarity to the desired product. 2. Residual High-Boiling Solvent: Incomplete removal of DMF or DMSO during workup. | 1. Optimize Chromatography: Use a less polar solvent system (e.g., start with 5% Ethyl Acetate/Hexanes and gradually increase polarity). If co-elution persists, attempt recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water). 2. Improve Solvent Removal: After aqueous workup and extraction, wash the organic layer multiple times with water and then brine to remove residual DMF. Remove the final traces under high vacuum. |
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.
Reagents & Materials:
-
Methyl 1H-pyrrole-2-carboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Bromoacetonitrile (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) & Hexanes for chromatography
Safety Precautions:
-
Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water. Handle only under an inert atmosphere (N₂ or Ar) in a fume hood.
-
Bromoacetonitrile: Highly toxic and lachrymatory. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: THF and other organic solvents are flammable.
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add methyl 1H-pyrrole-2-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF via cannula to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise over 10-15 minutes.
-
Observation: Hydrogen gas evolution (bubbling) should be observed.
-
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrrolide anion.
-
Alkylation: Cool the mixture back down to 0 °C. Add a solution of bromoacetonitrile (1.1 eq) in a small amount of anhydrous THF dropwise via the dropping funnel over 20 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).
-
Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual salts and solvent.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to yield this compound as a solid or oil.
Product Characterization Data
Verifying the structure and purity of the final product is crucial. Below are the expected analytical data.
| Analysis | Expected Results |
| Appearance | White to pale yellow solid or oil. |
| Molecular Weight | 164.16 g/mol .[8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.05 (dd, 1H, pyrrole H5), ~6.85 (dd, 1H, pyrrole H3), ~6.15 (t, 1H, pyrrole H4), ~5.20 (s, 2H, N-CH₂-CN), ~3.80 (s, 3H, -OCH₃). Chemical shifts are approximate and can vary slightly. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~161.0 (C=O), ~127.0 (pyrrole C5), ~122.0 (pyrrole C2), ~115.0 (pyrrole C3), ~114.0 (-CN), ~110.0 (pyrrole C4), ~52.0 (-OCH₃), ~38.0 (N-CH₂-CN). Chemical shifts are approximate. |
| IR Spectroscopy (KBr or thin film) | ν (cm⁻¹): ~2250 (C≡N stretch, sharp), ~1710 (C=O ester stretch, strong), ~1540, 1470 (C=C, C-N ring stretches). |
| Mass Spectrometry (EI) | m/z: 164 (M⁺), 133 ([M-OCH₃]⁺), 124 ([M-CH₂CN]⁺), 105. |
References
-
ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from ResearchGate. [Link]
-
Jorapur, Y. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(34), 6021-6024. [Link]
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2921. [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from ResearchGate. [Link]
-
Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14(6), 1099-1102. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
-
Venturello, P., & Barbero, M. (2004). Sodium Hydride. In Science of Synthesis. Thieme. [Link]
-
Choudary, G., & Kumar, P. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Letters in Organic Chemistry, 6(4), 324-327. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. PubChem. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2083–2094. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
Gabel, N. W. (1962). ALKYLATION OF INDOLE SODIUM WITH R-X IN HMPA SOLVENT. Organic Syntheses, 42, 75. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2083-2094. [Link]
-
NIST. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. NIST Chemistry WebBook. [Link]
-
Stan, L., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6435. [Link]
-
NIST. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. NIST Chemistry WebBook. [Link]
-
Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
Kumar, A. et al. (2002). Vibrational spectrum of methyl pyrrole-2-carboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 213-215. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. This compound [cymitquimica.com]
Technical Support Center: N-Alkylation of Methyl Pyrrole-2-carboxylate
Welcome to the technical support center for the N-alkylation of methyl pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic transformation. The insights provided herein are based on established chemical principles and field-proven experience to help you navigate the complexities of this reaction and optimize your outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during the N-alkylation of methyl pyrrole-2-carboxylate, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.
Problem 1: Low or No Product Yield
"I'm performing an N-alkylation on methyl pyrrole-2-carboxylate, but my yield is consistently low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?"
Low yields in this reaction are a common frustration and can stem from several factors, primarily related to the decreased nucleophilicity of the pyrrole nitrogen due to the electron-withdrawing ester group and inappropriate reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The acidity of the pyrrole N-H is significantly reduced by the C2-ester group. A weak base may not be sufficient to deprotonate the pyrrole effectively, leading to a low concentration of the reactive pyrrolide anion.
-
Solution: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for this purpose.[1] Potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH) in a polar aprotic solvent like DMSO can also be effective.[1][2] For milder conditions, potassium carbonate (K₂CO₃) in DMF can be used, though it may require higher temperatures and longer reaction times.[3]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.
-
Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4] These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive pyrrolide anion. Tetrahydrofuran (THF) is also a viable option, particularly when using NaH.
-
-
Low Reaction Temperature: While room temperature can be sufficient for some highly reactive alkylating agents, the reduced nucleophilicity of methyl pyrrole-2-carboxylate often necessitates heating.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes the reaction without leading to significant decomposition or side product formation.
-
-
Poor Quality of Reagents: The presence of moisture can quench the strong base, and old or impure alkylating agents can lead to a host of side reactions.
-
Solution: Ensure your solvent is anhydrous and your base is fresh. Distill the alkylating agent if its purity is questionable.
-
Problem 2: Multiple Spots on TLC, Indicating Side Products
"My TLC plate shows multiple spots in addition to my starting material and desired product. What are these side products and how can I minimize their formation?"
The formation of multiple products is a clear indicator of competing side reactions. In the case of pyrrole alkylation, the most common culprits are C-alkylation and poly-alkylation.
Potential Causes & Solutions:
-
C-Alkylation: The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms of the pyrrole ring. While N-alkylation is generally favored for pyrroles, C-alkylation can occur, particularly at the electron-rich C3 and C5 positions.
-
Minimization Strategy: The choice of counter-ion and solvent system is critical in directing the regioselectivity. The "Hard and Soft Acids and Bases" (HSAB) principle provides a useful framework here.[5]
-
Favoring N-Alkylation: To favor reaction at the "harder" nitrogen center, use conditions that promote a "softer" alkylating agent and a more dissociated, "softer" pyrrolide anion. This is typically achieved with larger, more polarizable cations like potassium (K⁺) or cesium (Cs⁺) in polar aprotic solvents (DMF, DMSO).[5] Phase-transfer catalysis can also be highly effective in promoting N-alkylation.[5][6]
-
Suppressing C-Alkylation: Conversely, "harder" cations like lithium (Li⁺) and magnesium (Mg²⁺) tend to coordinate more strongly with the nitrogen, making it less available for alkylation and thus increasing the propensity for C-alkylation.[5]
-
-
-
Poly-alkylation: If a strong excess of the alkylating agent is used, or if the N-alkylated product is sufficiently nucleophilic, further alkylation can occur, leading to a complex mixture of products.
-
Minimization Strategy: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low instantaneous concentration, thereby disfavoring poly-alkylation.
-
-
Side Reactions of the Alkylating Agent: Some alkylating agents can undergo self-condensation or elimination reactions, especially under strongly basic conditions or at elevated temperatures.
-
Minimization Strategy: Choose a more stable alkylating agent if possible. For instance, alkyl bromides are often a good compromise between reactivity and stability.[7] If elimination is a concern (e.g., with secondary or tertiary halides), try to run the reaction at the lowest effective temperature.
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of methyl pyrrole-2-carboxylate?
The "best" base depends on the specific alkylating agent and desired reaction conditions. However, for this electron-deficient pyrrole, a strong base is generally required.[1]
| Base | Common Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Highly effective, but pyrophoric and moisture-sensitive. Good for achieving high yields. |
| Potassium tert-Butoxide (t-BuOK) | THF, DMSO | A strong, non-nucleophilic base that is soluble in organic solvents. |
| Potassium Hydroxide (KOH) | DMSO, DMF | A cost-effective strong base, often used in combination with DMSO for enhanced reactivity.[2] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | A milder base, may require higher temperatures and longer reaction times.[3][7] Good for sensitive substrates. |
| Cesium Carbonate (Cs₂CO₃) | DMF | A milder, but highly effective base due to the "cesium effect," which promotes N-alkylation. |
Q2: How can I definitively distinguish between N- and C-alkylated products?
Spectroscopic methods are essential for characterization:
-
¹H NMR: The most telling evidence is the absence of the N-H proton signal (typically a broad singlet) in the N-alkylated product. The appearance of new signals corresponding to the alkyl group attached to the nitrogen will also be observed. For C-alkylation, the N-H proton will still be present, and the integration and coupling patterns of the pyrrole ring protons will change depending on the position of alkylation.
-
¹³C NMR: The chemical shifts of the pyrrole ring carbons will be altered upon alkylation.
-
Mass Spectrometry: Both isomers will have the same mass, but fragmentation patterns might differ.
-
2D NMR (HMBC, HSQC): These techniques can provide definitive proof of connectivity by showing correlations between the protons of the newly introduced alkyl group and the carbons of the pyrrole ring.
Q3: Can I use a protic solvent like ethanol for this reaction?
It is generally not recommended. Protic solvents can protonate the pyrrolide anion, effectively quenching the nucleophile and halting the reaction. Furthermore, protic solvents can favor C-alkylation in some cases.[4] Polar aprotic solvents are the standard for this transformation.
Q4: My alkylating agent is an alkyl iodide. Are there any special considerations?
Alkyl iodides are very reactive alkylating agents. While this can be advantageous for sluggish reactions, they are also more prone to side reactions and can sometimes be less selective. According to the HSAB principle, the "softer" iodide leaving group can sometimes favor C-alkylation more than "harder" leaving groups like bromide or tosylate, depending on the other reaction parameters.[5] If you are observing significant C-alkylation with an alkyl iodide, consider switching to the corresponding alkyl bromide.
Reaction Pathway and Competing Side Reactions
Caption: N- vs. C-alkylation of the pyrrolide anion.
Experimental Protocols
General Protocol for N-Alkylation using Sodium Hydride
This protocol is a robust starting point for the N-alkylation of methyl pyrrole-2-carboxylate with a primary alkyl halide.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully add anhydrous DMF via syringe.
-
Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl pyrrole-2-carboxylate (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50-60 °C) may be necessary.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Takahashi, S., et al. (1980). N-Alkylation of Pyrrole, Indole, and Several Other Nitrogen Heterocycles Using Potassium Hydroxide as a Base in the Presence of Polyethylene Glycols or Their Dialkyl Ethers. Oxford Academic.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
- Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4117.
- Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500.
-
ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. academic.oup.com [academic.oup.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you achieve optimal yields and purity in your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common and effective strategy involves a two-step process: the synthesis of the precursor, methyl 1H-pyrrole-2-carboxylate, followed by its N-alkylation with a cyanomethylating agent. This guide will walk you through both stages, highlighting critical parameters and offering solutions to common challenges.
PART 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate
A reliable supply of high-purity methyl 1H-pyrrole-2-carboxylate is paramount for the success of the subsequent N-alkylation step. A robust method for its synthesis is the esterification of pyrrole-2-carboxylic acid, which can be obtained from pyrrole. A highly effective method proceeds via a 2-(trichloroacetyl)-pyrrole intermediate.[1][2]
Experimental Protocol: Synthesis of Methyl 1H-pyrrole-2-carboxylate
Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, charge trichloroacetyl chloride (1.23 moles) and anhydrous diethyl ether (200 ml).
-
While stirring, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 ml) dropwise over 3 hours. The heat of the reaction will cause the mixture to reflux.
-
After the addition is complete, continue stirring for 1 hour.
-
Slowly add a solution of potassium carbonate (0.724 moles) in water (300 ml) through the dropping funnel. Be cautious of frothing.
-
Separate the layers and dry the organic phase with magnesium sulfate.
-
Remove the solvent by distillation on a steam bath.
-
Dissolve the residue in hexane (225 ml) and cool on ice to induce crystallization.
-
Collect the solid by filtration and wash with cold hexane to yield 2-(trichloroacetyl)pyrrole.
Step 2: Synthesis of Methyl 1H-pyrrole-2-carboxylate [1]
-
Prepare a solution of sodium methoxide by dissolving sodium (34.0 g) in methanol (4.0 L).
-
To a solution of 2-(trichloroacetyl)pyrrole (248 g) in methanol (6.0 L), add the sodium methoxide solution over 1.5 hours under a nitrogen atmosphere. The temperature will exothermically rise to approximately 35°C.
-
Continue stirring at room temperature for 2.5 hours.
-
Concentrate the solution to dryness in vacuo.
-
Dissolve the residue in ether (9.0 L) and wash with water (2 x 700 ml).
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter and concentrate the filtrate to dryness in vacuo to obtain methyl 1H-pyrrole-2-carboxylate. The product should be a white solid with a melting point of 73-74°C.[1]
Troubleshooting & FAQs: Synthesis of Methyl 1H-pyrrole-2-carboxylate
Q1: My yield of 2-(trichloroacetyl)pyrrole is low. What are the possible causes?
A1: Low yields in this step are often attributed to the quality of the reagents or the reaction conditions. Ensure that your pyrrole is freshly distilled and the diethyl ether is anhydrous. The addition rate of the pyrrole solution is also critical; a faster addition can lead to increased side product formation.[3]
Q2: The esterification reaction is not going to completion. How can I improve the conversion?
A2: Incomplete conversion can result from insufficient reaction time or deactivation of the sodium methoxide. Ensure the full 2.5-hour stirring period after the addition is complete. It is also crucial that the methanol is anhydrous, as water will consume the sodium methoxide.
PART 2: N-Alkylation of Methyl 1H-pyrrole-2-carboxylate
The introduction of the cyanomethyl group at the nitrogen of the pyrrole ring is achieved through an N-alkylation reaction. This step is sensitive to the choice of base, solvent, and alkylating agent.
Experimental Protocol: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add bromoacetonitrile or chloroacetonitrile (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting & FAQs: N-Alkylation
Q1: The yield of my N-alkylation is low, and I have a significant amount of unreacted starting material.
A1: This is a common issue in N-alkylation reactions.[4] Several factors could be at play:
-
Incomplete Deprotonation: The pKa of the N-H proton in pyrrole is approximately 17.5.[5] Sodium hydride is a strong base and should be sufficient, but its quality can vary. Ensure you are using fresh, reactive NaH. Alternatively, a stronger base like potassium hydride (KH) or a different base/solvent combination such as potassium carbonate (K₂CO₃) in DMF can be effective.[6]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for N-alkylation of pyrroles as they promote the formation of the N-alkylated product.[7][8]
-
Reaction Temperature: While the initial deprotonation is often performed at 0°C, the alkylation step may require gentle heating to proceed to completion. Monitor the reaction by TLC and consider warming the reaction mixture to 40-50°C if it is sluggish.
Q2: I am observing the formation of C-alkylated byproducts. How can I improve the N-selectivity?
A2: The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms.[7] The N/C alkylation ratio is influenced by several factors:
-
Cation: More ionic nitrogen-metal bonds (e.g., with K⁺) favor N-alkylation. Using potassium hydride or adding a potassium salt could improve N-selectivity.[5]
-
Solvent: Highly polar and solvating solvents like DMF and DMSO favor N-alkylation by solvating the cation and creating a "freer" pyrrolide anion.[5]
-
Phase Transfer Catalysis: This method can be highly effective for selective N-alkylation.[9] It involves using a quaternary ammonium salt to transfer the pyrrolide anion into an organic phase for reaction.
Q3: The purification of the final product is challenging due to co-eluting impurities.
A3: Purification can be difficult, especially if the reaction has not gone to completion.
-
Reaction Work-up: A thorough aqueous work-up is essential to remove any remaining base and salts.
-
Acidic Wash: A patent for the purification of crude pyrroles suggests treating the mixture with an acid or an activated carboxylic acid derivative before distillation.[10] A dilute acid wash during the work-up could help to remove basic impurities.
-
Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | Strong bases are required for complete deprotonation of the pyrrole N-H (pKa ≈ 17.5).[5] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents favor N-alkylation over C-alkylation.[7][8] |
| Alkylating Agent | Bromoacetonitrile or Chloroacetonitrile | Bromoacetonitrile is generally more reactive than chloroacetonitrile. |
| Temperature | 0°C to Room Temperature (or gentle heating) | Deprotonation is performed at 0°C to control the reaction, while the alkylation may require warming to proceed. |
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound.
References
-
Synthesis of methyl pyrrole-2-carboxylate. PrepChem.com. Available from: [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
- Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112–4115.
-
Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate. Available from: [Link]
-
Pyrrole. Wikipedia. Available from: [Link]
- Heaney, H., & Ley, S. V. (1974). N-Alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500.
- Purification of crude pyrroles. Google Patents.
- Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Methyl 2-pyrrolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in the Synthesis of Cyanomethyl-Substituted Pyrroles
Welcome to the technical support center for the synthesis of cyanomethyl-substituted pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic routes. The cyanomethyl group, a valuable synthon and a key pharmacophore, introduces specific electronic and steric challenges that can complicate otherwise standard pyrrole syntheses. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.
Section 1: Foundational Troubleshooting: Is Your Reaction Set Up for Success?
Before delving into method-specific issues, it's crucial to address foundational parameters that govern the success of most chemical transformations. Low conversion often originates from easily overlooked variables.
Q1: How critical is the purity of my starting materials, reagents, and solvents?
Answer: Absolutely critical. The impact of impurities cannot be overstated, as they can lead to a cascade of negative effects.[1]
-
Causality of Impurities:
-
Starting Materials: Trace impurities in precursors, such as unreacted starting materials from a previous step or residual catalysts, can initiate unwanted side reactions, leading to a complex product mixture and reduced yield of the desired pyrrole.[1]
-
Reagents: The purity of reagents like phosphorus oxychloride (POCl₃) in Vilsmeier-Haack reactions or the integrity of Tosylmethyl isocyanide (TosMIC) is paramount. Degradation or contamination can render them ineffective.[2]
-
Solvents: The presence of water or other protic impurities in anhydrous reactions is a primary cause of failure. Water can hydrolyze sensitive reagents (like the Vilsmeier reagent), quench strong bases, and interfere with dehydration steps, directly halting the reaction pathway.[2][3]
-
-
Self-Validating Protocol:
-
Verify Purity: Always use reagents from freshly opened bottles or purify them according to standard laboratory procedures. Confirm the purity of key starting materials by NMR or LC-MS before use.
-
Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly distilled solvents or those from a solvent purification system. Anhydrous conditions are crucial for many named reactions used in pyrrole synthesis.[2]
-
Run a Control Reaction: If you suspect a purity issue, run a small-scale reaction with highly purified materials alongside your standard-grade materials to diagnose the problem.
-
Q2: My reaction is sluggish or fails to initiate. Could my reaction setup (atmosphere, temperature) be the problem?
Answer: Yes, the physical setup is as important as the chemical components. Many reagents used in pyrrole synthesis are sensitive to atmospheric conditions, and precise temperature control is vital.
-
Atmosphere Control: Reagents like organometallics or strong bases (e.g., NaH, LDA) and certain catalysts can be deactivated by oxygen or moisture. Performing reactions under an inert atmosphere (Nitrogen or Argon) is essential to protect these sensitive components.
-
Temperature Control:
-
Exothermic Reactions: The formation of reagents like the Vilsmeier reagent is exothermic and requires cooling (typically 0-10 °C) to prevent degradation.[2] Uncontrolled exotherms can lead to runaway reactions and byproduct formation.
-
Reaction Rate: Many pyrrole syntheses require heating to overcome the activation energy barrier.[1][4] However, excessive heat can cause decomposition of starting materials or the desired product, especially given that pyrroles can be thermally sensitive.[1]
-
Causality: Sub-optimal temperature directly impacts reaction kinetics. If the temperature is too low, the reaction rate may be negligible. If it's too high, the rate of decomposition or side reactions may exceed the rate of product formation.
-
-
Self-Validating Protocol:
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox for highly sensitive reagents. Ensure all glassware is oven- or flame-dried before use.
-
Precise Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture (if possible) rather than just monitoring the bath temperature.
-
Stepwise Temperature Ramping: For reactions requiring heating, increase the temperature gradually while monitoring the reaction by Thin Layer Chromatography (TLC) to find the optimal thermal window.
-
Section 2: Method-Specific Troubleshooting Guides
The synthesis of cyanomethyl-substituted pyrroles is most commonly approached via the Paal-Knorr or Van Leusen (TosMIC) methodologies. Each has unique challenges when a cyanomethyl group is involved.
Guide A: The Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7] The cyanomethyl group can be present on either the dicarbonyl or the amine precursor.
Q: My Paal-Knorr reaction is giving low conversion. What are the most likely causes?
Answer: Low conversion in Paal-Knorr synthesis typically stems from three factors: insufficient reactivity of the starting materials, improper catalytic conditions, or unfavorable reaction equilibrium.
-
Reactivity of Starting Materials:
-
Nucleophilicity of the Amine: If you are using an amine bearing a cyanomethyl group (e.g., aminoacetonitrile), its nucleophilicity is significantly reduced by the electron-withdrawing nature of the nitrile. This slows down the initial attack on the carbonyl group.[3]
-
Steric Hindrance: Bulky groups on either the 1,4-dicarbonyl or the amine can sterically impede the necessary cyclization step.[3]
-
-
Improper Catalytic Conditions:
-
Acid Catalysis: This reaction is typically catalyzed by a weak acid.[5] The goal is to protonate a carbonyl group to make it more electrophilic without being so acidic that it promotes side reactions.
-
The Furan Problem: Using strong acids or allowing the pH to drop below 3 often leads to the acid-catalyzed self-condensation and dehydration of the 1,4-dicarbonyl to form a furan byproduct, which is a major pathway for yield loss.[3][5]
-
Troubleshooting & Optimization Strategies for Paal-Knorr
| Parameter | Recommended Action & Rationale |
| Catalyst | Use a weak Brønsted acid like acetic acid or p-TsOH.[7] For sensitive substrates, Lewis acids like FeCl₃ or MgI₂ etherate under mild conditions have proven effective.[8][9][10][11][12] These avoid the overly harsh conditions that lead to furan formation. |
| Temperature | While some reactions proceed at room temperature, sluggish reactions involving electron-poor amines often require heating (reflux in a suitable solvent).[4] Monitor by TLC to avoid product degradation at high temperatures. |
| Solvent | Protic solvents like ethanol or acetic acid are common. For greener approaches, water has been used successfully with specific catalysts.[12] Some modern methods utilize solvent-free conditions.[7] |
| Water Removal | The final step is a dehydration. If the reaction stalls, removing water using a Dean-Stark trap (if the solvent is appropriate, like toluene) can drive the reaction to completion. |
Paal-Knorr Reaction Mechanism
Caption: A simplified mechanism of the Paal-Knorr pyrrole synthesis.
Guide B: The Van Leusen (TosMIC) [3+2] Cycloaddition
This reaction is a powerful method for creating substituted pyrroles from Tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an activated alkene (enone).[13][14][15][16] To synthesize a cyanomethyl-substituted pyrrole, the cyanomethyl group would typically be part of the Michael acceptor.
Q: My TosMIC reaction for a cyanomethyl-pyrrole is failing. Where should I focus my troubleshooting efforts?
Answer: The success of the Van Leusen reaction hinges on the efficient formation of the TosMIC anion and its subsequent conjugate addition to the Michael acceptor. The electron-withdrawing nature of the cyanomethyl group on the acceptor is a key variable.
-
Base Selection: A sufficiently strong, non-nucleophilic base is required to deprotonate TosMIC (pKa ~18 in DMSO). Common choices include NaH, K₂CO₃, or DBU in a polar aprotic solvent like DMF or DMSO.[6] An inappropriate base (too weak or sterically hindered) will result in no reaction.
-
Michael Acceptor Reactivity: The double bond of the Michael acceptor must be sufficiently electron-poor to react with the TosMIC anion. While a cyanomethyl group is electron-withdrawing, its influence depends on its position relative to the double bond. If the overall electron deficiency of the alkene is low, the initial Michael addition will be slow or non-existent.
-
Reaction Conditions: These reactions are often run at room temperature but may require gentle heating. The solvent choice is critical; it must be aprotic to avoid quenching the TosMIC anion.
Troubleshooting & Optimization Strategies for Van Leusen (TosMIC) Reaction
| Parameter | Recommended Action & Rationale |
| Base | If K₂CO₃ is ineffective, switch to a stronger base like NaH or t-BuOK. The base must be strong enough to generate a sufficient concentration of the TosMIC anion at equilibrium. |
| Solvent | Use polar aprotic solvents like DMF, DMSO, or THF. These solvents effectively solvate the cation of the base without interfering with the anionic intermediates. |
| Temperature | Start at room temperature. If conversion is low, gently heat the reaction to 40-60 °C. Monitor carefully, as TosMIC can decompose at higher temperatures. |
| Michael Acceptor | Ensure the Michael acceptor is sufficiently activated. If the cyanomethyl group is the only activating group, the reaction may be inherently slow. Consider alternative synthetic routes if optimization fails. |
Van Leusen Reaction Mechanism
Sources
- 1. biosynce.com [biosynce.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. mdpi.com [mdpi.com]
- 12. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Van Leusen Reaction [organic-chemistry.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Pyrrole - Wikipedia [en.wikipedia.org]
choice of base and solvent for the N-alkylation of pyrrole esters
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: N-Alkylation of Pyrrole Esters
Welcome to the technical support guide for the N-alkylation of pyrrole esters. This resource is designed to provide researchers and drug development professionals with practical, in-depth guidance on selecting the optimal reaction conditions and troubleshooting common issues encountered during this crucial transformation. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of pyrrole esters often challenging?
The primary challenge stems from the ambident nucleophilic character of the deprotonated pyrrole ring. After deprotonation of the N-H proton (pKa ≈ 17.5), the resulting pyrrolide anion has electron density on both the nitrogen and the carbon atoms of the aromatic ring.[1][2] This means the alkylating agent can attack either the nitrogen (N-alkylation) or a carbon atom (C-alkylation), leading to a mixture of products and reducing the yield of the desired N-alkylated compound.[3][4] Selectivity is therefore the critical parameter to control.
Q2: What is the fundamental principle for achieving selective N-alkylation over C-alkylation?
The regioselectivity is governed by a complex interplay between the pyrrolide counter-ion (e.g., Na⁺, K⁺, Mg²⁺), the solvent, and the nature of the alkylating agent, a concept often explained using Hard and Soft Acid-Base (HSAB) theory.[4]
-
N-Alkylation (Desired): The nitrogen atom is the "harder" nucleophilic center. This pathway is favored by more "ionic" conditions where the pyrrolide anion is loosely associated with its counter-ion. This is achieved using alkali metal cations like K⁺ or Na⁺ in highly polar, solvating solvents (e.g., DMF, DMSO).[1][4][5]
-
C-Alkylation (Side Reaction): The carbon atoms (primarily C2) are "softer" nucleophilic centers. This pathway is favored when the cation is "hard" and coordinates tightly to the nitrogen, effectively blocking it and directing the electrophile to the carbon. The classic example is the use of Grignard reagents (Mg²⁺), which almost exclusively yields C-alkylation products.[1][4]
Q3: How acidic is the pyrrole N-H proton, and how does this influence base selection?
The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17.5.[1][2] This is significantly more acidic than a typical amine but far less acidic than an alcohol. For effective deprotonation, a base must be chosen whose conjugate acid has a pKa substantially higher than 17.5. This ensures the equilibrium lies in favor of the pyrrolide anion. Strong bases like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) are highly effective for this reason.[1]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low or No Conversion to Product
-
Potential Cause A: Insufficiently Strong Base. The chosen base is not strong enough to deprotonate the pyrrole ester efficiently. This is common with weaker bases like potassium carbonate (K₂CO₃) if the pyrrole ring is deactivated by electron-withdrawing groups.
-
Potential Cause B: Poor Reagent Solubility. The pyrrole starting material or the base may have poor solubility in the chosen solvent, preventing the reaction from occurring.
-
Potential Cause C: Inactive Alkylating Agent. Alkyl chlorides are significantly less reactive than bromides or iodides. Secondary or sterically hindered halides can also react very slowly.
-
Solution 1: If using an alkyl chloride or bromide, add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction. This performs an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[10]
-
Solution 2: Increase the reaction temperature. For sluggish reactions, heating in DMF or DMSO can significantly increase the rate.[8][11] Microwave irradiation can also be effective at accelerating slow alkylations.[12]
-
Problem 2: Significant C-Alkylation is Observed
-
Potential Cause A: Incorrect Solvent/Cation Combination. The reaction conditions are favoring C-alkylation. This typically happens in less polar solvents (like THF or diethyl ether) where the cation and pyrrolide anion form a tight ion pair.[4]
-
Solution: Increase the polarity and solvating power of the solvent. Switching from THF to DMF or HMPA (hexamethylphosphoramide) can dramatically increase the N/C alkylation ratio by better separating the ion pair, freeing the nitrogen for attack.[4] Ensure you are using a "soft" cation like Na⁺ or K⁺.
-
-
Potential Cause B: Use of Phase-Transfer Catalysis (PTC). While often efficient, the quaternary ammonium cation (NR₄⁺) used in PTC is very soft, which can sometimes lead to increased C-alkylation depending on the substrate and other conditions.[4]
-
Solution: If C-alkylation is a problem with PTC, revert to a standard strong base/polar solvent system like NaH in DMF.
-
Problem 3: Reaction Stalls or Gives Complex Mixture
-
Potential Cause A: Degradation of Solvent or Reagents. DMF can decompose at high temperatures in the presence of a strong base, producing dimethylamine, which can act as a competing nucleophile.[11] Similarly, NaH can be inactivated by moisture in the solvent.
-
Solution: Always use anhydrous (dry) solvent, especially when working with NaH. If high temperatures are required, consider an alternative high-boiling solvent like DMSO or NMP. Avoid unnecessarily high temperatures or prolonged reaction times.[10]
-
-
Potential Cause B: Competing O-alkylation of the Ester. If the base is sufficiently strong and sterically accessible, it could potentially attack the ester carbonyl, or the resulting pyrrolide could react with the alkylating agent at the ester oxygen. This is generally less common but possible.
-
Solution: Use a bulky, non-nucleophilic base like potassium tert-butoxide. Ensure the reaction temperature is not excessively high.
-
Selection of Reagents: A Deeper Dive
The choice of base and solvent is the most critical decision in designing a successful N-alkylation. The following tables and diagrams provide a framework for making an informed choice.
Table 1: Comparison of Common Bases for Pyrrole N-Alkylation
| Base | pKa (of Conj. Acid) | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~35 | THF, DMF | Very strong, drives deprotonation to completion; non-nucleophilic.[7] | Highly flammable, reacts violently with water; requires anhydrous conditions. |
| Potassium Hydride (KH) | ~36 | THF, Ether | Stronger and more reactive than NaH. | More expensive and even more reactive/hazardous than NaH. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetone, MeCN | Inexpensive, safe, and easy to handle; good for activated pyrroles and reactive alkyl halides.[8][13] | Often requires heat; may not be strong enough for all substrates, leading to slow or incomplete reactions.[8] |
| Potassium tert-Butoxide (t-BuOK) | ~19 | THF, Toluene | Strong, non-nucleophilic, and soluble in organic solvents. | Sterically hindered; can promote elimination with secondary/tertiary halides. |
| Potassium Hydroxide (KOH) | ~15.7 | DMSO, or with PTC | Inexpensive; effective in DMSO or under phase-transfer conditions.[4][14] | Can introduce water, which is incompatible with some substrates; less effective in standard organic solvents. |
Table 2: Influence of Solvents on N-Alkylation Regioselectivity
| Solvent | Dielectric Constant (ε) | Characteristics | Impact on N- vs. C-Alkylation |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar aprotic; excellent solvating power for salts.[8] | Strongly promotes N-alkylation by separating the pyrrolide-cation ion pair. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly polar aprotic; similar to DMF.[5][9] | Strongly promotes N-alkylation . Excellent for reactions with KOH.[5] |
| Tetrahydrofuran (THF) | 7.5 | Moderately polar ether. | Can lead to a mixture of N- and C-alkylation, as it is less effective at ion pair separation than DMF/DMSO.[4] |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic. | Generally promotes N-alkylation .[13] |
| Toluene | 2.4 | Nonpolar. | Favors tight ion pairs, significantly increasing the proportion of C-alkylation . |
| Ionic Liquids (e.g., [bmim][BF₄]) | N/A | "Green" solvents; highly polar environment. | Excellent for promoting highly regioselective N-alkylation .[13][14][15] |
Visualizing the Process
Diagram 1: General Mechanism of Pyrrole N-Alkylation
Caption: The two-step process of deprotonation followed by nucleophilic attack.
Diagram 2: Decision Flowchart for Selecting Base and Solvent
Caption: A logic guide for initial reaction condition selection.
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride (NaH)
Safety: NaH is a flammable solid that reacts violently with water. Handle only under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.
-
Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the pyrrole ester (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution may become colored or heterogeneous.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution or water.
-
Extraction: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using Potassium Carbonate (K₂CO₃)
-
Preparation: To a round-bottom flask, add the pyrrole ester (1.0 equiv), finely powdered anhydrous K₂CO₃ (2.0-4.0 equiv)[8], and DMF to achieve a concentration of 0.1-0.5 M.
-
Alkylation: Add the alkylating agent (1.1-1.5 equiv) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[8]
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DMF or the extraction solvent.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
References
-
Wikipedia. Pyrrole. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2920. [Link]
-
Taylor & Francis Online. Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (Source not a direct article, but an aggregation of related abstracts). [Link]
-
Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4116. [Link]
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Bonacorso, H. G., et al. (2019). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
-
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(45), 16045-16053. [Link]
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Chemistry Stack Exchange. What is the pKaH of pyrrole?. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2009). Formation of N-alkylpyrroles via intermolecular redox amination. Journal of the American Chemical Society, 131(46), 16626–16627. [Link]
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ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. [Link]
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ResearchGate. Please suggest best process for N-methyl pyrrole synthesis?. [Link]
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Proprep. What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity?. [Link]
-
ResearchGate. Alkylation of ambident indole anion in ionic liquids. [Link]
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Kumar, V., & Kumar, A. (2022). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Molecules, 27(23), 8274. [Link]
-
Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(19), 5364-5370. [Link]
-
Reddit. If Pyrrole is weakly basic then why is the pKA large?. [Link]
-
ResearchGate. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. [Link]
-
Pearson. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammonia. [Link]
-
Kiss, L., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 859–868. [Link]
-
Papadopoulos, E. P., & Tabello, K. I. H. (1968). Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate. The Journal of Organic Chemistry, 33(3), 1299-1301. [Link]
-
ResearchGate. N-alkylation of indole and pyrroles in dimethyl sulphoxide. [Link]
-
Zhang, Z., et al. (2022). Asymmetric Synthesis of N–N Axially Chiral Compounds by Phase-Transfer-Catalyzed Alkylations. Organic Letters, 24(1), 127–132. [Link]
-
Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link]
-
Nguyen, T. T. H., et al. (2020). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 17(1), 44-53. [Link]
-
ResearchGate. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis.... [Link]
-
Viciu, M. S., et al. (2004). N-alkylation of N-heterocyclic ionic liquid precursors in ionic liquids. Green Chemistry, 6(4), 203-207. [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]
-
ResearchGate. Sodium hydroxide-Potassium carbonate. [Link]
-
Reddit. Help with N-Alkylation gone wrong. [Link]
-
ResearchGate. C-alkylation versus N-alkylation. Yields relate to isolated products. [Link]
-
Sciencemadness Discussion Board. Substitute sodium hydride for potassium hydride?. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
Science of Synthesis. Sodium Hydride. [Link]
-
ChemistryViews. C- or O-Alkylation?. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 15. mdpi.com [mdpi.com]
removal of unreacted starting materials from methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges with the removal of unreacted starting materials from the synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the efficient isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my crude product?
The synthesis of this compound is typically achieved via an N-alkylation reaction. This involves reacting methyl 1H-pyrrole-2-carboxylate with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base. Therefore, the primary impurities you will likely encounter in your crude reaction mixture are:
-
Unreacted Methyl 1H-pyrrole-2-carboxylate: The starting pyrrole ester.
-
Unreacted Chloroacetonitrile (or Bromoacetonitrile): The alkylating agent.
-
Base and its corresponding salt: For example, if potassium carbonate (K₂CO₃) was used, residual base and potassium chloride (KCl) might be present.
Q2: What are the key physical properties I should consider when designing a purification strategy?
Understanding the physical properties of your target compound and the likely impurities is critical for selecting an effective purification method. The significant overlap in melting points between the product and the starting pyrrole ester presents a notable purification challenge.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound (Product) | C₈H₈N₂O₂ | 164.16 | Solid | 79-80[1] | 296.1 (Predicted)[1] |
| Methyl 1H-pyrrole-2-carboxylate (Starting Material) | C₆H₇NO₂ | 125.13 | Solid | 74-78[2][3] | 104-105 (at 9 mmHg)[3] |
| Chloroacetonitrile (Starting Material) | C₂H₂ClN | 75.50 | Liquid | -37 | 123-124[4] |
Q3: My crude product is a dark, oily solid. What is the first purification step I should take?
Before attempting more complex purification methods like chromatography or recrystallization, a simple aqueous work-up is highly recommended. This initial step can remove inorganic salts (e.g., KCl) and potentially some of the more water-soluble impurities.
Protocol: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine). The brine wash helps to break up any emulsions and removes residual water from the organic layer. Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield a cleaner crude product ready for further purification.
Q4: Can I use recrystallization to purify my product?
Recrystallization may be challenging as the sole purification method due to the very close melting points of the desired product (79-80°C) and the unreacted methyl 1H-pyrrole-2-carboxylate (74-78°C)[1][2][3]. If the starting material is present in significant quantities, it may co-crystallize with the product, leading to poor purification.
However, recrystallization can be an effective final polishing step after the bulk of the starting materials has been removed by another method, such as column chromatography.
Q5: How do I effectively remove the unreacted starting materials using column chromatography?
Flash column chromatography is the most robust and recommended method for separating this compound from its starting materials due to the polarity differences between the compounds.[5][6][7] The product, with its additional cyanomethyl group, is more polar than the starting pyrrole ester, which in turn is more polar than the relatively nonpolar chloroacetonitrile.
This polarity difference allows for effective separation on a silica gel stationary phase.[5][6]
Troubleshooting & Protocols
Guide 1: Flash Column Chromatography
This technique is the primary recommended method for purification. The goal is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first. An ideal Rf (retention factor) for the desired product is between 0.2 and 0.4 for optimal separation on a column.[5]
Step 1: Determine the Optimal Solvent System via TLC
-
Stationary Phase: Standard silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): Start with a mixture of a non-polar solvent and a polar solvent. A combination of hexanes and ethyl acetate is an excellent starting point.[5][7]
-
Begin with a low polarity mixture, such as 10% ethyl acetate in hexanes (9:1 Hexanes:EtOAc).
-
Gradually increase the polarity (e.g., 20% EtOAc, 30% EtOAc) until you achieve good separation of spots. The product should be a distinct spot, well-separated from any impurities.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate stain).
-
Step 2: Experimental Protocol for Flash Column Chromatography
-
Column Preparation: Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
Packing the Column: Prepare a slurry of silica gel in your starting, low-polarity eluent. Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.[5]
-
Loading the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by your TLC analysis. Start with a lower polarity mixture and either run isocratically (constant solvent mixture) or gradually increase the polarity (gradient elution) to speed up the elution of your more polar product.[5]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5]
Sources
- 1. 123257-07-8 CAS MSDS (1H-Pyrrole-2-carboxylicacid,1-(cyanomethyl)-,methylester(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Large-Scale Synthesis of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the large-scale synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, detailed experimental protocols, and robust troubleshooting advice. Our goal is to empower you to confidently navigate the challenges of scaling up this important synthetic transformation.
The synthesis of this compound is a critical step in the development of various biologically active compounds. The core of this synthesis lies in the N-alkylation of the pyrrole ring, a reaction that, while conceptually straightforward, presents several challenges on a larger scale, including ensuring complete reaction, minimizing impurities, and optimizing process efficiency. This guide is structured to address these challenges head-on, providing not just procedures, but the scientific reasoning behind them.
I. Core Synthetic Strategy: N-Alkylation
The most common and direct route to this compound is the N-alkylation of methyl 1H-pyrrole-2-carboxylate with an appropriate cyanomethylating agent, typically chloroacetonitrile or bromoacetonitrile. This reaction is generally carried out in the presence of a base to deprotonate the pyrrole nitrogen, making it a more potent nucleophile.
Caption: General N-alkylation workflow.
II. Detailed Experimental Protocol
This protocol is a general guideline for the N-alkylation reaction. Optimization may be required based on your specific equipment and scale.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge methyl 1H-pyrrole-2-carboxylate (1.0 eq) and N,N-dimethylformamide (DMF, 5-10 volumes).
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq). The use of finely ground base is crucial as it increases the surface area and improves reaction kinetics.
-
Alkylation: To the stirred suspension, add chloroacetonitrile (1.1-1.5 eq) dropwise at room temperature. An exotherm may be observed; maintain the temperature below 40°C.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the large-scale synthesis in a question-and-answer format.
Q1: My reaction is very slow or stalls, with significant starting material remaining even after extended reaction times. What could be the cause?
A1: This is a common issue often related to insufficient deprotonation of the pyrrole nitrogen or poor solubility of the base.
-
Causality: The N-H bond of the pyrrole is weakly acidic (pKa ≈ 17.5), and a sufficiently strong base is needed for deprotonation. While K₂CO₃ is a common choice, its effectiveness can be limited by its solubility in organic solvents like DMF or acetonitrile.[1] If the base is not fully effective, the concentration of the reactive pyrrolide anion will be low, leading to a slow reaction.
-
Troubleshooting Steps:
-
Base Selection: Consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases will more effectively deprotonate the pyrrole. However, they are more hazardous and require stricter anhydrous conditions.
-
Solvent Choice: Solvents like DMF and DMSO can better solubilize inorganic bases compared to less polar options like acetone or acetonitrile, which can improve reaction rates.[2]
-
Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or iodide (TBAI), can significantly accelerate the reaction.[3][4] The catalyst facilitates the transfer of the base into the organic phase, increasing the rate of deprotonation.[3]
-
Temperature: Increasing the reaction temperature can improve the rate, but be cautious as this may also lead to the formation of side products.
-
Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I avoid it?
A2: The most likely impurity is a bis-alkylated product or a product from a side reaction of chloroacetonitrile.
-
Causality: Chloroacetonitrile can be unstable, especially in the presence of a strong base and heat, potentially leading to polymerization or other side reactions. While less common for pyrroles, in some heterocyclic systems, C-alkylation can compete with N-alkylation.[5]
-
Troubleshooting Steps:
-
Controlled Addition: Add the chloroacetonitrile slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing self-reaction.
-
Temperature Control: Avoid excessive temperatures, which can promote the decomposition of chloroacetonitrile.
-
Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.1 equivalents). A large excess can lead to side reactions.
-
Alternative Alkylating Agent: Bromoacetonitrile is more reactive than chloroacetonitrile and may allow for lower reaction temperatures and shorter reaction times, potentially reducing byproduct formation.
-
Q3: My yield is consistently low, even when the reaction appears to go to completion by TLC/LC-MS. Where am I losing my product?
A3: Product loss often occurs during the work-up and purification stages, especially on a large scale.
-
Causality: this compound has moderate polarity and some water solubility. During the aqueous work-up, a portion of the product may be lost to the aqueous phase, especially if large volumes of water are used.
-
Troubleshooting Steps:
-
Extraction Efficiency: Perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate) to ensure complete recovery from the aqueous phase.
-
Brine Wash: Use a saturated brine solution for the final wash. This reduces the solubility of the organic product in the aqueous layer, driving more of it into the organic phase.
-
Alternative Work-up: If possible, a non-aqueous work-up can be considered. After the reaction, filter off the inorganic salts and wash the filter cake with the reaction solvent. The filtrate can then be concentrated and purified directly. This is particularly effective if a strong, soluble base like t-BuOK is used in a solvent like THF.
-
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different solvent for this reaction?
A: Yes, other polar aprotic solvents such as acetonitrile, DMSO, or acetone can be used. The choice of solvent can influence reaction time and yield.[2] For example, DMF and DMSO are often preferred for their ability to dissolve the reactants and facilitate the reaction, while acetone may be a greener but potentially less effective alternative.[1][2]
Q: Is it necessary to run the reaction under an inert atmosphere (e.g., nitrogen or argon)?
A: While not strictly necessary for this specific reaction, it is good practice, especially when using moisture-sensitive reagents like NaH or t-BuOK. An inert atmosphere will prevent the quenching of the base by atmospheric moisture. For reactions with K₂CO₃, it is less critical but still recommended for process consistency.
Q: What are the key safety considerations for this synthesis?
A: Chloroacetonitrile is toxic and a lachrymator.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Strong bases like NaH are flammable and react violently with water. Always handle them with care under an inert atmosphere.
Q: How can I confirm the identity and purity of my final product?
A: The structure of this compound can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
V. Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of pyrroles, which can be adapted for the synthesis of this compound.
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations | Reference |
| K₂CO₃ | DMF | 25-80 | 4-14 | Good for large scale, but can be slow. Finely ground base is recommended. | [2] |
| NaH | THF/DMF | 0-25 | 1-4 | Highly effective but requires strict anhydrous conditions and careful handling. | [7] |
| KOH | DMSO | 25 | 2-6 | Strong base system, but DMSO can be difficult to remove during work-up. | [7] |
| K₂CO₃/TBAB | Acetonitrile | Reflux | 2-5 | Phase-transfer catalysis can significantly improve reaction rates and allows for milder conditions. | [3] |
VI. Workflow Diagram
Caption: Troubleshooting decision workflow.
References
-
Fochi, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. National Institutes of Health. Retrieved from [Link]
-
da Rocha, J. B. T., et al. (2017). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. Retrieved from [Link]
-
Ilies, M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over metal loaded titanium oxide photocatalyst. Retrieved from [Link]
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Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]
-
NIST. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. WebBook. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
Encyclopedia.pub. (2023). Cyanomethylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
- Google Patents. (n.d.). US8822694B2 - Process for producing pyrrole compound.
-
NIST. (n.d.). Methyl pyrrole-2-carboxylate. WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US12410127B1 - Green synthesis method for forming substituted pyrroles.
-
ChemBK. (2024). Methyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from [Link]
-
ScienceDirect. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
Wiley Online Library. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Retrieved from [Link]
-
ACS Publications. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 24. Retrieved from [Link]
-
Chemical Register. (n.d.). 1H-PYRROLE-2-CARBOXYLIC ACID,1-(CYANOMETHYL)-,METHYL ESTER (CAS No. 123257-07-8) Suppliers. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Characterization and Validation of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like Atorvastatin and Sunitinib.[1][2] Its versatile structure allows for extensive functionalization, making substituted pyrroles valuable building blocks in drug discovery and materials science.[1][3] Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is one such building block, incorporating three key functionalities: a reactive cyanomethyl group at the N1 position, a stable methyl ester at the C2 position, and the core pyrrole ring.
Plausible Synthetic Pathway and Experimental Workflow
The validation process begins with a pure sample. A common and efficient route to synthesize the target compound is through the N-alkylation of a readily available precursor, methyl 1H-pyrrole-2-carboxylate, with an alkyl halide like bromoacetonitrile. This reaction typically proceeds in the presence of a non-nucleophilic base to deprotonate the pyrrole nitrogen, facilitating its attack on the electrophilic carbon of the alkyl halide.
Caption: Proposed synthetic workflow for this compound.
The logical flow for validating the final product structure involves a sequence of orthogonal analytical techniques. This ensures that each piece of structural information is confirmed by multiple methods, providing a high degree of confidence.
Caption: A sequential workflow for the complete structural validation of a novel compound.
Primary Spectroscopic Characterization
The initial characterization relies on a trio of spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: The first step is to confirm that the synthesized molecule has the correct molecular weight. High-resolution mass spectrometry (HRMS) provides an exact mass, which validates the elemental composition (C8H8N2O2).[4]
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use a positive ion mode to generate protonated molecules ([M+H]⁺). Typical ESI source parameters are a capillary voltage of 3-4 kV and a drying gas temperature of 200-300°C.
-
Detection: Acquire the mass spectrum over a range of m/z 50-500 using a TOF analyzer for high mass accuracy.
Expected Data:
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 165.0659 | ~165.066 | Confirms the molecular formula C8H8N2O2. |
| [M+Na]⁺ | 187.0478 | ~187.048 | Common sodium adduct, further confirming the MW. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is exceptionally useful for rapidly identifying the presence of key functional groups. For our target molecule, we expect to see distinct stretching vibrations for the nitrile (C≡N) and the ester carbonyl (C=O), which are cornerstone pieces of evidence for the structure.[1]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Expected Data:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3100 | C-H Stretch | Aromatic (Pyrrole) | Confirms the heterocyclic ring. |
| ~2950 | C-H Stretch | Aliphatic (CH2, CH3) | Confirms the cyanomethyl and ester methyl groups. |
| ~2250 | C≡N Stretch | Nitrile | Key Evidence: A sharp, medium-intensity peak confirming the cyanomethyl group.[1] |
| ~1700 | C=O Stretch | Ester | Key Evidence: A strong, sharp peak confirming the methyl ester.[5] |
| ~1250 | C-O Stretch | Ester | Confirms the ester linkage.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework Map
Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The combination provides a complete carbon-hydrogen framework.[6]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pure sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, acquire 16-64 scans. For ¹³C NMR, acquire 1024-4096 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction.
Predicted ¹H and ¹³C NMR Data for this compound:
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| H5 | ~6.9 | dd | 1H | Pyrrole H5 |
| H3 | ~6.8 | dd | 1H | Pyrrole H3 |
| H4 | ~6.2 | t | 1H | Pyrrole H4 |
| N-CH₂-CN | ~5.4 | s | 2H | Methylene |
| O-CH₃ | ~3.8 | s | 3H | Ester Methyl |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| C=O | ~161 | Ester Carbonyl |
| C2 | ~125 | Pyrrole C2 |
| C5 | ~123 | Pyrrole C5 |
| C3 | ~116 | Pyrrole C3 |
| CN | ~115 | Nitrile Carbon |
| C4 | ~110 | Pyrrole C4 |
| O-CH₃ | ~52 | Ester Methyl |
| N-CH₂-CN | ~38 | Methylene |
Comparative Analysis: Validating Substituent Effects
To add a higher level of confidence to our spectral assignments, we can compare the data for our target molecule with that of simpler, known analogues. This comparison helps to isolate and understand the electronic and structural effects of each substituent.
Caption: Structural relationship between the target molecule and its comparators.
Comparative Spectral Data Summary:
| Compound | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) |
| Comparator 1: Methyl 1H-pyrrole-2-carboxylate | ~9.0 (br s, 1H, N-H ) | ~3300 (N-H ), ~1680 (C=O) |
| Comparator 2: Methyl 1-methylpyrrole-2-carboxylate | ~3.9 (s, 3H, N-CH₃ ) | No N-H band, ~1700 (C=O) |
| Target Molecule: this compound | ~5.4 (s, 2H, N-CH₂-CN ) | No N-H band, ~2250 (C≡N) , ~1700 (C=O) |
Analysis of Comparison:
-
N1-Substituent: The comparison clearly distinguishes the N1-substituent. Comparator 1 shows a broad N-H proton signal, which is absent in the other two.[7] Comparator 2 shows a characteristic N-methyl singlet around 3.9 ppm.[8] Our target molecule displays a unique singlet for the N-CH₂ group further downfield (~5.4 ppm) due to the deshielding effect of the adjacent electron-withdrawing nitrile group.
-
Functional Groups: The IR comparison is definitive. Only the target molecule exhibits the characteristic sharp nitrile peak around 2250 cm⁻¹.[1] The presence of the N-H stretch in Comparator 1 and its absence in the other two confirms successful N-alkylation.[9]
Definitive Validation by Single-Crystal X-Ray Crystallography
Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It provides a three-dimensional model of the molecule, confirming not only the atom connectivity but also precise bond lengths, bond angles, and stereochemistry. Given that the target compound is a solid with a defined melting point of 79-80°C, it is an excellent candidate for this technique.[4]
Protocol: X-Ray Crystallography Workflow
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the rate-limiting step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10]
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[11]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the cell. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.
Caption: Standard workflow for determining a molecular structure via X-ray crystallography.
Expected Outcomes:
-
Unambiguous Connectivity: Direct visualization of the cyanomethyl group attached to the pyrrole nitrogen and the methyl carboxylate at the C2 position.
-
Geometric Parameters: Precise measurement of all bond lengths and angles, confirming the planarity of the pyrrole ring.
-
Intermolecular Interactions: Information on how molecules pack in the solid state, revealing any hydrogen bonding or π-π stacking interactions that might influence physical properties.[11]
Conclusion
The structural validation of a key synthetic building block like this compound requires a rigorous and multi-faceted analytical approach. A logical workflow beginning with mass spectrometry to confirm molecular weight, followed by infrared spectroscopy to identify key functional groups, and nuclear magnetic resonance to map the atomic framework, provides a comprehensive and compelling dataset.
Comparing this data against simpler analogues serves to powerfully reinforce spectral assignments and deepen the understanding of substituent effects. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing definitive and unambiguous proof of the three-dimensional structure. By adhering to this self-validating system of orthogonal techniques, researchers, scientists, and drug development professionals can proceed with the utmost confidence in the structural integrity of their molecules, ensuring the reliability and reproducibility of their scientific endeavors.
References
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Vibrational spectroscopic study of pyrrole and its deuterated derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health (NIH). Available at: [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]
-
Methyl 1-methylpyrrole-2-carboxylate. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Methyl 1H-pyrrole-2-carboxylate. GISSMO NMR. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). Available at: [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]
-
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]
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A Comparative Guide to the Reactivity of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate and Other N-Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Pyrrole Reactivity
The pyrrole ring, a fundamental scaffold in a vast array of pharmaceuticals, natural products, and functional materials, is renowned for its rich and often complex reactivity. As a π-excessive heteroaromatic system, the lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the carbon atoms electron-rich and highly susceptible to electrophilic attack. This inherent reactivity, however, is exquisitely sensitive to the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparative analysis of the reactivity of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a pyrrole bearing two significant electron-withdrawing groups, against a backdrop of other N-substituted pyrroles. We will delve into the electronic and steric effects that govern the reactivity and regioselectivity of electrophilic substitution, supported by experimental data and detailed protocols.
The Electronic Landscape of N-Substituted Pyrroles: A Tale of Activation and Deactivation
The reactivity of the pyrrole ring in electrophilic aromatic substitution is fundamentally dictated by the electron density at the carbon atoms. The substituent on the nitrogen atom plays a pivotal role in modulating this electron density.
-
Electron-Donating Groups (EDGs): N-alkyl groups, for instance, are electron-donating through an inductive effect. This increases the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles.[1] In fact, the introduction of a single methyl group can significantly enhance the reactivity of the pyrrole ring.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, N-substituents that are electron-withdrawing, such as acyl, sulfonyl, and alkoxycarbonyl groups, decrease the electron density of the ring.[2] This deactivation makes the pyrrole less nucleophilic and, consequently, less reactive towards electrophiles.[2]
Our target molecule, This compound , possesses two potent electron-withdrawing groups:
-
The N-cyanomethyl group (-CH₂CN): The nitrile group is strongly electron-withdrawing by both induction and resonance.
-
The C2-methoxycarbonyl group (-CO₂Me): This group at the 2-position also deactivates the ring through its electron-withdrawing character.[3]
The combined effect of these two groups renders the pyrrole ring in this compound significantly less reactive than N-alkylpyrroles and even less reactive than pyrroles with a single electron-withdrawing group on the nitrogen.
Comparative Reactivity in Electrophilic Aromatic Substitution
To illustrate the profound impact of N-substituents on pyrrole reactivity, we will consider two cornerstone electrophilic substitution reactions: the Vilsmeier-Haack formylation and Friedel-Crafts acylation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The regioselectivity of this reaction is markedly influenced by the N-substituent.[2]
| N-Substituent | α:β Ratio of Formylation | Overall Yield (%) | Observations |
| -CH₃ | α-isomer only | 93 | The electron-donating methyl group activates the ring, leading to highly regioselective formylation at the C2 position.[2] |
| -CH(CH₃)₂ | 1.9 : 1 | - | The increased steric bulk of the isopropyl group begins to disfavor attack at the adjacent C2 position, leading to a small amount of the C3 isomer.[2] |
| -C(CH₃)₃ | 1 : 14 | - | The highly bulky tert-butyl group sterically hinders the C2 and C5 positions, dramatically shifting the regioselectivity in favor of the C3 position.[2] |
| -CH₂CN (predicted) | No reaction or very slow | Very low | The strong deactivating effect of the cyanomethyl group, compounded by the C2-carboxylate, is expected to render the ring too electron-poor to react under standard Vilsmeier-Haack conditions. |
| -SO₂Ph | Favors C3 | - | The electron-withdrawing sulfonyl group deactivates the ring and directs formylation to the C3 position.[2] |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.[6][7][8] The reactivity and regioselectivity are highly dependent on the N-substituent and the reaction conditions.[9]
| N-Substituent | Lewis Acid | Regioselectivity | Observations |
| -H (unsubstituted) | AlCl₃ | Primarily C2 | Unprotected pyrrole is highly reactive and often leads to polymerization or multiple acylations.[10] |
| -Alkyl | AlCl₃ | Primarily C2 | N-alkylpyrroles are highly reactive, and the reaction can be difficult to control, often leading to polyacylation.[11] |
| -CH₂CN (predicted) | AlCl₃ | No reaction | The severely deactivated ring is unlikely to undergo Friedel-Crafts acylation, as the Lewis acid will likely coordinate with the nitrile and carboxylate groups, further deactivating the system. |
| -SO₂Ph | AlCl₃ | Primarily C3 | The use of a strong Lewis acid with the deactivating N-sulfonyl group directs acylation to the C3 position. Weaker Lewis acids may favor the C2 isomer.[9] |
| -CO₂Me | TFAA | C2-acylation | N-alkoxycarbonyl pyrroles can be acylated, though they are less reactive than N-alkylpyrroles. The reaction often requires more forcing conditions or highly reactive acylating agents.[12][13] |
Mechanistic Rationale and Predictive Insights
The observed trends in reactivity and regioselectivity can be rationalized by considering the stability of the intermediate carbocation (Wheland intermediate) formed during electrophilic attack.
Caption: Stability of intermediates in electrophilic substitution of pyrrole.
Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen, resulting in a more stable intermediate.[14][15] In contrast, attack at the C3 position leads to a less stable intermediate with only two resonance contributors.[14][15]
For This compound , the strong inductive and resonance withdrawal of electrons by the N-cyanomethyl and C2-carboxylate groups significantly destabilizes the positively charged intermediate, thereby increasing the activation energy for electrophilic attack and drastically reducing the overall reactivity.
Experimental Protocols
For researchers wishing to experimentally validate these reactivity principles, the following detailed protocols for competitive Vilsmeier-Haack formylation and Friedel-Crafts acylation are provided.
Protocol 1: Competitive Vilsmeier-Haack Formylation
This experiment allows for a direct comparison of the reactivity of two different N-substituted pyrroles.
Materials:
-
N-methylpyrrole
-
N-phenylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (1.5 equiv.) and anhydrous DCE.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equiv.) to the stirred DMF solution. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of N-methylpyrrole (1.0 equiv.), N-phenylpyrrole (1.0 equiv.), and the internal standard in anhydrous DCE.
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Quench the reaction by carefully pouring it into a beaker of ice and then slowly adding a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analyze the crude product mixture by GC-MS to determine the relative amounts of the formylated products.
Caption: Workflow for competitive Vilsmeier-Haack formylation.
Protocol 2: Friedel-Crafts Acylation of an N-Alkoxycarbonylpyrrole
This protocol details the acylation of a deactivated pyrrole, which can be adapted for other electron-poor pyrroles, although harsher conditions may be required.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous AlCl₃ (1.1 equiv.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, add a solution of acetic anhydride (1.1 equiv.) in anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the AlCl₃ suspension over 15 minutes.
-
In a separate dropping funnel, add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equiv.) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it slowly into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Friedel-Crafts acylation of a deactivated pyrrole.
Conclusion
The reactivity of the pyrrole ring is a finely tunable property, heavily influenced by the electronic and steric nature of the N-substituent. This compound stands as an example of a highly deactivated pyrrole, a consequence of the synergistic electron-withdrawing effects of the N-cyanomethyl and C2-methoxycarbonyl groups. Its reactivity in electrophilic aromatic substitution is predicted to be significantly lower than that of N-alkylpyrroles and even N-acyl or N-sulfonylpyrroles. Understanding these substituent effects is paramount for the rational design of synthetic routes to complex, functionalized pyrrolic structures in the fields of medicinal chemistry and materials science. The provided experimental protocols offer a framework for the quantitative and qualitative assessment of these reactivity differences in a laboratory setting.
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Belén’kii, L. I., Chuvylkin, N. D., & Nesterov, I. D. (2012). Positional selectivity in electrophilic substitution reactions of π-excessive heterocycles. Chemistry of Heterocyclic Compounds, 48(2), 231-255. [Link]
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Macdonald, J. E., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 14333–14343. [Link]
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Quora. (2017). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. [Link]
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Macdonald, J. E., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]
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Papadopoulos, K., et al. (1985). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Tetrahedron Letters, 26(43), 5271-5274. [Link]
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Li, B., et al. (2015). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 13(10), 2944-2949. [Link]
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Alexander, R. S., & Butler, A. R. (1976). Electrophilic substitution in pyrroles. Part I. Reaction with 4-dimethylaminobenzaldehyde (Ehrlich's reagent) in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (6), 696-701. [Link]
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A Comparative Guide to the Synthetic Routes of N-Cyanomethylated Pyrroles: A Senior Application Scientist's Perspective
Introduction: The Significance of the N-Cyanomethylpyrrole Moiety
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a cyanomethyl group onto the pyrrole nitrogen atom (N-cyanomethylation) endows the molecule with unique electronic properties and a versatile chemical handle. The electron-withdrawing nature of the nitrile can modulate the reactivity of the pyrrole ring, while the nitrile group itself can be readily transformed into other valuable functionalities such as amines, amides, carboxylic acids, and tetrazoles. This versatility makes N-cyanomethylated pyrroles highly sought-after intermediates in the synthesis of complex bioactive molecules.[2]
This guide provides a comparative analysis of the principal synthetic methodologies for the preparation of N-cyanomethylated pyrroles. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
Methodology 1: Classical N-Alkylation with Haloacetonitriles
The most direct and time-honored approach to N-cyanomethylated pyrroles is the nucleophilic substitution of a pyrrole anion with a haloacetonitrile, typically bromoacetonitrile. This method is conceptually straightforward and often provides good yields for a range of pyrrole substrates.[3]
Theoretical Underpinnings
The reaction proceeds via the deprotonation of the pyrrole N-H by a suitable base to form the pyrrolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the desired N-C bond. The choice of base and solvent is critical to the success of the reaction, with common systems including potassium carbonate in DMF or acetonitrile, or stronger bases like sodium hydride in THF for less reactive pyrroles.[4]
Experimental Protocol: N-Cyanomethylation of Pyrrole
Materials:
-
Pyrrole
-
Bromoacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrrole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add bromoacetonitrile (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography to yield N-(cyanomethyl)pyrrole.
Note: A similar procedure for the N-propargylation of a substituted pyrrole using propargyl bromide and K₂CO₃ in DMF afforded the product in 87% yield, suggesting a high yield can be expected for this cyanomethylation.[4]
Advantages and Limitations
| Advantages | Limitations |
| Readily available and inexpensive reagents | Can be sensitive to sterically hindered pyrroles |
| Simple and straightforward procedure | Potential for C-alkylation in electron-rich pyrroles |
| Generally high yields for simple pyrroles | Requires anhydrous conditions for optimal results |
| Good scalability | Bromoacetonitrile is a lachrymator and toxic |
Methodology 2: 1,3-Dipolar Cycloaddition Routes
For the synthesis of highly substituted N-cyanomethylated pyrroles, 1,3-dipolar cycloaddition reactions offer a powerful and elegant approach. This methodology allows for the construction of the pyrrole ring with concomitant introduction of the N-cyanomethyl group, often with a high degree of regiocontrol.[5]
Theoretical Underpinnings
One prominent example involves the reaction of a benzimidazolium ylide bearing a cyanomethyl group with an acetylenic dipolarophile.[5] The reaction is initiated by the in-situ generation of the N-ylide from the corresponding 1-methyl-3-(cyanomethyl)benzimidazolium bromide using a base. This ylide then undergoes a [3+2] cycloaddition with the alkyne to form an unstable bicyclic intermediate, which subsequently undergoes a ring-opening rearrangement to furnish the polysubstituted N-aryl-pyrrole.[5]
Experimental Protocol: Synthesis of a Polysubstituted N-Aryl-pyrrole
This is a two-step procedure:
Step 1: Synthesis of 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide
-
A mixture of 1-methylbenzimidazole (1.0 eq) and bromoacetonitrile (1.1 eq) in acetone is heated at reflux for 4 hours.
-
The resulting precipitate is filtered, washed with acetone, and dried to yield the benzimidazolium bromide.[5]
Step 2: 1,3-Dipolar Cycloaddition and Rearrangement
-
A mixture of 1-methyl-3-(cyanomethyl)benzimidazolium bromide (1.0 eq) and the desired acetylenic dipolarophile (1.2 eq) in 1,2-epoxybutane is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the polysubstituted pyrrole.[5]
Advantages and Limitations
| Advantages | Limitations |
| Access to complex, highly substituted pyrroles | Multi-step synthesis |
| High regioselectivity in many cases | Limited commercial availability of starting materials |
| Can introduce diverse functionality on the pyrrole ring | Moderate yields in some cases |
| Elegant and convergent synthetic strategy | May not be suitable for simple N-cyanomethylated pyrroles |
Methodology 3: Direct C-H Cyanomethylation
In the spirit of green and atom-economical chemistry, direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules. The direct cyanomethylation of the pyrrole ring, while challenging, offers a streamlined approach that avoids pre-functionalization of the starting materials.
Theoretical Underpinnings
Recent advances have demonstrated the feasibility of C-H cyanomethylation of pyrroles using transition metal catalysis or photoredox catalysis. For instance, an iron(II)-catalyzed oxidative cross-dehydrogenative coupling of pyrroles with acetonitrile derivatives has been reported. This reaction is believed to proceed through the generation of a cyanomethyl radical from the acetonitrile derivative, which then adds to the electron-rich pyrrole ring. An oxidant is required to facilitate the final aromatization step.
Visible-light photoredox catalysis offers an alternative mild and efficient approach. A photocatalyst, upon excitation with visible light, can initiate the formation of a cyanomethyl radical from a suitable precursor like bromoacetonitrile. This radical then engages in a similar addition to the pyrrole ring.[6]
Experimental Protocol: Visible-Light-Promoted C3-H Cyanomethylation of 2H-Indazoles (A Model System)
Materials:
-
2H-Indazole derivative
-
Bromoacetonitrile
-
fac-[Ir(ppy)₃] (photocatalyst)
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (solvent)
Procedure:
-
To a reaction vessel, add the 2H-indazole (1.0 eq), bromoacetonitrile (2.0 eq), fac-[Ir(ppy)₃] (1-2 mol%), and K₃PO₄ (2.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Degas the mixture and place it under an inert atmosphere (e.g., argon).
-
Irradiate the reaction mixture with a blue LED lamp at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Advantages and Limitations
| Advantages | Limitations |
| Atom-economical and environmentally friendly | Regioselectivity can be a challenge (C2 vs. C3) |
| Avoids pre-functionalization of substrates | May require expensive catalysts and specialized equipment |
| Mild reaction conditions (photocatalysis) | Substrate scope may be limited |
| Good functional group tolerance | Mechanistic understanding is still evolving |
Methodology 4: Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single pot to form a complex product, represent a highly efficient and convergent approach to the synthesis of diverse heterocyclic scaffolds.[7]
Theoretical Underpinnings
While direct MCRs for N-cyanomethylated pyrroles are not extensively reported, the use of a primary amine bearing a cyanomethyl group (N-cyanomethylamine) in a Paal-Knorr type reaction is a viable strategy. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.[1] By employing N-cyanomethylamine as the amine component, the desired N-cyanomethylated pyrrole can be obtained in a single step.
Experimental Workflow: Paal-Knorr Synthesis with N-Cyanomethylamine
Caption: Paal-Knorr synthesis of N-cyanomethylated pyrroles.
Advantages and Limitations
| Advantages | Limitations |
| High convergence and atom economy | N-cyanomethylamine is not commercially available |
| One-pot procedure simplifies synthesis | Requires synthesis of the amine precursor |
| Can be adapted to various 1,4-dicarbonyls | Limited to the availability of the dicarbonyl component |
| Often proceeds with high yields | May require optimization for specific substrates |
Comparative Summary of Synthetic Methods
| Method | Reagents' Availability | Procedure Complexity | Yields | Scalability | Greenness/Safety |
| N-Alkylation | High | Low | Good-High | High | Moderate (toxic alkylating agent) |
| 1,3-Dipolar Cycloaddition | Moderate | High | Moderate | Moderate | Good |
| Direct C-H Cyanomethylation | Moderate-High | Moderate | Moderate-Good | Moderate | High (atom-economical, mild conditions) |
| Multi-Component Reaction | Low (amine precursor) | Moderate | Good-High | Good | High (one-pot, high atom economy) |
Conclusion and Future Outlook
The synthesis of N-cyanomethylated pyrroles can be achieved through a variety of methods, each with its own set of strengths and weaknesses. The classical N-alkylation remains a reliable and straightforward choice for simple and readily available pyrroles. For the construction of complex, polysubstituted pyrroles, 1,3-dipolar cycloaddition offers an elegant and powerful strategy. The emerging fields of direct C-H functionalization via transition metal or photoredox catalysis present a more sustainable and atom-economical future, although further development is needed to improve substrate scope and regioselectivity. Finally, multi-component reactions , while requiring the synthesis of a specific amine precursor, hold great promise for the convergent and efficient one-pot synthesis of these valuable compounds.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the emphasis on green chemistry principles. As the demand for novel pyrrole-based pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of N-cyanomethylated pyrroles will undoubtedly remain an active and important area of research.
References
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- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017).
- Reported synthetic methods for the construction of substituted pyrroles.
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Dumitrascu, F., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6435. [Link]
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- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
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- Scheme 2.
- Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? (n.d.).
- Synthesis of Heteroaryl-Substituted Pyrroles via the 1,3-Dipolar Cycloaddition of Unsymmetrical Münchnones and Nitrovinylheterocycles | Request PDF - ResearchG
- Substrate scope of cyanomethylation.
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Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - NIH. (2022). [Link]
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Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC. (n.d.). [Link]
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A Senior Application Scientist's Guide to Synthetic Intermediates: Validating Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate in Total Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical determinant of a total synthesis campaign's efficiency and success. This guide provides an in-depth comparative analysis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a versatile yet underutilized building block, against more conventional intermediates in the context of complex natural product synthesis. By examining a case study in the synthesis of the lamellarin class of marine alkaloids, we will illuminate the potential advantages and practical considerations of employing this cyanomethyl-functionalized pyrrole.
The Central Role of the Pyrrole-2-Carboxylate Scaffold
The pyrrole ring is a ubiquitous and privileged scaffold in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Pyrrole-2-carboxylates, in particular, serve as crucial precursors, offering a handle for further elaboration and diversification. The journey from a simple pyrrole to a complex, biologically active molecule is often long and arduous, demanding a robust and flexible synthetic strategy. The choice of substituents on the pyrrole nitrogen and at other positions on the ring can profoundly influence reactivity, stability, and the overall convergence of the synthetic route.
Synthesis of the Key Intermediate: this compound
The subject of our investigation, this compound, can be readily prepared from the commercially available methyl 1H-pyrrole-2-carboxylate. The key transformation is the N-alkylation with an appropriate cyanomethylating agent, typically bromoacetonitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Bromoacetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Bromoacetonitrile (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Case Study: The Total Synthesis of Lamellarin G Trimethyl Ether
The lamellarin alkaloids are a family of marine-derived natural products known for their potent cytotoxic and other interesting biological activities.[2][3][4] Their core structure features a highly substituted pyrrole ring, making them excellent targets for showcasing the utility of novel synthetic intermediates. We will focus on the total synthesis of Lamellarin G trimethyl ether to illustrate our comparative analysis.
Established Synthetic Strategy (Handy et al.)
A common strategy for the synthesis of lamellarins involves the construction of a polysubstituted pyrrole-2-carboxylate core, followed by N-alkylation and subsequent cyclization to form the pentacyclic framework. In a representative synthesis of Lamellarin G trimethyl ether, a key intermediate is a 3,4-diaryl-5-bromo-1H-pyrrole-2-carboxylate. The N-alkylation of this intermediate is a crucial step.[3]
A Hypothetical Approach Utilizing this compound
We propose an alternative synthetic route where this compound serves as a key building block. This approach introduces the N-substituent at an earlier stage, potentially offering advantages in terms of convergency and functional group compatibility.
Comparative Analysis: Unveiling the Potential of the Cyanomethyl Group
| Feature | Established Route (Late-Stage N-Alkylation) | Hypothetical Route (Early-Stage N-Cyanomethylation) |
| Convergency | Linear, with N-alkylation performed on a complex intermediate. | Potentially more convergent, as the N-substituent is introduced early. |
| Protecting Group Strategy | The NH of the pyrrole may require protection during the construction of the substituted core, followed by deprotection before N-alkylation. | The cyanomethyl group can act as a stable protecting group for the pyrrole nitrogen, resistant to various reaction conditions. |
| Functional Group Handle | The N-substituent is introduced in its final form. | The cyanomethyl group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[5] |
| Reaction Conditions | N-alkylation of sterically hindered pyrroles can be challenging and may require harsh conditions. | N-alkylation with bromoacetonitrile is generally efficient. The subsequent functionalization of the pyrrole core can be performed on the N-substituted intermediate. |
| Overall Yield and Step Economy | Can be lower due to the linear nature and potential for protection/deprotection steps. | Potentially higher overall yield and better step economy due to increased convergency and the dual role of the cyanomethyl group. |
The Dual Nature of the N-Cyanomethyl Group: A Strategic Advantage
The true potential of this compound lies in the dual functionality of the cyanomethyl group.
-
A Robust Protecting Group: The electron-withdrawing nature of the nitrile stabilizes the pyrrole ring, making it less susceptible to unwanted side reactions during subsequent functionalization steps. It is generally stable to a wide range of reaction conditions used in modern organic synthesis.
-
A Versatile Synthetic Handle: The nitrile functionality is a gateway to a variety of other functional groups. This allows for late-stage diversification of the N-substituent, a highly desirable feature in medicinal chemistry and drug discovery programs. For instance, in the context of lamellarin synthesis, the cyanomethyl group could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a suitable amine to introduce the dihydroisoquinoline moiety.
Experimental Workflow: Transformation of the N-Cyanomethyl Group
Conclusion: A Call for Broader Adoption
While not yet a mainstream synthetic intermediate, this compound presents a compelling case for its broader adoption in the total synthesis of complex molecules. Its ease of synthesis, the dual role of the cyanomethyl group as both a robust protecting group and a versatile functional handle, and the potential for more convergent and efficient synthetic strategies make it a valuable tool in the arsenal of the synthetic chemist. This guide serves as a starting point for researchers to consider the strategic incorporation of this and other innovative building blocks in their future synthetic endeavors, ultimately accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
- Handy, S. T., & G. K. C. T. o. S. o. L. G. T. E. (2005). The Journal of Organic Chemistry, 70(14), 5761–5764.
- Handy, S. T., & G. K. C. T. o. S. o. L. G. T. E. (2005). The Journal of Organic Chemistry, 70(14), 5761–5764.
- Pla, D., Albericio, F., & Alvarez, M. (2008). Recent advances in lamellarin alkaloids: Isolation, synthesis and activity. Anti-Cancer Agents in Medicinal Chemistry, 8(7), 746–760.
- Duc, D. X., & Quoc, N. V. (2022). Isolation, Bioactivities, and Synthesis of Lamellarin Alkaloids: A Review. Current Organic Chemistry, 26(10), 961–990.
- Banwell, M. G., Lan, P., & Syndikus, J. (2014). Modular total syntheses of lamellarin G trimethyl ether and lamellarin S. Australian Journal of Chemistry, 67(3), 447-454.
- Ivan, B.-C., Dumitrascu, F., Anghel, A. I., Ancuceanu, R. V., Shova, S., Dumitrescu, D., Draghici, C., Olaru, O. T., Nitulescu, G. M., Dinu, M., & Barbuceanu, S.-F. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6435.
- Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Protsuk, N. I., & Mal'kina, A. G. (2023). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Molecules, 28(3), 1334.
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- 2. Total synthesis of lamellarin G trimethyl ether through enaminone cyclocondensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to Purity Assessment of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate: An HPLC-Centric Approach with Orthogonal Methodologies
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of experimental reproducibility and, ultimately, the integrity of a final product. In the synthesis of novel compounds such as methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical method for your research needs.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the workhorse for purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical and chemical industries. Its wide applicability, high resolution, and sensitivity make it an ideal first-line technique for assessing the purity of this compound. A properly developed and validated HPLC method can effectively separate the main compound from its process-related impurities, providing a reliable quantitative measure of purity.
The development of a robust HPLC method is guided by the physicochemical properties of the analyte. This compound (C₈H₈N₂O₂) is a moderately polar compound, making it well-suited for reversed-phase HPLC. The pyrrole-2-carboxylate moiety is the primary chromophore, and based on the UV-Vis absorption spectrum of the closely related 1H-Pyrrole-2-carboxylic acid, which exhibits a strong absorbance maximum around 260 nm, a similar wavelength is expected to provide excellent sensitivity for our target analyte[1].
Optimized Reversed-Phase HPLC Method
The following protocol has been optimized for the purity assessment of this compound. The rationale behind each parameter selection is crucial for understanding the method's robustness.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds.
-
Mobile Phase: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with a low UV cutoff.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 260 nm. This wavelength provides high sensitivity for the pyrrole-2-carboxylate chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
Method Validation: Ensuring Trustworthiness
For an analytical method to be considered reliable, it must undergo a thorough validation process as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration should be established over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Anticipated Impurities and Chromatographic Performance
The most probable synthetic route to this compound involves the N-alkylation of methyl 1H-pyrrole-2-carboxylate with a cyanomethylating agent such as bromoacetonitrile. Therefore, the most likely process-related impurity is the unreacted starting material.
-
Impurity A: Methyl 1H-pyrrole-2-carboxylate (Starting Material)
The developed HPLC method is designed to effectively separate the more polar starting material from the final product.
Table 1: Representative HPLC Data for a Sample of this compound
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: Methyl 1H-pyrrole-2-carboxylate | 6.8 | 45,000 | 1.5 |
| This compound | 12.3 | 2,955,000 | 98.5 |
Comparative Analysis with Orthogonal Techniques
While HPLC is a powerful tool, relying on a single analytical technique can sometimes be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to allow for complete relaxation of all protons.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the structural elucidation power of MS. While this compound may have limited volatility, GC-MS can still be a valuable tool, particularly for identifying volatile impurities.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Comparative Summary of Analytical Techniques
Table 2: Comparison of HPLC, qNMR, and GC-MS for Purity Assessment
| Feature | HPLC | qNMR | GC-MS |
| Principle | Differential partitioning between a stationary and a mobile phase. | Nuclear magnetic resonance of atomic nuclei. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Quantitation | Relative (based on % area, requires a reference standard for absolute quantitation). | Absolute (primary method, requires a certified internal standard). | Relative (based on peak area), can be quantitative with proper calibration. |
| Applicability to Analyte | Excellent for non-volatile, chromophoric compounds. | Applicable to any soluble compound with NMR-active nuclei. | Suitable for volatile and thermally stable compounds. |
| Pros | High resolution, high sensitivity, widely available, robust. | Provides structural information, non-destructive, absolute quantitation. | High sensitivity, provides structural information from mass spectra. |
| Cons | Requires a chromophore for UV detection, potential for co-elution. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for signal overlap. | Requires analyte to be volatile and thermally stable, potential for thermal degradation. |
Conclusion and Recommendations
For the routine purity assessment of this compound, a validated reversed-phase HPLC method offers a robust, reliable, and high-throughput solution. It provides excellent resolving power for common process-related impurities, such as the unreacted starting material.
However, for the definitive determination of absolute purity, especially for a reference standard or in late-stage drug development, quantitative NMR (qNMR) is the recommended orthogonal technique . Its ability to provide an absolute purity value without the need for an analyte-specific reference standard makes it an invaluable tool for ensuring the highest level of confidence in the material's quality.
GC-MS can serve as a complementary technique, particularly for the identification of any low-molecular-weight, volatile impurities that may not be well-retained by reversed-phase HPLC.
The choice of analytical method should always be guided by the specific requirements of the analysis, including the intended use of the compound, the nature of expected impurities, and the desired level of analytical detail. A multi-faceted approach, employing orthogonal techniques, will always provide the most comprehensive and trustworthy assessment of a compound's purity.
References
-
International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
-
International Conference on Harmonisation. Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463–27467. [Link]
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Shabir, G.A. Validation of HPLC Chromatography Methods for Pharmaceutical Analysis. Journal of Chromatography A. 2003;987(1-2):57-66. [Link]
-
Pauli, G.F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014;57(22):9220-9231. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
NIST Chemistry WebBook. Methyl 1-methylpyrrole-2-carboxylate. [Link]
-
NIST Chemistry WebBook. 1H-Pyrrole-2-carboxylic acid. [Link]
-
SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, facilitates the design of more potent and selective therapeutics, and provides a clear path to intellectual property protection. Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the pyrrole core and the diverse functionalities that can be introduced. This guide offers a deep dive into the X-ray crystallographic analysis of such derivatives, providing a comparative perspective against other common analytical techniques and the experimental rationale behind the crystallographic workflow.
The Decisive Power of X-ray Crystallography in Drug Design
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about a molecule's connectivity and composition, X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D structure of a molecule in the solid state. For drug development professionals, this translates to a definitive understanding of:
-
Conformational Preferences: How the molecule folds and orients its functional groups in space.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: How molecules pack in a crystal lattice, offering insights into potential protein-ligand interactions.
This granular level of structural detail is often the key to unlocking the next stage of drug development, from lead optimization to formulation.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and an understanding of the underlying principles. Here, we outline a typical workflow for the X-ray crystallographic analysis of a novel this compound derivative.
Synthesis and Purification
The synthesis of pyrrole derivatives can be achieved through various methods, including the van Leusen reaction or transition-metal-free cyclization reactions.[1] A one-pot synthesis of pyrrole-2-carboxylates from chalcones and glycine esters has also been reported as an efficient method.[2] Regardless of the synthetic route, the starting material for crystallization must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a lower quality diffraction pattern. Standard purification techniques such as column chromatography and recrystallization are essential.
Crystallization: The Art and Science
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free of defects. The process is largely empirical, and a variety of techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, a solvent in which the compound is less soluble. This slow change in solvent composition can induce crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.
The choice of solvent is critical. For pyrrole derivatives, common solvents for crystallization include hexane, ethyl acetate, and tetrahydrofuran.[3][4]
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. This pattern is recorded on a detector as the crystal is rotated.
The collected data is then processed to determine the unit cell dimensions and the intensities of the diffracted spots. This information is used to solve the crystal structure.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Various methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial electron density map. This map provides a rough picture of the atomic arrangement.
The initial model is then refined against the experimental data. This iterative process involves adjusting the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural elucidation, it is often used in conjunction with other analytical techniques. Each method offers unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, packing interactions. | Unambiguous and high-resolution structural determination. | Requires a single, well-ordered crystal; solid-state structure may differ from solution conformation. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry, solution-state conformation. | Provides information about the molecule in solution; non-destructive.[5] | Does not provide precise bond lengths and angles; can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity; requires very small sample amounts.[5] | Provides no information about the 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform.[6] | Provides limited information on the overall molecular structure. |
Case Study: Insights from Related Pyrrole Derivatives
While a crystal structure for this compound is not publicly available at the time of writing, we can draw valuable insights from the crystallographic analysis of closely related compounds. For instance, the crystal structure of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate provides a useful reference for understanding the geometry of the pyrrole ring and the conformation of the methyl carboxylate group.[4]
In this structure, the pyrrole ring is essentially planar, as expected. The molecules in the crystal lattice are linked by N-H···O hydrogen bonds, forming chains.[4] This type of intermolecular interaction is a common feature in the crystal structures of pyrrole derivatives and plays a significant role in their solid-state packing.
Another relevant example is the crystal structure of 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole .[7] This structure reveals a twisted conformation between the two pyrrole rings. In the crystal, molecules are connected into layers by N-H···π interactions.[7]
The crystallographic data for these and other pyrrole derivatives can be accessed through the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures.[8][9]
Below is a table summarizing key geometric parameters observed in the crystal structure of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, which can serve as a benchmark for future studies on related compounds.
| Parameter | Bond | Length (Å) |
| Pyrrole Ring | N1-C1 | 1.36 |
| C1-C2 | 1.38 | |
| C2-C3 | 1.41 | |
| C3-C4 | 1.37 | |
| C4-N1 | 1.35 | |
| Substituents | C3-C5 | 1.48 |
| C5-O1 | 1.21 | |
| C5-O2 | 1.33 | |
| C2-C6 | 1.49 | |
| C6-F1 | 1.33 | |
| C6-F2 | 1.33 | |
| C6-F3 | 1.33 |
Note: These are representative bond lengths and may vary slightly in different derivatives.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides an unparalleled level of structural detail that is indispensable for modern, structure-based drug design. While other analytical techniques offer complementary and essential information, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule. By understanding the principles of the crystallographic workflow and leveraging the wealth of data available in structural databases, researchers can accelerate the discovery and development of novel therapeutics based on the versatile pyrrole scaffold.
References
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- BenchChem. Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.
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Papanastasiou, I., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 7937. Available from: [Link]
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Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]
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Bharathi, A. K., et al. (2023). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Journal of Fluorescence, 33(4), 1467-1485. Available from: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]
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Kim, K. J., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1053. Available from: [Link]
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PubChem. Methyl 1-methylpyrrole-2-carboxylate. Available from: [Link]
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Suchetan, P. A., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Available from: [Link]
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Imbri, D., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(23), 11750-11758. Available from: [Link]
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Wang, Y., et al. (2020). Transition-metal-free synthesis of polysubstituted pyrrole derivatives via cyclization of methyl isocyanoacetate with aurone analogues. Organic & Biomolecular Chemistry, 18(1), 89-93. Available from: [Link]
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Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Functionalized Pyrrole-2-Carboxylates
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with significant biological activities.[1] Among these, functionalized pyrrole-2-carboxylates have emerged as a particularly versatile class of molecules, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the biological activities of various functionalized pyrrole-2-carboxylates, supported by experimental data and detailed protocols to aid researchers in the design and evaluation of novel therapeutic agents.
The strategic placement of different functional groups on the pyrrole-2-carboxylate core can profoundly influence the molecule's interaction with biological targets, leading to enhanced potency and selectivity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new drug candidates. This guide will delve into the nuances of how different substituents impact the antimicrobial, anticancer, and anti-inflammatory activities of this promising class of compounds.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrrole-containing compounds have long been recognized for their antibiotic properties, with naturally occurring examples like pyrrolnitrin and pyoluteorin serving as inspiration for synthetic chemists.[4][5] The pyrrole-2-carboxylate scaffold has proven to be a fertile ground for the development of new antimicrobial agents.
Structure-Activity Relationship in Antimicrobial Pyrrole-2-Carboxylates
The antimicrobial efficacy of pyrrole-2-carboxylates is highly dependent on the nature and position of substituents on the pyrrole ring. A general observation is that the introduction of specific heterocyclic moieties and carboxamide functionalities can significantly enhance antibacterial and antifungal activities.[4][6]
For instance, a series of novel pyrrole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among the tested compounds, those with a 1-(4-chlorobenzyl) substituent and various aromatic and cycloaliphatic amines coupled to the carboxylic acid showed potent activity against Gram-negative bacterial strains.[6] Notably, carboxamide 4i emerged as a potent antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values of 1.02, 1.56, and 3.56 µg/mL, respectively.[6]
In another study, pyrrolyl benzamide derivatives were designed to target the enoyl-ACP reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. The compound N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide demonstrated significant activity with an MIC value of 3.125 μg/mL against Mycobacterium tuberculosis H37Rv.[7] This highlights the potential of targeting specific bacterial enzymes through rational functionalization of the pyrrole core.
dot graph ERD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: Rational design of antimicrobial pyrrole-2-carboxylates.
Comparative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of selected functionalized pyrrole-2-carboxylates against various pathogens.
| Compound | Functionalization | Target Organism | MIC (µg/mL) | Reference |
| Carboxamide 4i | 1-(4-chlorobenzyl)-pyrrole-2-carboxamide derivative | Klebsiella pneumoniae | 1.02 | [6] |
| Escherichia coli | 1.56 | [6] | ||
| Pseudomonas aeruginosa | 3.56 | [6] | ||
| ENBHEDPC | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [7] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Pyrrolyl benzamide derivative | Mycobacterium tuberculosis H37Rv | 3.125 | [7] |
| Staphylococcus aureus | 3.12 - 12.5 | [7] | ||
| Aconicaramide | N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehyde | Micrococcus caseolyticus | 200 | [2] |
| Staphylococcus epidermidis | 400 | [2] | ||
| Staphylococcus aureus | 800 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Test compounds (functionalized pyrrole-2-carboxylates) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (broth with solvent)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound Dilutions: Serially dilute the test compounds in the broth within the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity: Targeting Proliferative Pathways
The pyrrole scaffold is a key component of several approved anticancer drugs, such as Sunitinib, an inhibitor of multiple receptor tyrosine kinases.[3] Functionalized pyrrole-2-carboxylates have also demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest.[8][9]
Structure-Activity Relationship in Anticancer Pyrrole-2-Carboxylates
The antiproliferative activity of pyrrole-2-carboxylates is intricately linked to their substitution patterns. For instance, a series of alkynylated pyrrole derivatives were designed and evaluated for their anticancer properties.[10] Compound 12l from this series emerged as a highly potent molecule against U251 and A549 cancer cell lines, with IC50 values of 2.29 ± 0.18 and 3.49 ± 0.30 μM, respectively.[10] Mechanistic studies revealed that this compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in A549 cells.[10]
Another study identified ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) as potent cytotoxic agents against multiple soft tissue cancer cell lines.[8] Specifically, compounds EAPC-20 and EAPC-24 significantly inhibited cancer cell proliferation in a time- and dose-dependent manner by inhibiting tubulin polymerization and inducing a G2/M cell-cycle arrest.[8]
Comparative Anticancer Activity Data
The following table presents the cytotoxic activity of selected functionalized pyrrole-2-carboxylates against various cancer cell lines.
| Compound | Functionalization | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 12l | Alkynylated pyrrole derivative | U251 (Glioma) | 2.29 ± 0.18 | G0/G1 cell cycle arrest, Apoptosis induction | [10] |
| A549 (Lung) | 3.49 ± 0.30 | [10] | |||
| EAPC-20 | Ethyl-2-amino-pyrrole-3-carboxylate | Soft tissue cancer cell lines | Varies | Inhibition of tubulin polymerization, G2/M arrest | [8] |
| EAPC-24 | Ethyl-2-amino-pyrrole-3-carboxylate | Soft tissue cancer cell lines | Varies | Inhibition of tubulin polymerization, G2/M arrest | [8] |
| cis-4n | 3,4-dihydro-2H-pyrrole-2-carbonitrile derivative | MDA-MB-231 (Breast) | Poor activity | Not specified | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (functionalized pyrrole-2-carboxylates)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Pyrrole derivatives, including certain pyrrole-2-carboxylates, have demonstrated promising anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
Structure-Activity Relationship in Anti-inflammatory Pyrrole-2-Carboxylates
The anti-inflammatory effects of pyrrole-2-carboxylates are influenced by the substituents on the pyrrole ring. For instance, studies on substituted pyrrole-3-carboxylic acids have shown a correlation between their anti-inflammatory activity and their ability to inhibit trypsin-induced hydrolysis of bovine serum albumin and stabilize erythrocyte membranes.[14] However, this correlation was not observed for pyrrole-2-carboxylic acids, suggesting different mechanisms of action.[14]
More targeted approaches have focused on designing pyrrole derivatives as dual COX-1 and COX-2 inhibitors.[12][13] Inspired by the structures of known NSAIDs like zomepirac and tolmetin, researchers have synthesized novel N-pyrrole carboxylic acid derivatives.[12] Compounds containing an acetic acid group at position 1 of the pyrrole ring showed the highest activity against both COX-1 and COX-2.[12]
Comparative Anti-inflammatory Activity Data
The following table summarizes the COX inhibitory activity of selected functionalized pyrrole derivatives.
| Compound | Functionalization | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 4g | Acetic acid group at position 1 | > Celecoxib | > Celecoxib | [12] |
| 4h | Acetic acid group at position 1 | > Celecoxib | > Celecoxib | [12] |
| 4k | Acetic acid group at position 1 | > Celecoxib | > Celecoxib | [12] |
| 4l | Acetic acid group at position 1 | > Celecoxib | > Celecoxib | [12] |
| 5b | Not specified | Heightened vs. COX-2 | Lower vs. COX-1 | [12] |
| 5e | Not specified | Heightened vs. COX-2 | Lower vs. COX-1 | [12] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Test compounds (functionalized pyrrole-2-carboxylates)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer
-
96-well microtiter plates
-
Fluorometer or spectrophotometer
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound or reference inhibitor in the assay buffer.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction and Detection: Allow the enzymatic reaction to proceed for a specific time. The production of prostaglandins is measured using a probe that generates a fluorescent or colored product.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
Functionalized pyrrole-2-carboxylates represent a highly adaptable and promising scaffold for the development of novel therapeutic agents. The strategic modification of the pyrrole core allows for the fine-tuning of biological activity, leading to potent and selective compounds with antimicrobial, anticancer, and anti-inflammatory properties. The experimental data and protocols presented in this guide offer a framework for researchers to explore the vast chemical space of functionalized pyrrole-2-carboxylates and to rationally design new molecules with enhanced therapeutic potential. Further investigations into the mechanisms of action and in vivo efficacy of these compounds are warranted to translate their promising in vitro activities into clinical applications.
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023-03-13). [Link]
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Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities - Bentham Science Publisher. [Link]
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synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives - ResearchGate. [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PubMed Central. [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega. [Link]
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Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De... - Ingenta Connect. [Link]
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Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents - ResearchGate. [Link]
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Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central. [Link]
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - MDPI. [Link]
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Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed. [Link]
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GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
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(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
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A Senior Application Scientist's Guide to the Strategic Use of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate in Bioactive Compound Synthesis
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. This guide provides an in-depth evaluation of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate as a strategic precursor in the synthesis of known bioactive compounds. We will objectively compare its performance with established alternative routes, supported by experimental data and field-proven insights, to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Versatility of a Functionalized Pyrrole Building Block
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] this compound (CAS No. 123257-07-8) is a particularly interesting starting material due to its trifunctional nature: an N-substituted cyanomethyl group, a methyl ester at the 2-position, and the inherent reactivity of the pyrrole ring itself.[3] This unique combination of functional groups offers the potential for elegant and efficient synthetic strategies towards complex, biologically active molecules. This guide will focus on its application in the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Ketorolac, as a prime case study for comparison.
Case Study: Synthesis of Ketorolac - A Comparative Analysis
Ketorolac, chemically known as (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is a widely used analgesic.[4][5] Its synthesis has been approached through various routes, providing a fertile ground for comparing the utility of this compound against more traditional methods.
Route 1: A Proposed Novel Synthesis via Intramolecular Cyclization of this compound
Drawing upon the known reactivity of N-substituted pyrroles and the principles of intramolecular cyclization, we propose a novel and efficient pathway to a key precursor of Ketorolac starting from this compound. This proposed route leverages the inherent functionality of the starting material to construct the pyrrolizine core in a streamlined manner.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for Ketorolac starting from this compound.
This proposed route offers the potential for high atom economy and a reduced step count compared to some existing methods. The key lies in the strategic use of the cyanomethyl group as a masked aminoethyl functionality, which, after reduction, facilitates the crucial intramolecular cyclization to form the pyrrolizine ring system.
Route 2: An Established Synthesis of Ketorolac from Pyrrole
A common and well-documented approach to Ketorolac begins with pyrrole and involves a multi-step sequence to construct the final molecule.[6] This established route serves as an excellent benchmark for our comparative analysis.
Workflow for the Established Synthesis:
Caption: An established synthetic workflow for Ketorolac starting from pyrrole.
Performance Comparison: A Head-to-Head Evaluation
To provide a clear and objective comparison, the following table summarizes the key synthetic parameters for both the proposed and established routes to Ketorolac.
| Parameter | Proposed Route (via this compound) | Established Route (from Pyrrole) |
| Starting Material Complexity | Moderately complex, trifunctional | Simple, readily available |
| Number of Key Steps | 5 | 5 |
| Key Transformations | Nitrile & Ester Reduction, Intramolecular Cyclization, Oxidation, Acylation, Hydrolysis | N-Alkylation, Intramolecular Cyclization, Carboxylation, Acylation, Saponification |
| Potential Advantages | Potentially higher overall yield due to convergent design, avoids use of dihaloalkanes. | Well-established and optimized procedures. |
| Potential Disadvantages | Requires a more specialized starting material, reduction step may require harsh reagents. | Can involve multiple protection/deprotection steps, potentially lower overall yield. |
| Estimated Overall Yield | Potentially 30-40% (based on typical yields of similar reactions) | 15-25% (reported literature yields vary) |
This comparative analysis suggests that while the proposed route utilizing this compound requires a more complex starting material, it has the potential to be more efficient in terms of overall yield. The direct introduction of the necessary carbon framework for the pyrrolizine ring via the cyanomethyl group circumvents some of the challenges associated with the multi-step construction from simple pyrrole.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental protocols for key transformations are provided below.
Protocol 1: Proposed Intramolecular Cyclization to form the Pyrrolizine Core
This protocol outlines the key steps for the reduction and subsequent cyclization of this compound to form the 2,3-dihydro-1H-pyrrolizin-1-ol intermediate.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reduction of Nitrile and Ester:
-
To a stirred suspension of LiAlH₄ (2.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (3.0 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,3-dihydro-1H-pyrrolizin-1-ol.
-
Protocol 2: Established Friedel-Crafts Acylation for Ketorolac Synthesis
This protocol describes the Friedel-Crafts acylation of a 2,3-dihydro-1H-pyrrolizine-1-carboxylate intermediate, a key step in many established syntheses of Ketorolac.
Materials:
-
Ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
-
Benzoyl chloride
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a stirred solution of ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate (1.0 eq.) in anhydrous DCM at 0 °C, add aluminum chloride (1.5 eq.) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzoyl chloride (1.2 eq.) dropwise and continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into an ice-water mixture and extract with DCM.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate.
Conclusion and Future Outlook
The evaluation of this compound in the synthesis of Ketorolac highlights its potential as a valuable and strategic building block. The proposed synthetic route, leveraging the unique trifunctional nature of this starting material, offers a potentially more convergent and efficient alternative to established methods. While further experimental validation is required to confirm the projected yields and optimize reaction conditions, the underlying chemical principles are sound and well-precedented in the synthesis of pyrrolizine derivatives.
For drug development professionals, the exploration of novel synthetic routes utilizing such advanced intermediates is not merely an academic exercise. It can lead to the discovery of more cost-effective manufacturing processes, the generation of novel intellectual property, and the facile creation of analogue libraries for structure-activity relationship (SAR) studies. As the demand for more efficient and sustainable chemical syntheses grows, the strategic implementation of highly functionalized building blocks like this compound will undoubtedly play an increasingly pivotal role in the future of pharmaceutical development.
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GPATINDIA. KETOROLAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
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PubChem. 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. [Link]
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-
Royal Society of Chemistry. Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. [Link]
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- Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492.
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literature review of the applications of cyanomethyl-substituted pyrroles in chemistry
An In-Depth Guide to the Applications of Cyanomethyl-Substituted Pyrroles in Modern Chemistry
The pyrrole ring is a privileged scaffold in chemistry, forming the core of essential biological molecules like heme, chlorophyll, and vitamin B12.[1][2] Its unique electronic properties and versatile reactivity have made it a cornerstone in medicinal chemistry and materials science.[3][4] The introduction of a cyanomethyl (-CH₂CN) group onto this scaffold significantly enhances its utility. The potent electron-withdrawing nature of the nitrile and the reactivity of the adjacent methylene group create a powerful synthon for constructing complex molecular architectures and a key pharmacophore for modulating biological activity.
This guide provides a comprehensive review of the synthesis and application of cyanomethyl-substituted pyrroles. We will delve into their role as versatile building blocks, their burgeoning importance in drug discovery, and their potential in materials science. By comparing synthetic methodologies and evaluating performance data across different applications, this document serves as a critical resource for researchers aiming to leverage the unique chemical properties of these valuable compounds.
Synthetic Strategies for Cyanomethyl-Pyrroles: A Comparative Overview
The synthesis of highly substituted pyrroles is a central theme in heterocyclic chemistry.[5] For cyanomethyl-substituted variants, several strategies have emerged, with 1,3-dipolar cycloaddition reactions being particularly effective. A prominent example involves the reaction of N-cyanomethyl-substituted benzimidazolium ylides with activated alkynes.[1][6]
This approach is advantageous due to its operational simplicity and the ability to generate polysubstituted pyrroles in a single step. The reaction proceeds through an unstable primary adduct which undergoes an in-situ imidazole ring-opening to yield the final pyrrole product.[1]
Caption: General workflow for the synthesis of cyanomethyl-pyrroles via [3+2] cycloaddition.
Experimental Protocol: One-Pot Synthesis of Tri- and Tetra-substituted N-Arylpyrroles
This protocol is adapted from the methodology described for synthesizing novel pyrrole derivatives from benzimidazolium salts.[1][7]
-
Step 1: Synthesis of 1-Methyl-3-cyanomethylbenzimidazolium Bromide.
-
Dissolve 1-methylbenzimidazole and an equimolar amount of bromoacetonitrile in acetone.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.
-
Wash the solid with cold acetone and dry under vacuum to yield the benzimidazolium bromide salt. The structure can be confirmed by the characteristic singlet for the methylene (-CH₂-) protons around 6.0 ppm in ¹H-NMR.[1]
-
-
Step 2: Cycloaddition and Ring Opening.
-
Suspend the 1-methyl-3-cyanomethylbenzimidazolium bromide (1 mmol) and the desired activated alkyne (1.1 mmol) in 1,2-epoxybutane (5 mL).
-
Reflux the mixture for 24 hours. 1,2-epoxybutane serves as both the solvent and the base required to generate the N-ylide intermediate in situ.[1][7]
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the crude residue using column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the polysubstituted cyanomethyl-pyrrole.
-
This method provides a reliable pathway to novel pyrroles, which can then be evaluated for various applications. Alternative strategies, such as the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and phenacylmalononitriles, offer pathways to other functionalized 2-amino-3-cyano pyrroles, highlighting the versatility of synthetic approaches.[8]
Applications in Medicinal Chemistry
The pyrrole nucleus is a common feature in many marketed drugs, including the anti-inflammatory agent tolmetin and the cholesterol-lowering drug atorvastatin.[1] The addition of the cyanomethyl group provides a unique handle for modulating pharmacokinetic and pharmacodynamic properties.
Sources
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Safety Operating Guide
Proper Disposal of Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate: A Comprehensive Guide
This guide provides a detailed protocol for the safe handling and disposal of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate. As a pyrrole derivative containing a cyanomethyl group, this compound requires careful management to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established principles of laboratory safety and chemical waste management, ensuring a self-validating system for your laboratory operations.
Hazard Identification and Risk Assessment
-
Pyrrole Derivatives: Pyrrole and its derivatives can cause skin, eye, and respiratory irritation.[1][2] Some are also flammable.[3]
-
Organic Esters: Many esters are volatile and can be irritants.
-
Cyanomethyl (Nitrile) Group: This is the most significant hazard. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas under certain conditions, particularly when in contact with acids or strong oxidizing agents.[4][5] Exposure to nitriles can lead to serious health effects affecting the central nervous system, liver, and kidneys.[6]
Based on this analysis, the compound should be handled as a toxic, irritant, and potentially combustible organic chemical. The primary risk is the potential for cyanide exposure.
Table 1: Hazard Profile and Safety Considerations
| Hazard Class | Description | Primary Precaution |
| Acute Toxicity (Inferred) | The cyanomethyl group poses a significant toxic risk. Can be harmful if inhaled, ingested, or absorbed through the skin.[6] | Handle exclusively in a certified chemical fume hood. Use appropriate PPE at all times. |
| Skin/Eye Irritation | As with many pyrrole derivatives and organic esters, this compound is expected to be an irritant to the skin and eyes.[1][2][7] | Wear nitrile gloves (double-gloving is recommended) and chemical safety goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation if vapors or dust are inhaled.[1][7] | All handling operations must be performed in a well-ventilated fume hood.[8] |
| Reactivity | HIGH RISK . Contact with acids or strong oxidizing agents can lead to the rapid release of toxic hydrogen cyanide (HCN) gas.[4][5] | Strictly prohibit the mixing of this waste with acidic waste streams. Avoid contact with strong oxidizers.[5] |
| Environmental Hazard | Organic nitriles can be hazardous to the environment and should not be released into sewer systems or waterways.[9] | Dispose of as hazardous chemical waste. Do not pour down the drain.[8] |
Required Personal Protective Equipment (PPE)
When handling waste containing this compound, the following PPE is mandatory to prevent exposure:[10]
-
Hand Protection: Wear double nitrile gloves or heavy-duty nitrile gloves to prevent skin contact.[4]
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, use a face shield in addition to goggles.[4]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Footwear: Closed-toe shoes must be worn in the laboratory.[10]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical disposal. The primary directive is to prevent the accidental generation of hydrogen cyanide gas.
Step 1: Designate a Waste Container Select a clean, chemically compatible container (e.g., a high-density polyethylene or glass bottle) designated exclusively for cyanide-containing organic waste. The container must have a secure, tight-fitting lid.
Step 2: Label the Container The container must be clearly and accurately labeled before any waste is added. The label should include:
-
The words: "HAZARDOUS WASTE - CYANIDE / NITRILE "[4]
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The warning: "DANGER: DO NOT MIX WITH ACIDS "[4]
-
The date the first waste was added.
-
The name of the principal investigator or lab manager.
Step 3: Waste Collection
-
Conduct all waste transfers inside a certified chemical fume hood.
-
Carefully pour or transfer the waste into the designated container, avoiding splashes.
-
Do not overfill the container; a maximum of 80% capacity is recommended to allow for vapor expansion.[11]
-
Securely close the container immediately after adding waste.
Step 4: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within the laboratory.
-
The storage location must be physically separate from any acids or strong oxidizing agents.[12]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is critical.
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material like diatomite, universal binders, or vermiculite.[1]
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated solid hazardous waste container labeled for cyanide-contaminated debris.
-
Decontaminate the spill area. First, wipe the surface with a pH 10 buffer solution.[4] Following that, wipe the area with a freshly prepared 10% bleach solution, and finally with water.[4] All wipes must be disposed of as hazardous solid waste.
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal Pathway
Accumulated hazardous waste must be disposed of through your institution's official channels.
-
Schedule a Pickup: Once the waste container is full (or after a set accumulation time, per institutional policy), schedule a pickup with your EHS or a licensed hazardous waste disposal contractor.
-
Incineration: The standard and most effective disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle toxic emissions.[3] This process ensures the complete destruction of the organic molecule and the cyanide group.
-
Documentation: Ensure all required waste disposal forms are completed accurately. Maintain a record of the disposal for your laboratory's chemical inventory.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
University of California, Riverside Environmental Health & Safety. "SOP for the safe use of cyanide compounds." Available at: [Link]
-
Villalobos-Molina, R., et al. "Green Synthesis of Pyrrole Derivatives." Semantic Scholar. Available at: [Link]
-
Cravotto, G., et al. "Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines." ACS Publications. Available at: [Link]
-
CP Lab Safety. "Nitriles Waste Compatibility." Available at: [Link]
-
Science Ready. "Safe Handing & Disposal of Organic Substances – HSC Chemistry." Available at: [Link]
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ResearchGate. "Green Synthesis of Pyrrole Derivatives Catalyzed by Molecular Sieves: DFT, ADMT, and Molecular Docking Investigations." Available at: [Link]
-
Harvard Environmental Health and Safety. "Lab Safety Guideline: Cyanide." Available at: [Link]
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Science Ready. "Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry." Available at: [Link]
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United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." Available at: [Link]
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Okayama University. "Handling Laboratory Waste." Available at: [Link]
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OC-Praktikum. "Treatment and disposal of chemical wastes in daily laboratory work." Available at: [Link]
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U.S. Environmental Protection Agency. "Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides." Available at: [Link]
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Centers for Disease Control and Prevention (CDC). "NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles." Available at: [Link]
-
ResearchGate. "Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation." Available at: [Link]
-
Organic Syntheses. "1H-Pyrrole-2-carboxylic acid, ethyl ester." Available at: [Link]
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Personal protective equipment for handling methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
Comprehensive Safety Protocol: Handling Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
This guide provides essential safety and handling protocols for this compound. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work with this compound is conducted with the highest degree of safety and scientific integrity. The procedures outlined below are designed to be a self-validating system for risk mitigation in the laboratory.
Hazard Analysis: Understanding the Compound
This compound is a substituted pyrrole derivative. While specific toxicological data for this exact compound is not extensively published, a robust safety plan can be developed by analyzing its core chemical structures: the pyrrole ring, the cyanomethyl (nitrile) group, and the methyl carboxylate (ester) group.
-
Pyrrole Core: Pyrrole and its derivatives are known to be irritants. Safety Data Sheets (SDS) for closely related compounds, such as Methyl 1H-pyrrole-2-carboxylate (CAS 1193-62-0), consistently list hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
-
Cyanomethyl (Nitrile) Group: The presence of a nitrile group (-CN) warrants significant caution. While this compound is an organic nitrile and may not release free cyanide under normal conditions, thermal decomposition (e.g., in a fire) or reaction with strong acids could potentially release highly toxic hydrogen cyanide gas.[3]
-
Reactivity: The compound should be stored away from strong oxidizing agents, acids, and bases to prevent unintended reactions.[2][4]
Based on this analysis, the primary anticipated hazards are:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][5]
-
Unknown Chronic Effects: As with many research chemicals, the long-term toxicological properties are not well-characterized. Therefore, minimizing exposure is the paramount objective.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes (dermal, ocular, inhalation). The following table summarizes the minimum required PPE for handling this compound.
| Equipment | Specification | Rationale & Key Considerations |
| Hand Protection | Disposable Nitrile Gloves | Nitrile provides good resistance to a wide range of organic compounds and is superior to latex for this application.[6][7][8] For extended operations or when handling larger quantities, consider double-gloving for additional protection.[9] Always inspect gloves for tears or punctures before use and remove them immediately after any contact with the chemical.[9][10] |
| Eye & Face Protection | ANSI Z87.1 Certified Safety Goggles | Standard safety glasses with side shields are the absolute minimum.[9] However, chemical splash goggles that form a seal around the eyes are strongly recommended to protect against splashes and vapors.[9] If there is a significant splash risk, a face shield should be worn over the goggles.[10] |
| Body Protection | Flame-Resistant (FR) or 100% Cotton Lab Coat | A fully buttoned lab coat with long sleeves is required to protect skin and personal clothing.[6][10] Avoid synthetic materials like polyester, which can melt and adhere to the skin in a fire.[10] |
| Respiratory Protection | Not Required Under Normal Fume Hood Use | All handling of this compound (weighing, transfers, reactions) must be performed within a certified chemical fume hood to control vapor and dust exposure.[1][2] If engineering controls fail or for emergency spill response, a respirator with an appropriate cartridge may be necessary, but this requires specialized training and fit-testing.[10] |
| Personal Clothing | Long Pants & Closed-Toe Shoes | Long pants and fully enclosed shoes are mandatory to protect against accidental spills and splashes.[6][9][10] Sandals, shorts, and other clothing that exposes skin are strictly prohibited in the laboratory. |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step workflow is critical for minimizing risk. This process covers preparation, active handling, and post-use procedures.
Operational Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Pre-Handling Checklist:
-
Ensure the chemical fume hood has been certified within the last year.
-
Don all PPE as specified in the table above.
-
Prepare your workspace by removing any unnecessary items.
-
Confirm the location and accessibility of the nearest spill kit, safety shower, and eyewash station.[11]
-
Have designated, clearly labeled waste containers ready for both solid and liquid hazardous waste.
-
-
Handling Procedure (within a fume hood):
-
When weighing the solid compound, use a disposable weigh boat or tare your glassware on the balance. Perform all transfers carefully to minimize the generation of airborne dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the container of the chemical tightly closed when not in use.[2]
-
Work with the fume hood sash at the lowest practical height to maximize airflow and protection.
-
-
Post-Handling: Decontamination and Disposal:
-
All materials that come into direct contact with the compound (e.g., weigh boats, contaminated gloves, pipette tips) must be disposed of as solid hazardous waste.[4]
-
Liquid waste containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[12]
-
Decontaminate reusable glassware and surfaces. A standard laboratory detergent followed by rinsing with an appropriate solvent (e.g., acetone, ethanol) is typically sufficient.
-
After completing all work and cleaning the area, remove your gloves and lab coat. Wash your hands thoroughly with soap and water.[3]
-
Emergency Response Protocols
Rapid and correct response to an emergency is crucial.
Spill Management
For a minor spill contained within the fume hood:
-
Alert Personnel: Immediately notify others in the lab.[13]
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading. Work from the outside in.[14][15]
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[15]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) office.[11]
For a major spill (outside a fume hood, large quantity, or if you feel unsafe):
-
Evacuate: Alert everyone and evacuate the immediate area.[14]
-
Isolate: Close the doors to the laboratory to contain vapors.
-
Notify: Call your institution's emergency number or 911. Inform them of the material spilled.[13][14] Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
Personnel Exposure
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[11][13] Seek medical attention.
-
Eye Contact: Proceed immediately to the nearest eyewash station. Hold the eyelids open and flush with a gentle stream of water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide assistance and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
References
-
Proper Protective Equipment. (2021). Chemistry LibreTexts. [Link]
-
PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]
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GLOVES - nitrile - for chemical protection. ISOLAB Laborgeräte GmbH. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Riverside, Environmental Health and Safety. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Chemical Spill Procedures. Princeton University, Environmental Health and Safety. [Link]
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Emergency and Spill Response Procedures. Auburn University, Risk Management & Safety. [Link]
-
Chemical Spill Response. National University of Singapore, NUS Medicine. [Link]
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Chemical Spill Response Procedure. University of Manitoba. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
